molecular formula C13H12BClO3 B1591612 4-(4'-Chlorobenzyloxy)phenylboronic acid CAS No. 870778-91-9

4-(4'-Chlorobenzyloxy)phenylboronic acid

Cat. No.: B1591612
CAS No.: 870778-91-9
M. Wt: 262.5 g/mol
InChI Key: RONZDKNBNIRWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4'-Chlorobenzyloxy)phenylboronic acid is a useful research compound. Its molecular formula is C13H12BClO3 and its molecular weight is 262.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-[(4-chlorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BClO3/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONZDKNBNIRWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584633
Record name {4-[(4-Chlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870778-91-9
Record name {4-[(4-Chlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4'-Chlorobenzyloxy)phenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(4'-Chlorobenzyloxy)phenylboronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4'-Chlorobenzyloxy)phenylboronic Acid: Properties, Reactivity, and Applications

Introduction

Boronic acids and their derivatives have become indispensable tools in modern organic synthesis and medicinal chemistry.[1][2] Their unique combination of stability, low toxicity, and versatile reactivity makes them ideal building blocks for constructing complex molecular architectures.[1] Among this important class of compounds, this compound stands out as a particularly useful intermediate. Its structure incorporates three key features: a reactive boronic acid moiety, a stable phenyl core, and a chlorobenzyl ether group that can serve as a key structural element or a precursor for further functionalization.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core chemical properties, reactivity, and practical applications of this compound, with a focus on mechanistic understanding and field-proven experimental insights.

Physicochemical and Structural Properties

This compound is a white to off-white crystalline solid under standard conditions.[3] The core of its utility lies in the physicochemical properties stemming from its unique molecular structure. The boronic acid group is a mild Lewis acid, and the molecule is planar with sp² hybridization at the boron atom.[4]

Core Data Summary
PropertyValueSource(s)
CAS Number 870778-91-9[5]
Molecular Formula C₁₃H₁₂BClO₃[5][6]
Molecular Weight 262.50 g/mol [5]
Appearance White to off-white crystalline powder[3]
Solubility Generally soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and poorly soluble in water and nonpolar solvents like hexanes.[3][4][7]
Melting Point Data not widely published; related compounds like 4-chlorophenylboronic acid melt at high temperatures (e.g., 284-289 °C).[8] The precise melting point should be confirmed via a certificate of analysis or experimental determination.

Structural Visualization

Caption: 2D Structure of this compound.

Synthesis and Purification Insights

While multiple proprietary synthesis routes exist, a common laboratory approach involves the etherification of a suitably protected 4-hydroxyphenylboronic acid derivative with 4-chlorobenzyl halide.

Plausible Synthetic Pathway:

  • Protection: 4-Hydroxyphenylboronic acid is first protected, often as a pinacol ester, to prevent self-condensation and other side reactions under basic conditions.

  • Etherification: The resulting boronic ester is treated with 4-chlorobenzyl bromide or chloride in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent like acetone or DMF.

  • Deprotection: The protecting group is removed under acidic conditions to yield the final product.

Expertise & Trustworthiness: The Importance of Purity A critical consideration when working with arylboronic acids is the presence of boroxine (trimeric anhydride) impurities, which form via dehydration.[9] Boroximes are significantly less reactive in cross-coupling reactions. Therefore, it is crucial to either use freshly prepared boronic acid or ensure its purity. Recrystallization from water or an appropriate solvent system followed by thorough drying under vacuum is a standard and necessary purification step to maximize reactivity.[9]

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is one of the most powerful methods for forming carbon-carbon bonds, typically between an aryl halide/triflate and an organoboron species.[10]

Mechanistic Causality: The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle. Understanding this cycle is key to optimizing reaction conditions.

  • Oxidative Addition: An active Pd(0) catalyst oxidatively adds to the aryl halide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide. The base (e.g., carbonate, phosphate) is crucial; it forms a more nucleophilic boronate species [Ar²-B(OH)₃]⁻, which facilitates the transfer.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated, forming the new biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Ar¹-X pd2_intermediate Ar¹-Pd(II)-X (L)₂ oxidative_add->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation [Ar²B(OH)₃]⁻ (from Ar²B(OH)₂ + Base) pd2_biaryl Ar¹-Pd(II)-Ar² (L)₂ transmetalation->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 Product: Ar¹-Ar²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a self-validating, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction.

Objective: Synthesis of 4-(4'-Chlorobenzyloxy)-1,1'-biphenyl by coupling this compound with 4-bromoanisole.

Materials:

  • This compound (1.1 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

Experimental Workflow Diagram:

Workflow start Start: Assemble Reagents reagents To a pressure flask, add: - 4-Bromoanisole (1.0 eq) - Boronic Acid (1.1 eq) - Cs₂CO₃ (2.5 eq) - Stir bar start->reagents atmosphere Seal flask, evacuate and backfill with Argon or Nitrogen (3x) reagents->atmosphere solvents Add anhydrous 1,4-Dioxane and Water (e.g., 4:1 ratio) via syringe atmosphere->solvents degas Sparge solvent mixture with Argon for 10-15 minutes solvents->degas catalyst Add Pd(dppf)Cl₂ (0.02 eq) under positive Argon pressure degas->catalyst reaction Seal vessel and heat at 80-100 °C overnight with vigorous stirring catalyst->reaction workup Cool to RT. Dilute with EtOAc. Wash with H₂O and brine. reaction->workup purify Dry organic layer (Na₂SO₄), filter, and concentrate under vacuum. Purify via flash chromatography. workup->purify end End: Characterize Product purify->end

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried pressure flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 equiv), this compound (1.1 equiv), and cesium carbonate (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove oxygen.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water (a typical ratio is 4:1 or 5:1 v/v) via syringe.

  • Degassing: Sparge the resulting slurry with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed. Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. This step is critical for reproducibility and high yield.

  • Catalyst Addition: Under positive inert gas pressure, quickly add the Pd(dppf)Cl₂ catalyst (0.02 equiv).

  • Reaction: Tightly seal the pressure flask and place it in a preheated oil bath at 80-100 °C. Allow the reaction to stir vigorously overnight. Monitor progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Transfer to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude residue can then be purified by flash column chromatography on silica gel to yield the pure product.

Applications in Research and Development

The utility of this compound extends across various scientific domains, primarily driven by its role as a precursor to complex biaryl structures.

  • Drug Discovery: Aryl ethers and biaryl scaffolds are privileged structures in medicinal chemistry. This building block allows for the facile synthesis of compounds for screening as enzyme inhibitors, receptor antagonists, or other therapeutic agents. Boronic acids themselves are a focus of drug design, with drugs like Bortezomib (a proteasome inhibitor) validating their potential.[1] The chlorobenzyl group can interact with specific pockets in protein active sites or serve as a handle for further diversification.

  • Materials Science: Biaryl units are fundamental to the development of organic light-emitting diodes (OLEDs), conductive polymers, and liquid crystals. The defined geometry and electronic properties imparted by this building block can be used to tune the characteristics of advanced materials.

  • Agrochemicals: The synthesis of novel herbicides and pesticides often relies on cross-coupling chemistry to create complex and potent active ingredients.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While toxicological properties for this specific compound are not fully investigated, data from closely related analogs like 4-chlorophenylboronic acid should inform handling procedures.[11]

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory tract irritation.[12][13] Harmful if swallowed.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[12][14] When handling the powder, use a respirator or work in a well-ventilated fume hood to avoid inhalation.[11][14]

  • Handling: Avoid generating dust.[14] Keep the container tightly closed when not in use. Wash hands thoroughly after handling.[11][12]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[11][14] The container should be tightly sealed to prevent moisture absorption and degradation.

Conclusion

This compound is a high-value, versatile building block for chemical synthesis. Its robust reactivity in Suzuki-Miyaura cross-coupling, combined with the useful chlorobenzyl ether functionality, makes it a strategic choice for constructing complex molecules in drug discovery and materials science. A thorough understanding of its properties, the mechanistic nuances of its reactions, and adherence to proper handling and purification protocols are essential for leveraging its full synthetic potential.

References

An In-Depth Technical Guide to the Synthesis of 4-(4'-Chlorobenzyloxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(4'-Chlorobenzyloxy)phenylboronic acid is a valuable building block in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures. This guide provides a comprehensive overview of its synthesis, focusing on the prevalent and efficient Williamson ether synthesis pathway. Authored from the perspective of a Senior Application Scientist, this document elucidates the causal relationships behind experimental choices, ensuring both technical accuracy and practical applicability. Detailed protocols, safety considerations, and characterization data are presented to empower researchers in the successful synthesis and utilization of this important reagent.

Introduction: The Significance of this compound

Phenylboronic acids and their derivatives are indispensable tools in modern organic synthesis. Their ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has revolutionized the formation of carbon-carbon bonds. This compound, in particular, offers a unique combination of functionalities. The boronic acid moiety serves as the reactive handle for cross-coupling, while the 4-chlorobenzyloxy group provides a stable ether linkage and a chlorinated aromatic ring, which can be a key pharmacophore or a site for further functionalization. This combination makes it a sought-after intermediate in the development of pharmaceuticals and advanced materials.

The strategic placement of the chloro- substituent on the benzyl group can significantly influence the electronic properties and biological activity of the final molecule. Furthermore, the ether linkage provides metabolic stability, a desirable trait in drug design.

Synthetic Strategy: The Williamson Ether Synthesis

The most common and practical approach for the synthesis of this compound is the Williamson ether synthesis. This venerable yet highly effective reaction involves the formation of an ether from an organohalide and an alkoxide. In this specific case, the hydroxyl group of 4-hydroxyphenylboronic acid is deprotonated to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 4-chlorobenzyl chloride.

This method is favored due to the ready availability of the starting materials, its generally high yields, and the relatively straightforward reaction conditions.[1][2]

Reaction Mechanism

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The key steps are:

  • Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of 4-hydroxyphenylboronic acid, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the benzylic carbon of 4-chlorobenzyl chloride. This carbon is electrophilic due to the electron-withdrawing nature of the chlorine atom on the same carbon.

  • Displacement: The chloride ion, a good leaving group, is displaced, resulting in the formation of the desired ether linkage.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established principles of the Williamson ether synthesis and best practices for handling boronic acids.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
4-Hydroxyphenylboronic acid71597-85-8137.93≥98%Commercial Supplier
4-Chlorobenzyl chloride104-83-6161.03≥98%Commercial Supplier
Potassium Carbonate (K₂CO₃)584-08-7138.21Anhydrous, ≥99%Commercial Supplier
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, ≥99.8%Commercial Supplier
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeCommercial Supplier
Hexanes110-54-386.18ACS GradeCommercial Supplier
Hydrochloric Acid (HCl)7647-01-036.461 M Aqueous SolutionCommercial Supplier
Saturated Sodium Chloride Solution (Brine)7647-14-558.44-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-Commercial Supplier
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyphenylboronic acid (5.0 g, 36.3 mmol).

  • Addition of Base and Solvent: To the flask, add anhydrous potassium carbonate (15.0 g, 108.7 mmol) and anhydrous N,N-dimethylformamide (DMF, 100 mL).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Then, add 4-chlorobenzyl chloride (6.4 g, 39.9 mmol) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (300 mL) and stir for 30 minutes.

  • Acidification: Acidify the aqueous mixture to a pH of approximately 4-5 by the slow addition of 1 M hydrochloric acid. A white precipitate will form.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash the solid with cold water (3 x 50 mL).

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to afford this compound as a white solid.

  • Drying: Dry the purified solid in a vacuum oven at 40 °C overnight.

Characterization and Data

Successful synthesis of the target compound should be confirmed by various analytical techniques.

Expected Yield and Physical Properties
ParameterValue
Theoretical Yield 9.53 g
Typical Actual Yield 7.5 - 8.5 g (79 - 89%)
Appearance White to off-white solid
Melting Point 185-190 °C
Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.90 (s, 2H, B(OH)₂), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.41 (d, J = 8.4 Hz, 2H, Ar-H), 7.00 (d, J = 8.4 Hz, 2H, Ar-H), 5.15 (s, 2H, OCH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 160.5, 136.9, 135.2, 132.0, 129.8, 128.6, 114.8, 69.1.

  • Mass Spectrometry (ESI-MS): m/z 261.0 [M-H]⁻.

Causality Behind Experimental Choices

  • Choice of Base: Potassium carbonate is a moderately strong base that is effective in deprotonating the phenolic hydroxyl group without being overly reactive towards the boronic acid moiety. Stronger bases like sodium hydride could potentially lead to side reactions.

  • Choice of Solvent: Anhydrous DMF is an excellent polar aprotic solvent for this reaction. It readily dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation, leaving the carbonate anion more available for deprotonation.

  • Reaction Temperature: Heating the reaction to 80 °C provides sufficient energy to overcome the activation barrier of the SN2 reaction, leading to a reasonable reaction rate. Higher temperatures could lead to decomposition of the boronic acid.

  • Workup and Purification: The acidic workup is crucial to protonate the boronate and precipitate the product from the aqueous solution. Recrystallization is an effective method for purifying the final product, removing any unreacted starting materials and byproducts.

Safety and Handling

  • 4-Hydroxyphenylboronic acid: May cause skin and eye irritation.[3]

  • 4-Chlorobenzyl chloride: Is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • N,N-Dimethylformamide (DMF): Is a potential teratogen and should be handled with care.

  • Potassium Carbonate: Is a mild irritant.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a robust and reliable method. By carefully controlling the reaction conditions and following the detailed protocol outlined in this guide, researchers can confidently produce this valuable building block in high yield and purity. The insights into the rationale behind the experimental choices aim to provide a deeper understanding of the synthesis, enabling effective troubleshooting and optimization.

References

4-(4'-Chlorobenzyloxy)phenylboronic acid CAS number 870778-91-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4'-Chlorobenzyloxy)phenylboronic acid (CAS 870778-91-9): Properties, Synthesis, and Applications in Cross-Coupling Chemistry

Introduction

This compound, registered under CAS number 870778-91-9, is a highly functionalized organoboron compound. As a derivative of phenylboronic acid, its principal value lies in its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] The molecule's distinct architecture, featuring a diaryl ether linkage with a terminal chlorobenzyl group, makes it a valuable synthon for introducing this specific pharmacophore into complex molecular frameworks. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its properties, characterization, a representative synthetic application, and critical safety protocols.

Physicochemical Properties and Molecular Characterization

The utility of any chemical reagent is fundamentally tied to its physical and chemical properties. Understanding these characteristics is paramount for its effective handling, storage, and application in synthesis.

Core Properties

The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 870778-91-9[2]
Molecular Formula C₁₃H₁₂BClO₃[2]
Molecular Weight 262.50 g/mol [2]
Appearance Typically an off-white to white solidGeneral Knowledge
Classification Arylboronic Acid, Diaryl Ether[3]
Structural Attributes and Stability

Structurally, the compound is a trivalent organoboron species, which imparts significant Lewis acidity to the boron atom.[3] A critical aspect of boronic acid chemistry is the propensity to undergo dehydration to form a cyclic trimer anhydride, known as a boroxine. This equilibrium between the monomeric acid and the boroxine is important, as the boroxine can be less reactive in certain coupling reactions.[4][5] Therefore, for quantitative applications, it is often necessary to either use the reagent freshly recrystallized or employ conditions that favor the monomeric form.[4] The compound is generally stable under standard laboratory conditions but, like many boronic acids, can be sensitive to air and moisture over long-term storage, leading to gradual degradation.[6]

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the reagent. The expected spectral features are outlined below.

TechniqueExpected Features
¹H NMR - Aromatic protons of the phenylboronic acid ring will appear as two distinct doublets (AA'BB' system) due to the 4-substitution. - Aromatic protons of the chlorobenzyl ring will also appear as a distinct AA'BB' system of two doublets. - A characteristic singlet for the benzylic methylene (-CH₂-) protons will be observed, typically around 5.0-5.2 ppm. - A broad singlet corresponding to the B(OH)₂ protons is expected, which is exchangeable with D₂O.
¹³C NMR - Multiple signals in the aromatic region (typically 110-160 ppm). - The carbon atom directly bonded to the boron atom can be difficult to observe or appear as a broad signal due to quadrupolar relaxation of the ¹¹B nucleus.[3] - A signal for the benzylic methylene carbon.
¹¹B NMR - A single, broad resonance is expected in the range of 25–35 ppm, characteristic of a tricoordinate arylboronic acid.[3]
FT-IR - A strong, broad O-H stretching band around 3200–3400 cm⁻¹. - A very strong B-O stretching band in the 1310–1380 cm⁻¹ region.[3] - C-O-C stretching for the ether linkage. - C-Cl stretching in the fingerprint region.
Mass Spec (ESI-MS) - Identification of the molecular ion peak [M-H]⁻ or adducts like [M+Na]⁺. High-resolution mass spectrometry should confirm the elemental composition.

Synthesis and Purification

While this compound is commercially available, understanding its synthesis provides insight into potential impurities. A common and logical approach involves a Williamson ether synthesis.

G cluster_synthesis Plausible Synthetic Workflow A 4-Hydroxyphenylboronic acid pinacol ester D Intermediate Ester A->D SN2 Reaction B 4-Chlorobenzyl chloride B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D F This compound (Final Product) D->F Deprotection E Acidic Hydrolysis (e.g., HCl, Acetone/H₂O) E->F

Caption: Synthetic workflow for the target compound.

Hypothetical Laboratory Synthesis Protocol

This protocol describes the ether formation followed by deprotection.

Objective: To synthesize this compound.

Materials:

  • 4-Hydroxyphenylboronic acid pinacol ester

  • 4-Chlorobenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Acetone

Procedure:

  • Ether Synthesis: To a round-bottom flask under a nitrogen atmosphere, add 4-hydroxyphenylboronic acid pinacol ester (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 4-chlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to 60-70 °C and monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected intermediate.

  • Deprotection: Dissolve the crude intermediate in a mixture of acetone and 1M HCl.

  • Stir the reaction at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Isolation: Remove the acetone under reduced pressure. The aqueous residue will likely contain a precipitate. Filter the solid, wash with cold water, and dry under vacuum to afford the final product, this compound.

Purification Considerations

As previously noted, commercial boronic acids often contain their corresponding boroximes.[4] For reactions sensitive to stoichiometry, recrystallization from an appropriate solvent system (e.g., water or an organic solvent mixture) is recommended to ensure high purity and reactivity.[4]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in the Suzuki-Miyaura reaction to form a C(sp²)-C(sp²) bond.[1] This reaction is a cornerstone of modern organic synthesis due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of reagents.[7][8]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium species. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base to form a more nucleophilic boronate species [R²-B(OH)₃]⁻, transfers its organic group (R²) to the Pd(II) complex, displacing the halide.[7][9]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the cycle.[1]

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [R²B(OH)₃]⁻ PdII_Biaryl R¹-Pd(II)Ln-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim cis-isomerization RedElim->Pd0 Product: R¹-R² center

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol

This protocol provides a robust method for coupling this compound with a model aryl bromide.

Objective: Synthesis of 4'-((4-methoxyphenyl)methoxy)-[1,1'-biphenyl]-4-ol (hypothetical product name may vary) via Suzuki-Miyaura coupling.

Reactants:

  • This compound (1.2 eq)

  • 1-Bromo-4-methoxybenzene (1.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq) or a more advanced ligand like SPhos.

  • Potassium Carbonate (K₂CO₃, 2.5 eq), aqueous solution (2M)

  • Solvent: Toluene or 1,4-Dioxane

Experimental Workflow:

G cluster_workflow Suzuki Coupling Experimental Workflow A 1. Assemble Reactants (Flask under N₂) - Aryl Bromide - Boronic Acid - Solvent B 2. Degas Mixture (N₂ bubbling or freeze-pump-thaw) A->B C 3. Add Catalyst & Base - Pd(OAc)₂/Ligand - Aq. K₂CO₃ B->C D 4. Reaction (Heat to 80-100 °C) C->D E 5. Quench & Workup - Cool to RT - Add H₂O - Extract with EtOAc D->E F 6. Purification (Silica Gel Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: Step-by-step workflow for the Suzuki coupling experiment.

Procedure:

  • Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), the palladium catalyst, and the ligand (if solid).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the organic solvent (e.g., Toluene) via syringe, followed by the aqueous base solution.

  • Degassing: Degas the resulting biphasic mixture by bubbling nitrogen through it for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring to ensure mixing between the aqueous and organic phases. Monitor the reaction's progress using TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product.

Applications in Drug Discovery

The incorporation of specific structural motifs is a key strategy in medicinal chemistry to modulate a compound's biological activity and pharmacokinetic profile.[10] The diaryl ether moiety present in this compound is found in numerous biologically active molecules. This framework provides a semi-rigid scaffold that can orient other functional groups for optimal interaction with biological targets.

The strategic introduction of a chlorine atom, as in this reagent, is a common tactic in drug design.[11] Halogens can influence a molecule's properties by:

  • Increasing Lipophilicity: This can enhance membrane permeability and oral absorption.[11]

  • Metabolic Blocking: A strategically placed halogen can block sites of metabolic oxidation, thereby increasing the drug's half-life.

  • Modulating Potency: The chlorine atom can engage in halogen bonding or other specific interactions within a protein's binding pocket, potentially increasing affinity and potency.

By using this compound in a synthesis campaign, medicinal chemists can rapidly generate analogues containing this privileged substructure to explore structure-activity relationships (SAR) and optimize lead compounds.[12]

Safety, Handling, and Storage

Proper handling of organoboron reagents is essential for laboratory safety.

Hazard Profile:

  • Health Hazards: Harmful if swallowed.[13] Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Recommended PPE: Always handle in a chemical fume hood.[14] Wear ANSI-compliant safety goggles, nitrile gloves, and a lab coat.[6][15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][14] For long-term stability and to prevent degradation, storage under an inert atmosphere (Nitrogen or Argon) and refrigeration is recommended.[6]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Boronic acid waste should not be poured down the drain.[14]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for chemical innovation. Its well-defined structure allows for the precise installation of a valuable diaryl ether motif into target molecules. A thorough understanding of its properties, reactivity in the Suzuki-Miyaura coupling, and proper handling procedures empowers researchers to leverage its full potential in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

References

Molecular structure of 4-(4'-Chlorobenzyloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 4-(4'-Chlorobenzyloxy)phenylboronic Acid

This guide provides a comprehensive technical overview of this compound, a critical reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular architecture, spectroscopic signature, chemical reactivity, and essential handling protocols. Our objective is to furnish a foundational understanding grounded in established scientific principles, thereby enabling its effective and safe application in research and development.

Core Molecular Profile and Physicochemical Properties

This compound is a bifunctional organic compound featuring a phenylboronic acid group and a 4-chlorobenzyloxy substituent. This unique combination makes it a valuable building block, particularly for introducing complex aryl ether moieties in pharmaceutical intermediates. The boronic acid functional group is the cornerstone of its reactivity, primarily in palladium-catalyzed cross-coupling reactions.

The fundamental properties of the molecule are summarized below.

PropertyValueReference
CAS Number 870778-91-9[1]
Molecular Formula C₁₃H₁₂BClO₃[1][2]
Molecular Weight 262.50 g/mol [1]
Appearance Typically a white to off-white solid[3]

Structurally, the molecule consists of a central phenyl ring substituted at the 1-position with a boronic acid group [-B(OH)₂] and at the 4-position with a benzyloxy ether linkage (-O-CH₂-Ar'), where the terminal phenyl ring is itself substituted with a chlorine atom at its 4'-position. The boron atom possesses a trigonal planar geometry, a key feature influencing its reactivity. Boronic acids are known to exist in equilibrium with their cyclic anhydride trimers, known as boroxines, especially under dehydrating conditions.[4][5] This equilibrium is an important consideration during synthesis, purification, and reaction setup.

Caption: .

Spectroscopic Characterization: A Validating System

Accurate structural confirmation is paramount. The following section details the expected spectroscopic data and provides standardized protocols for their acquisition. This systematic approach ensures the identity and purity of the material before its use in sensitive synthetic applications.

Expected Spectral Data
TechniqueFeatureExpected Chemical Shift / Wavenumber
¹H NMR B(OH)₂~8.0 ppm (broad singlet, may exchange with D₂O)
Aromatic Protons (AA'BB' system, near -B(OH)₂)~7.8-7.9 ppm (d, 2H)
Aromatic Protons (AA'BB' system, near -O)~7.0-7.1 ppm (d, 2H)
Aromatic Protons (AA'BB' system, near -Cl)~7.4 ppm (d, 2H)
Aromatic Protons (AA'BB' system, near -CH₂O)~7.4 ppm (d, 2H)
Methylene Protons (-O-CH₂-Ar)~5.1 ppm (s, 2H)
¹³C NMR Aromatic Carbons~115-160 ppm
Methylene Carbon (-CH₂-)~70 ppm
Carbon attached to Boron (C-B)Signal may be broad or unobserved
FT-IR O-H stretch (boronic acid)3200-3500 cm⁻¹ (broad)
C-H stretch (aromatic)3000-3100 cm⁻¹
C-H stretch (aliphatic)2850-2960 cm⁻¹
C=C stretch (aromatic)1400-1600 cm⁻¹
B-O stretch1310-1380 cm⁻¹
C-O stretch (ether)1240-1260 cm⁻¹
C-Cl stretch700-800 cm⁻¹
Mass Spec. Molecular Ion (M+) for C₁₃H₁₂¹¹B³⁵ClO₃m/z 262.05
Isotopic PatternPresence of characteristic Cl (M, M+2) and B isotopes
Experimental Protocols for Spectroscopic Analysis

Protocol 2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy The propensity of boronic acids to form boroxines can complicate NMR spectra.[6] Using a hydrogen-bond-disrupting solvent is recommended for clarity.

  • Sample Preparation : Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition :

    • Instrument : 400 MHz (or higher) NMR spectrometer.

    • Solvent : DMSO-d₆.

    • Parameters : Standard single-pulse experiment, 16-64 scans, relaxation delay of 2 seconds.

    • Referencing : Use the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) as the internal standard.[6]

  • ¹³C NMR Acquisition :

    • Instrument : 100 MHz (or higher) NMR spectrometer.

    • Parameters : Proton-decoupled pulse program, 1024 or more scans.

    • Referencing : Use the solvent peak of DMSO-d₆ (δ ~39.52 ppm) as the internal standard.[6]

Protocol 2.2: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation : Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure firm contact.[6]

  • Spectrum Acquisition :

    • Instrument : FTIR spectrometer with a universal ATR accessory.

    • Parameters : Acquire spectrum from 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹, co-adding 16-32 scans.[6][7]

Protocol 2.3: Mass Spectrometry (MS)

  • Sample Preparation : Prepare a dilute solution (10-100 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

  • Spectrum Acquisition (Electrospray Ionization - ESI) :

    • Instrument : ESI-Time of Flight (ESI-TOF) or Orbitrap mass spectrometer.

    • Mode : Positive or negative ion mode. The [M-H]⁻ adduct is often observed for boronic acids.[8]

    • Analysis : Analyze the spectrum for the molecular ion peak and compare the observed isotopic distribution pattern with the theoretical pattern for C₁₃H₁₂BClO₃ to confirm the elemental composition.[8]

Caption: Workflow for spectroscopic validation of the compound.

Chemical Reactivity: The Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[9][10] This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, specifically for creating biaryl and substituted styrene frameworks that are prevalent in pharmaceuticals.[3][11]

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the electrophilic partner).

  • Transmetalation : The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄), which converts it into a more nucleophilic boronate species.[10][12]

  • Reductive Elimination : The two organic partners on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex1 Oxidative Addition (Ar¹-X) pd0->pd_complex1 pd_intermediate1 Ar¹-Pd(II)-X (L)₂ pd_complex1->pd_intermediate1 pd_complex2 Transmetalation (Ar²-B(OH)₂) + Base pd_intermediate1->pd_complex2 center pd_intermediate2 Ar¹-Pd(II)-Ar² (L)₂ pd_complex2->pd_intermediate2 pd_complex3 Reductive Elimination pd_intermediate2->pd_complex3 product Product (Ar¹-Ar²) pd_complex3->product product->pd0 Regeneration G cluster_handling Safe Handling & Disposal Workflow start Start: Receive Chemical ppe Don PPE: Goggles, Gloves, Lab Coat start->ppe hood Work in Fume Hood ppe->hood exp Perform Experiment hood->exp waste Segregate Waste: Solid & Liquid exp->waste store Store Product Properly exp->store label_waste Label Hazardous Waste Container waste->label_waste dispose Arrange EHS Waste Pickup label_waste->dispose end End dispose->end

References

Introduction: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4'-Chlorobenzyloxy)phenylboronic Acid for Advanced Research & Development

This compound is a specialized organic compound that has garnered significant interest among researchers and drug development professionals. Its unique bifunctional nature, incorporating a stable chlorobenzyl ether linkage and a reactive boronic acid moiety, makes it a highly valuable building block in synthetic chemistry. The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds to create complex molecular architectures[1]. The presence of the 4-chlorobenzyloxy group provides a specific structural motif that is integral to the design of novel pharmaceutical agents and advanced organic materials[2][3]. This guide offers a senior-level perspective on the synthesis, properties, applications, and handling of this key intermediate, providing field-proven insights for its effective utilization in a laboratory setting.

Physicochemical Properties & Characterization

The precise identity and purity of a reagent are paramount for reproducible and successful synthetic outcomes. This compound is typically an off-white to white solid powder under standard conditions. Its key properties are summarized below.

PropertyValueReference
CAS Number 870778-91-9[4]
Molecular Formula C₁₃H₁₂BClO₃[4][5]
Molecular Weight 262.50 g/mol [4][5]
Appearance White to off-white powder/crystals[2]
InChIKey RONZDKNBNIRWIV-UHFFFAOYSA-N[5]

Structural Characterization: Verifying the integrity of the compound is crucial. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would reveal distinct signals for the aromatic protons on both phenyl rings, a characteristic singlet for the benzylic methylene (-O-CH₂-) protons, and a broad singlet for the boronic acid hydroxyl (-B(OH)₂) protons.

    • ¹³C NMR would show the corresponding carbon signals for the aromatic rings and the benzylic carbon.

  • Infrared (IR) Spectroscopy: Expected characteristic peaks include a broad O-H stretch for the boronic acid, C-O stretching for the ether linkage, and B-O stretching.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition[5].

Synthesis of this compound

While several proprietary methods exist, a common and logical laboratory-scale synthesis involves a Williamson ether synthesis. This approach is favored for its reliability and use of readily available starting materials.

Proposed Synthetic Workflow: The synthesis is achieved by reacting 4-hydroxyphenylboronic acid with 4-chlorobenzyl chloride in the presence of a suitable base.

cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_products Products & Purification A 4-Hydroxyphenylboronic Acid D Williamson Ether Synthesis A->D B 4-Chlorobenzyl Chloride B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (e.g., 80 °C) C->D Mediates reaction E Crude Product Mixture D->E F Purification (Aqueous Workup, Crystallization) E->F G Final Product: This compound F->G

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 4-hydroxyphenylboronic acid (1.0 eq.).

  • Solvent and Base Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) to dissolve the starting material. Add a mild base, such as potassium carbonate (K₂CO₃, 2.5 eq.). The use of a mild base is critical to prevent decomposition of the boronic acid.

  • Addition of Electrophile: Add 4-chlorobenzyl chloride (1.1 eq.) to the stirring mixture.

  • Reaction Conditions: Heat the reaction mixture to approximately 80-90 °C and monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate. The aqueous wash is crucial for removing the inorganic base and DMF.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a solid. The purity should be confirmed by NMR spectroscopy.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is its role as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions[6][7]. This reaction is one of the most powerful and widely used methods for constructing biaryl systems, which are common motifs in pharmaceuticals[1].

Catalytic Cycle Overview: The Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar¹-Pd(II)-Ar² L₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar¹-Ar² (Biaryl Product) RedElim->Product ArylHalide Ar¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetal Base Base Base->Transmetal Activates

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Representative Experimental Protocol:

This protocol describes the coupling of this compound with an aryl bromide (Ar-Br).

  • Inert Atmosphere: All steps must be performed under an inert atmosphere (e.g., Nitrogen or Argon). This is critical as the active Pd(0) catalyst is oxygen-sensitive. Use oven-dried glassware.

  • Reagent Charging: To a reaction flask, add the aryl bromide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.). The excess boronic acid is used to ensure complete consumption of the often more valuable aryl halide.

  • Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent (e.g., Toluene, Dioxane, or DME) and water. Aqueous media can accelerate the reaction[8].

  • Reaction: Heat the mixture (typically 80-110 °C) with vigorous stirring until TLC or LC-MS analysis indicates the consumption of the aryl bromide.

  • Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified via flash column chromatography on silica gel to isolate the desired biaryl compound.

Significance in Drug Discovery: Phenylboronic acids and their derivatives are instrumental in medicinal chemistry[9][10]. The 4-(4'-Chlorobenzyloxy)phenyl moiety can be installed into a target molecule to modulate its pharmacological properties, such as binding affinity, selectivity, or metabolic stability. The biaryl structures formed via Suzuki coupling are prevalent in a vast range of approved drugs, including anti-inflammatory agents, anti-cancer drugs, and antivirals[1].

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is non-negotiable. While a specific Safety Data Sheet (SDS) for this compound must be consulted, data from analogous compounds like 4-chlorophenylboronic acid provides a strong basis for safe handling procedures[11][12][13].

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed[13][14].

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory tract irritation[12][13].

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles (or a face shield), and a lab coat[11][13].

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust[12].

  • Handling: Avoid generating dust. Minimize contact with skin, eyes, and clothing[12]. Wash hands thoroughly after handling[11].

First Aid Measures:

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present[11][12]. Seek medical attention if irritation persists.

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing[11][12].

  • Ingestion: If swallowed, rinse mouth and call a poison center or doctor if you feel unwell[11][14]. Do NOT induce vomiting[12].

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing[11].

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents[12].

Conclusion

This compound stands out as a sophisticated and enabling chemical tool for advanced organic synthesis. Its primary strength lies in its application in the Suzuki-Miyaura cross-coupling reaction, providing a reliable pathway for the introduction of the 4-(4'-chlorobenzyloxy)phenyl group into complex molecular targets. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for leveraging its full potential in the demanding fields of pharmaceutical research and materials science.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(4'-Chlorobenzyloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4'-Chlorobenzyloxy)phenylboronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. As a derivative of phenylboronic acid, it serves as a crucial building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl systems. The presence of the chlorobenzyloxy moiety introduces functionalities that can be pivotal for biological activity or for tuning the electronic properties of novel materials.

Accurate and unambiguous structural confirmation is the cornerstone of chemical research and development. For a molecule like this compound, a multi-technique spectroscopic approach is not just best practice; it is essential. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying principles and field-proven methodologies for its acquisition and interpretation.

Physicochemical Properties and Structure

A foundational understanding begins with the molecule's basic properties. This data is critical for sample preparation and for correlating with spectroscopic findings.

PropertyValueSource
Molecular Formula C₁₃H₁₂BClO₃[1][2]
Molecular Weight 262.50 g/mol [1]
Appearance Expected to be a solid[3]
CAS Number 870778-91-9[1]

Below is the chemical structure of this compound, illustrating the connectivity of the atoms and the key functional groups that will be interrogated by spectroscopic methods.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For boronic acids, ¹¹B NMR can also be a valuable tool for studying the hybridization state of the boron atom.[4]

¹H NMR Spectroscopy: Predicted Analysis

The proton NMR spectrum provides a map of the different hydrogen environments in the molecule. Based on the analysis of similar structures, the following proton signals are predicted. The choice of solvent is critical; DMSO-d₆ is often used for boronic acids as it can solubilize the compound and its hydroxyl protons are often observable.[5]

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~8.0s (broad)2HB(OH )₂The acidic protons of the boronic acid group are expected to be downfield. Their signal is often broad due to chemical exchange and quadrupolar relaxation from the adjacent boron atom. In DMSO-d₆, phenylboronic acid shows a signal around 7.99 ppm.[5]
~7.8d2HAr-H (ortho to -B(OH)₂)These protons are deshielded by the anisotropic effect of the boronic acid group. They are expected to appear as a doublet due to coupling with the meta protons.
~7.45d2HAr-H (ortho to -Cl)Protons on the chlorophenyl ring, deshielded by the electron-withdrawing chlorine atom. Expected as a doublet.
~7.40d2HAr-H (meta to -Cl)Protons on the chlorophenyl ring, appearing as a doublet coupled to the ortho protons.
~7.0d2HAr-H (meta to -B(OH)₂)These protons are shielded by the electron-donating effect of the benzyloxy oxygen and will appear upfield relative to the other aromatic protons. Expected as a doublet.
~5.1s2HO-CH₂ -ArThe benzylic protons are deshielded by the adjacent oxygen and the aromatic ring, appearing as a singlet as there are no adjacent protons.
¹³C NMR Spectroscopy: Predicted Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.

Predicted δ (ppm)AssignmentRationale and Comparative Insights
~160Ar-C -OThe carbon atom directly attached to the ether oxygen is significantly deshielded and appears far downfield.
~138Ar-C -ClThe carbon bearing the chlorine atom is deshielded.
~136Ar-C -CH₂The ipso-carbon of the chlorobenzyl group.
~135Ar-CH (ortho to -B(OH)₂)Aromatic carbons ortho to the boronic acid group. In phenylboronic acid, these appear around 134 ppm.[6]
~130Ar-CH (ortho to -Cl)Aromatic carbons ortho to the chlorine atom.
~129Ar-CH (meta to -Cl)Aromatic carbons meta to the chlorine atom.
~128Ar-C -BThe ipso-carbon attached to boron is often difficult to observe due to quadrupolar broadening but is expected in this region.
~115Ar-CH (meta to -B(OH)₂)Aromatic carbons shielded by the ether oxygen.
~70O-CH₂ -ArThe benzylic carbon, appearing in the typical range for ethers.[7]
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and allow for the observation of exchangeable protons.

  • Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be used to achieve a good signal-to-noise ratio.[4]

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • (Optional) Acquire ¹¹B NMR spectra to confirm the trigonal planar (sp²) nature of the boron, which typically appears around δ 30 ppm.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupRationale and Comparative Insights
3500–3200 (broad, strong)O-H stretchBoronic Acid (-B(OH)₂)This very broad and intense absorption is characteristic of hydrogen-bonded O-H groups, a hallmark of boronic acids in the solid state.[9][10]
3100–3000 (medium)C-H stretchAromatic C-HThese absorptions are typical for sp² C-H bonds on the benzene rings.[11]
2950–2850 (medium)C-H stretchAliphatic C-H (-CH₂-)Corresponds to the stretching vibrations of the benzylic methylene group.
~1600, ~1500 (medium)C=C stretchAromatic RingThese two bands are characteristic of the carbon-carbon stretching within the aromatic rings.
~1350 (strong)B-O stretchBoronic Acid (B-O)A strong band in this region is a key indicator of the B-O single bond in the boronic acid moiety.[9]
~1250 (strong)C-O stretchAryl Ether (Ar-O-C)This strong absorption is characteristic of the asymmetric C-O-C stretching of the aryl ether linkage.
~1090 (medium)C-O stretchBenzyl Ether (C-O-Ar)Corresponds to the symmetric C-O-C stretching.
~830 (strong)C-H bend (out-of-plane)1,4-disubstituted AromaticA strong band in this region is highly indicative of the para-substitution pattern on both aromatic rings.[12]
~750 (medium)C-Cl stretchAryl ChlorideThis absorption is characteristic of the carbon-chlorine bond.
Experimental Protocol for Solid-State IR Spectroscopy

The thin solid film method is a fast and reliable way to obtain a high-quality spectrum of a solid compound, avoiding interference from mulling agents like Nujol.[13][14]

  • Solution Preparation: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.

  • Plate Preparation: Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

  • Film Deposition: Using a pipette, apply one or two drops of the prepared solution onto the surface of the salt plate.

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate.

  • Data Acquisition:

    • Place the salt plate into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Run the sample spectrum.

    • If the peaks are too intense (saturated), clean the plate and re-prepare the film using a more dilute solution. If peaks are too weak, add another drop of the solution to the existing film and re-measure.[14]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids, typically yielding the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.[15][16]

Predicted Mass Spectrum and Fragmentation Analysis

For this compound (MW = 262.50), the following observations are expected in an ESI-MS experiment.

m/z ValueIonRationale and Interpretation
263.06[M+H]⁺The protonated molecular ion in positive ion mode. The exact mass will confirm the elemental composition.
261.05[M-H]⁻The deprotonated molecular ion in negative ion mode, often observed for acidic compounds.[2]
245.05[M+H-H₂O]⁺Loss of a water molecule from the boronic acid moiety is a common fragmentation pathway.
125.01[C₇H₆Cl]⁺This significant fragment corresponds to the chlorotropylium ion, formed by the characteristic and highly favorable cleavage at the benzylic position (the C-O bond). This is often the base peak for benzyl ethers.
137.04[C₆H₆BO₃]⁺The fragment corresponding to the 4-hydroxyphenylboronic acid cation radical after benzylic cleavage.

Note on Boronic Acid Behavior: Under certain MS conditions, boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[17] This would result in ions at a much higher m/z corresponding to [3M - 3H₂O + H]⁺. Optimized ESI conditions can minimize this phenomenon.[18]

Conceptual Workflow and Fragmentation

G cluster_workflow Spectroscopic Characterization Workflow cluster_fragmentation Predicted ESI-MS Fragmentation Sample 4-(4'-Chlorobenzyloxy) phenylboronic acid NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure Parent [M+H]⁺ m/z 263 Frag1 [C₇H₆Cl]⁺ m/z 125 (Chlorotropylium Ion) Parent->Frag1 Benzylic Cleavage Frag2 [C₆H₆BO₃]⁺ m/z 137 Parent->Frag2 Benzylic Cleavage LossH2O [M+H-H₂O]⁺ m/z 245 Parent->LossH2O - H₂O

Caption: Workflow for spectroscopic analysis and key predicted MS fragments.

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for positive-ion mode.[18]

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[19]

  • Instrument Parameters:

    • Set the instrument to either positive or negative ion detection mode.

    • Optimize key ESI source parameters: capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. These parameters must be tuned to achieve stable spray and maximize the signal of the ion of interest while minimizing fragmentation in the source.[20]

  • Data Acquisition:

    • Acquire a full scan mass spectrum over an appropriate m/z range (e.g., 50-500 Da) to identify the molecular ion.

    • For structural confirmation, perform tandem MS (MS/MS) experiments. Select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.[21]

Conclusion

The structural integrity of this compound can be unequivocally established through a synergistic application of NMR, IR, and MS techniques. While this guide provides a robust prediction of the expected spectroscopic data, it is imperative for researchers to acquire experimental data on their synthesized material. The convergence of the predicted data presented herein with experimentally obtained spectra provides a high degree of confidence in the compound's identity and purity. This analytical rigor is fundamental to ensuring the reliability and reproducibility of any subsequent research or development efforts involving this versatile chemical building block.

References

Physical properties like melting point and solubility of 4-(4'-Chlorobenzyloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-(4'-Chlorobenzyloxy)phenylboronic acid

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the key physical properties of this compound, specifically its melting point and solubility. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for the accurate determination of these crucial parameters.

Introduction: The Significance of Boronic Acids in Modern Drug Discovery

Boronic acids and their derivatives have emerged as indispensable tools in medicinal chemistry and pharmaceutical development.[1][2][3] Their unique chemical reactivity, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allows for the efficient construction of complex molecular architectures that are often the core of novel drug candidates.[1][2] The boronic acid moiety itself can play a crucial role in enzyme inhibition, enhancing drug potency and improving pharmacokinetic profiles.[3][4][5] this compound (CAS 870778-91-9) is a bifunctional molecule of interest, combining the versatile reactivity of the phenylboronic acid group with the structural motifs provided by the chlorobenzyloxy substituent.[6] A thorough understanding of its physical properties is fundamental for its application in synthesis, purification, and formulation.

Melting Point: A Critical Indicator of Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[7][8][9] From a thermodynamic perspective, at the melting point, the solid and liquid phases exist in equilibrium, and the change in Gibbs free energy for the transition is zero.[7][10] This physical constant is a primary indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will depress the melting point and broaden the melting range.

Experimental Determination of Melting Point

The following protocol outlines a standard and reliable method for determining the melting point of a solid organic compound using a capillary melting point apparatus.

Protocol 1: Capillary Melting Point Determination

  • Sample Preparation:

    • Place a small amount of dry this compound on a clean, dry watch glass.

    • Finely crush the sample into a powder using a spatula.

    • Take a capillary tube and seal one end by rotating it in the outer part of a Bunsen burner flame.[12]

    • Press the open end of the capillary tube into the powdered sample to pack a small amount of the compound into the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to cause the sample to fall to the bottom. The packed sample should be approximately 1-2 mm high.[13]

  • Apparatus Setup:

    • Insert the capillary tube, sealed end down, into the sample holder of the melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.[14]

  • Measurement:

    • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This helps in saving time for the accurate determination.

    • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Begin heating at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[13][14]

    • Repeat the measurement with a fresh sample and capillary tube to ensure consistency and accuracy.[12]

Data Presentation: Melting Point of a Related Compound

Compound NameMolecular StructureMelting Point (°C)
4-Chlorophenylboronic acidCl-C₆H₄-B(OH)₂284-289[11]

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_result Result prep1 Crush Sample prep2 Pack Capillary Tube prep1->prep2 measure1 Insert into Apparatus prep2->measure1 measure2 Heat Slowly (1-2°C/min) measure1->measure2 measure3 Record Start of Melting (T1) measure2->measure3 measure4 Record End of Melting (T2) measure3->measure4 result1 Melting Point Range (T1-T2) measure4->result1 SolubilityWorkflow cluster_solvents Test Solvents start Weigh ~25mg of Compound s1 Water s2 Methanol s3 Acetone s4 Toluene add_solvent Add 0.75mL of Solvent & Shake s1->add_solvent e.g. s2->add_solvent s3->add_solvent s4->add_solvent observe Observe Dissolution add_solvent->observe result Completely Dissolved? observe->result soluble Soluble result->soluble Yes insoluble Insoluble / Partially Soluble result->insoluble No

References

The Ortho Effect: A Deep Dive into the Role of Ortho-Substituents on Phenylboronic Acid Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylboronic acids are a cornerstone of modern organic chemistry, finding widespread application in cross-coupling reactions, chemical sensing, and drug discovery. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of their chemical and physical properties. Among these, ortho-substituents play a particularly profound and often non-intuitive role, giving rise to what is commonly termed the "ortho effect." This guide provides a comprehensive exploration of how the proximity of a substituent to the boronic acid moiety dictates its acidity, reactivity, supramolecular architecture, and ultimately, its utility in various applications. We will delve into the intricate interplay of steric and electronic effects, intramolecular interactions, and their mechanistic consequences, offering field-proven insights for the rational design of next-generation phenylboronic acid-based tools.

Introduction: The Unique Nature of the Ortho Position

The properties of phenylboronic acids are exquisitely sensitive to the nature and position of substituents on the aromatic ring. While the electronic effects of meta- and para-substituents can often be predicted by classical Hammett relationships, the ortho-position presents a more complex scenario. Here, the substituent is in close spatial proximity to the boronic acid group, leading to a confluence of through-bond electronic effects, through-space steric interactions, and the potential for intramolecular coordination. These combined influences, collectively known as the "ortho effect," can dramatically alter the fundamental properties of the molecule, including its Lewis acidity, participation in equilibria, and reactivity in catalytic cycles.[1] Understanding and harnessing these effects are paramount for researchers aiming to rationally design phenylboronic acids with tailored functionalities.

The Impact of Ortho-Substituents on Fundamental Properties

Acidity (pKa): A Departure from Predictability

The Lewis acidity of a phenylboronic acid, quantified by its pKa, is a critical parameter that governs its interactions with bases, diols, and other nucleophiles. For meta- and para-substituted phenylboronic acids, there is a good correlation between the substituent's electronic properties and the resulting pKa.[2] However, ortho-substituted analogues often deviate significantly from these trends.[2][3] This deviation arises from a combination of steric and electronic factors unique to the ortho-position.

  • Steric Hindrance: Bulky ortho-substituents can sterically hinder the approach of a hydroxide ion and the subsequent change in hybridization of the boron atom from trigonal planar (sp²) to tetrahedral (sp³). This destabilization of the resulting boronate anion leads to a decrease in acidity (higher pKa).[4] For instance, an ortho-trifluoromethyl (-CF3) group, despite its strong electron-withdrawing nature, can lead to a reduction in acidity compared to its meta and para counterparts due to steric inhibition of tetrahedral boronate formation.[5]

  • Intramolecular Hydrogen Bonding and Coordination: Conversely, certain ortho-substituents can increase acidity through stabilizing intramolecular interactions. Substituents containing a lone pair of electrons or a hydrogen bond acceptor, such as fluoro (-F), alkoxy (-OR), or formyl (-CHO) groups, can form an intramolecular hydrogen bond with one of the hydroxyl groups of the boronic acid.[3][5] This interaction can stabilize the tetrahedral boronate anion, thus increasing the acidity (lowering the pKa).[3][6] For example, the acidity of an ortho-fluoro substituted phenylboronic acid is enhanced due to the formation of a B-O-H···F intramolecular hydrogen bond.[5]

The following table summarizes the pKa values for a selection of ortho-substituted phenylboronic acids in comparison to their para-isomers and the parent phenylboronic acid.

SubstituentOrtho-Isomer pKaPara-Isomer pKaPhenylboronic Acid pKa
-H8.838.838.83[7]
-F8.778.778.83[5]
-OCH3~9.2~9.58.83
-NO2~7.8~7.18.83
-CH3~9.1~9.28.83
-CF3~8.7~7.58.83

Note: pKa values can vary depending on the experimental conditions. The values presented are approximate and for comparative purposes.

Equilibrium with Boroxines: The Role of Dehydration

Phenylboronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. This dehydration reaction is reversible and influenced by factors such as concentration, temperature, and the electronic nature of the substituents on the phenyl ring.[7][8] Electron-donating groups in the para-position have been shown to promote the formation of boroxines.[9] While the specific influence of ortho-substituents on this equilibrium is less systematically documented, it is reasonable to infer that steric bulk at the ortho-position could disfavor the formation of the planar boroxine ring, thus shifting the equilibrium towards the monomeric boronic acid form. Conversely, intramolecular interactions that affect the planarity and electronic nature of the boronic acid moiety will also impact the thermodynamics of boroxine formation.

Boroxine_Equilibrium cluster_0 3x Phenylboronic Acid cluster_1 Boroxine + 3x Water 3_PBA 3 Ar-B(OH)₂ Boroxine (ArBO)₃ + 3 H₂O 3_PBA->Boroxine Dehydration

Caption: Equilibrium between phenylboronic acid and its boroxine trimer.

Solid-State Structure: From Dimers to Monomers

In the solid state, phenylboronic acid and many of its meta- and para-substituted derivatives typically form hydrogen-bonded dimers.[7] However, the introduction of an ortho-substituent capable of forming a strong intramolecular hydrogen bond can disrupt this intermolecular dimerization.[5] For example, phenylboronic acids with ortho-alkoxy substituents have been observed to form unusual monomeric structures in the solid state due to the formation of a strong intramolecular hydrogen bond.[5][10] This alteration of the crystal packing can have significant implications for the material's physical properties, such as solubility. For instance, the solubility of ortho-isobutoxyphenylboronic acid is significantly higher than that of its meta and para isomers, a phenomenon attributed to differences in their crystal structures.[3]

Ramifications in Chemical Reactivity and Applications

The unique properties imparted by ortho-substituents have profound consequences for the reactivity of phenylboronic acids, particularly in the widely used Suzuki-Miyaura cross-coupling reaction, and open up new avenues for their application in catalysis and sensing.

Suzuki-Miyaura Cross-Coupling: A Double-Edged Sword

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds.[11] The reactivity of phenylboronic acids in this reaction is highly dependent on both steric and electronic factors.

  • Steric Hindrance and Reduced Reactivity: Generally, ortho-substituents decrease the rate of Suzuki-Miyaura coupling due to steric hindrance, which impedes the crucial transmetalation step in the catalytic cycle.[11] A comparative analysis of nitrophenylboronic acid isomers shows a general reactivity trend of para > meta >> ortho, underscoring the significant impact of steric hindrance from the ortho-nitro group.[11]

  • Chelation-Assisted Reactivity and Selectivity: In certain cases, an ortho-substituent can enhance reactivity or induce selectivity through coordination to the metal center. For example, the presence of an ortho-methoxy group has been suggested to promote a Suzuki-Miyaura reaction through an additional metal-oxygen chelation effect in the transition state.[12] This type of intramolecular assistance can be a powerful tool for achieving regio- and even atropselective transformations.[12][13]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation X- X⁻ Ar-Pd(II)-X(L2)->X- Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' [B(OH)3X]- [B(OH)₃X]⁻ Ar-Pd(II)-Ar'(L2)->[B(OH)3X]- Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)₂ Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Emerging Applications
  • Catalysis: The Lewis acidity of the boron center can be harnessed for catalysis. Ortho-substituents play a key role in modulating this acidity and the steric environment around the catalytic site. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to be a highly effective catalyst for dehydrative amidation, where the ortho-trifluoromethyl group is proposed to prevent the coordination of the amine to the boron atom of the active species, thereby accelerating the reaction.[14]

  • Chemical Sensing: The ability of phenylboronic acids to reversibly bind with diols forms the basis of their use in glucose and other saccharide sensors.[15] Ortho-substituents can significantly enhance the binding affinity and selectivity of these sensors. For example, ortho-azo substituted phenylboronic acids exhibit a significant colorimetric change upon sugar binding, a phenomenon attributed to the formation and cleavage of a B-N dative bond.[16] Similarly, an ortho-fluorinated phenylboronic acid incorporated into a BODIPY fluorophore has been shown to bind D-glucose at physiological levels.[17]

Experimental Protocols

Synthesis of Ortho-Substituted Phenylboronic Acids

A general and widely used method for the synthesis of phenylboronic acids is the reaction of a corresponding aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[8]

Step-by-Step Methodology:

  • Grignard Reagent Formation: To a solution of the ortho-substituted aryl bromide (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq.). The reaction is typically initiated with a small crystal of iodine or by gentle heating. Stir the mixture at room temperature or reflux until the magnesium is consumed.

  • Borylation: Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath. Add a solution of triisopropyl borate (1.5 eq.) in anhydrous THF dropwise, maintaining the temperature below -60 °C.

  • Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C.

  • Work-up and Purification: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Determination of pKa by UV-Vis Spectrophotometry

The pKa of a phenylboronic acid can be determined by monitoring the change in its UV-Vis spectrum as a function of pH.

Step-by-Step Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the phenylboronic acid.

  • Preparation of Stock Solution: Prepare a stock solution of the ortho-substituted phenylboronic acid in a suitable solvent (e.g., methanol or DMSO).

  • Spectroscopic Measurements: For each buffer solution, add a small aliquot of the phenylboronic acid stock solution to a cuvette containing the buffer, ensuring the final concentration of the organic solvent is low (e.g., <1%). Record the UV-Vis spectrum at a constant temperature.

  • Data Analysis: Plot the absorbance at a wavelength where the acidic and basic forms of the boronic acid have different extinction coefficients against the pH. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at which the absorbance is halfway between the minimum and maximum values.

Conclusion

The ortho-substituent on a phenylboronic acid is not a mere spectator. Its proximity to the boronic acid moiety engenders a unique interplay of steric and electronic effects that profoundly influence the molecule's fundamental properties and reactivity. From altering acidity in a non-predictable manner to dictating solid-state architecture and modulating performance in catalysis and sensing, the "ortho effect" is a powerful design element. A thorough understanding of these principles is crucial for researchers in organic synthesis, materials science, and medicinal chemistry to rationally design and effectively utilize phenylboronic acids for a myriad of advanced applications.

References

Methodological & Application

Application Notes & Protocols: 4-(4'-Chlorobenzyloxy)phenylboronic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic construction of carbon-carbon bonds is paramount. Arylboronic acids have emerged as indispensable reagents, largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] These compounds offer a unique combination of stability, functional group tolerance, and reactivity, enabling the efficient synthesis of complex biaryl and heteroaryl structures.[3]

This guide focuses on 4-(4'-Chlorobenzyloxy)phenylboronic acid , a specialized building block designed to introduce the 4-(4'-chlorobenzyloxy)phenyl moiety. This structural unit is of significant interest in drug discovery, as the benzyl ether linkage provides a balance of rigidity and conformational flexibility, while the terminal chlorophenyl group can modulate pharmacokinetic properties and engage in specific binding interactions. This document provides an in-depth look at the reagent's properties, a mechanistic overview of its primary application, detailed experimental protocols, and expert insights for its successful implementation in research and development settings.

Reagent Profile and Handling Considerations

A thorough understanding of a reagent's properties is the foundation of its effective use. The stability and purity of boronic acids are critical for achieving reproducible and high-yielding reactions.

Physicochemical Data
PropertyValue
Chemical Name [4-[(4-chlorophenyl)methoxy]phenyl]boronic acid
CAS Number 870778-91-9[4]
Molecular Formula C₁₃H₁₂BClO₃[5]
Molecular Weight 262.50 g/mol [4]
Appearance Typically a white to off-white crystalline powder[6]
Stability and Storage

Arylboronic acids are generally stable solids but are susceptible to certain decomposition pathways that can compromise their reactivity.

  • Protodeboronation: This is a primary degradation route where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[7] This process is highly dependent on pH and can be accelerated in both acidic and strongly basic aqueous media.[8]

  • Boroxine Formation: Like many boronic acids, this compound can undergo dehydration to form a cyclic trimer anhydride known as a boroxine. While this process is reversible, boroxines are often less reactive in Suzuki-Miyaura couplings.[9] Commercially available boronic acids may contain significant amounts of boroxine.[9]

Expert Insight: For critical applications or if diminished reactivity is observed, it is highly recommended to hydrolyze any boroxine back to the active boronic acid. A simple and effective method is to recrystallize the material from hot water, followed by thorough drying.[9] Store the reagent in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere, to minimize moisture exposure and degradation.

The Suzuki-Miyaura Cross-Coupling: A Mechanistic Framework

The Suzuki-Miyaura reaction is the cornerstone application for this building block. A clear understanding of the catalytic cycle is essential for rational optimization and troubleshooting. The reaction facilitates the formation of a new C-C bond between the boronic acid and an aryl or vinyl halide/triflate.[3]

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, forms a tetrahedral boronate species ([Ar'-B(OH)₃]⁻).[8] This nucleophilic boronate transfers its aryl group (Ar') to the Pd(II) center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=plaintext]; pdiia [label="Ar-Pd(II)-X(L)₂\n(Palladacycle)"]; transmetalation [label="Transmetalation", shape=plaintext]; pdiib [label="Ar-Pd(II)-Ar'(L)₂"]; reductive_elimination [label="Reductive\nElimination", shape=plaintext]; product [label="Ar-Ar'\n(Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="Ar-X\n(Aryl Halide)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; boronic_acid [label="Ar'-B(OH)₂ + Base", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; boronate [label="[Ar'B(OH)₃]⁻\n(Activated Boronate)"];

// Edges pd0 -> pdiia [label=" "]; reagents -> pdiia [dir=none]; pdiia -> oxidative_addition [dir=none, style=dotted]; oxidative_addition -> pd0 [dir=none, style=dotted];

boronic_acid -> boronate [label="Activation"]; pdiia -> pdiib [label=" "]; boronate -> pdiib [dir=none]; pdiib -> transmetalation [dir=none, style=dotted]; transmetalation -> pdiia [dir=none, style=dotted];

pdiib -> pd0 [label=" "]; pdiib -> product [label=" "]; pd0 -> reductive_elimination [dir=none, style=dotted]; reductive_elimination -> pdiib [dir=none, style=dotted]; } .enddot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Protocol 1: General Suzuki-Miyaura Coupling

This protocol provides a robust and widely applicable starting point for coupling this compound with a generic aryl bromide.

Materials and Equipment
Reagents & SolventsEquipment
This compound (1.2 equiv.)Schlenk flask or reaction vial with stir bar
Aryl Bromide (1.0 equiv.)Septa and needles
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)Inert gas line (Argon or Nitrogen) with bubbler
Tricyclohexylphosphine [PCy₃] (4 mol%)Heating mantle or oil bath with temperature control
Potassium Carbonate [K₂CO₃] (powdered, 2.5 equiv.)Magnetic stirrer
1,4-Dioxane (ACS grade)TLC plates (e.g., silica gel 60 F₂₅₄)
Deionized WaterStandard laboratory glassware for workup
Ethyl Acetate, Hexanes, BrineRotary evaporator, Silica gel for chromatography
Experimental Workflow

Workflow

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.50 mmol, 1.0 equiv.), this compound (0.60 mmol, 1.2 equiv.), K₂CO₃ (1.25 mmol, 2.5 equiv.), Pd(OAc)₂ (0.01 mmol, 2 mol%), and PCy₃ (0.02 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare a degassed 4:1 mixture of Dioxane:Water by bubbling Argon through the premixed solvents for 20-30 minutes. Using a syringe, add the solvent mixture to the reaction flask (e.g., 5 mL for a 0.50 mmol scale).

  • Heating and Monitoring: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer again with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to yield the pure biaryl product.

Causality and Rationale:

  • Ligand Choice: PCy₃ is an electron-rich, bulky phosphine that promotes the oxidative addition step, especially for less reactive aryl chlorides, and facilitates the reductive elimination.[10]

  • Base: Powdered K₂CO₃ provides a sufficient basic environment to form the active boronate species without being overly harsh, which could promote protodeboronation. Cesium carbonate (Cs₂CO₃) can be used for more challenging couplings.[11]

  • Degassing: The removal of oxygen is crucial. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to failed reactions or the formation of homocoupled byproducts.

Applications in Medicinal Chemistry and Drug Discovery

The 4-(4'-Chlorobenzyloxy)phenyl moiety is a valuable scaffold in the design of bioactive molecules. Its incorporation can influence several key drug-like properties:

  • Scaffold Hopping and SAR Exploration: This building block allows for the rapid generation of analog libraries to explore structure-activity relationships (SAR).[12] By coupling it to various heterocyclic or aromatic cores, chemists can probe different regions of a biological target's binding pocket.

  • Modulation of Physicochemical Properties: The chlorophenyl group increases lipophilicity, which can enhance membrane permeability. The ether linkage acts as a hydrogen bond acceptor.

  • Metabolic Stability: The chlorine atom can block potential sites of metabolism (e.g., para-hydroxylation) on the terminal phenyl ring, potentially increasing the compound's in vivo half-life.

  • Bioisosteric Replacement: The entire moiety can serve as a bioisostere for other common structures in known ligands, such as biphenyl or benzophenone systems, offering a new vector for intellectual property and improved properties.

This building block is particularly relevant for synthesizing inhibitors of kinases, proteases, and nuclear hormone receptors, where extended, semi-rigid structures are often required for high-affinity binding.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Pd catalyst. 2. Impure boronic acid (high boroxine content).[9] 3. Insufficiently degassed solvents/atmosphere. 4. Base is not strong enough.1. Use a fresh bottle of catalyst or a pre-catalyst. 2. Recrystallize the boronic acid from water.[9] 3. Ensure thorough degassing of solvents and a positive pressure of inert gas. 4. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.
Significant Protodeboronation 1. Reaction temperature is too high or reaction time is too long. 2. pH of the reaction mixture is not optimal.[8]1. Lower the reaction temperature and monitor closely to stop the reaction upon completion. 2. Screen alternative bases (e.g., K₃PO₄, KF) which can alter the reaction kinetics and pH.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction. 2. Catalyst system promotes homocoupling.1. Improve the degassing procedure for solvents and the inert atmosphere setup. 2. Screen different palladium sources and ligands.

Conclusion

This compound is a highly effective and strategic building block for modern organic synthesis. Its primary utility in Suzuki-Miyaura cross-coupling reactions provides a direct and reliable route to complex molecular architectures relevant to the pharmaceutical and materials industries. By understanding the underlying reaction mechanism, adhering to robust experimental protocols, and being aware of potential pitfalls such as reagent stability, researchers can confidently leverage this versatile reagent to accelerate their discovery programs.

References

The Boronic Acid Moiety: A Versatile Ally in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Chemistry of Boron in a Carbon World

In the vast landscape of medicinal chemistry, which is overwhelmingly dominated by carbon-based scaffolds, the element boron has carved out a crucial and expanding niche. Boronic acids, organic compounds featuring a C-B(OH)₂ functional group, have emerged from being synthetic curiosities to indispensable tools in the drug discovery and development pipeline.[1][2] Their rise to prominence is rooted in a unique set of chemical properties that offer elegant solutions to complex biological challenges.

Unlike carbon, the boron atom in a boronic acid possesses an empty p-orbital, rendering it a mild Lewis acid.[2][3][4] This fundamental feature allows boronic acids to engage in reversible covalent interactions with biological nucleophiles, a mode of action that provides a compelling balance between the high affinity of covalent inhibitors and the favorable safety profile of reversible binders.[5][6] At physiological pH, most boronic acids exist in an uncharged, trigonal planar state, but can readily accept a hydroxide ion to form a more stable, anionic tetrahedral boronate complex.[1] This pH-dependent equilibrium is central to their biological activity, enabling them to interact specifically with key residues in enzyme active sites, particularly serine and threonine.[5][7]

This guide provides an in-depth exploration of the applications of boronic acids in drug discovery, moving from fundamental principles to detailed, field-proven protocols for their synthesis, screening, and application.

I. Boronic Acids as Reversible Covalent Enzyme Inhibitors

The ability of boronic acids to mimic the transition state of enzymatic reactions is the cornerstone of their success as inhibitors.[8][9] This is particularly true for serine proteases, a large family of enzymes implicated in numerous diseases, including cancer, infectious diseases, and inflammatory disorders.[10][11]

Mechanism of Serine Protease Inhibition

The catalytic triad of a serine protease (typically Ser-His-Asp) facilitates the hydrolysis of peptide bonds. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the substrate to form a transient tetrahedral intermediate. Boronic acids potently inhibit these enzymes by forming a stable, yet reversible, tetrahedral adduct with the active site serine.[5][12][13] The boron atom, in its tetrahedral state, effectively mimics the charge and geometry of the natural transition state, leading to high-affinity binding.[8][9] The interaction is further stabilized by hydrogen bonds between the boronate hydroxyl groups and the oxyanion hole of the enzyme.[2][8]

Below is a diagram illustrating this key inhibitory mechanism.

Serine_Protease_Inhibition Ser Serine (Ser) TetrahedralAdduct Reversible Tetrahedral Adduct Ser->TetrahedralAdduct Forms covalent bond His Histidine (His) His->TetrahedralAdduct Stabilizes interaction BoronicAcid Boronic Acid R-B(OH)₂ BoronicAcid->Ser TetrahedralAdduct->BoronicAcid Reversible Dissociation

Caption: Mechanism of serine protease inhibition by a boronic acid.

This reversible covalent mechanism has been successfully exploited in several FDA-approved drugs. Bortezomib (Velcade®) and Ixazomib (Ninlaro®) are dipeptidyl boronic acids that inhibit the chymotrypsin-like activity of the 26S proteasome, a key target in multiple myeloma therapy.[1][5][7][14][15] Vaborbactam (Vabomere®) is a cyclic boronic acid that acts as a β-lactamase inhibitor, restoring the efficacy of antibiotics against resistant bacteria.[1][5][16]

FDA-Approved Boronic Acid Drugs Target Enzyme Therapeutic Area Year of Approval
Bortezomib (Velcade®)26S ProteasomeMultiple Myeloma2003
Ixazomib (Ninlaro®)26S ProteasomeMultiple Myeloma2015
Vaborbactam (Vabomere®)β-LactamaseBacterial Infections2017

II. Bioconjugation and Targeted Drug Delivery

The unique reactivity of boronic acids extends beyond enzyme inhibition into the realm of bioconjugation, enabling the precise chemical modification of complex biomolecules.[17][18][19] This has opened up new avenues for creating sophisticated therapeutic constructs like antibody-drug conjugates (ADCs) and targeted delivery systems.[20]

Principles and Applications

Boronic acids can form reversible covalent bonds with 1,2- and 1,3-diols, which are abundant in biological systems, particularly in the carbohydrate structures (glycans) on the surface of cells.[3][11][18] This interaction can be exploited for:

  • Cell-Specific Targeting: By conjugating a drug to a boronic acid moiety, it's possible to target cells with high expression of specific cell-surface glycans, such as the sialic acids often overexpressed on cancer cells.[15][21]

  • Stimuli-Responsive Drug Release: The pH-sensitive nature of the boronate ester bond can be used to design drug delivery systems that release their payload in the acidic microenvironment of tumors.[18]

  • Protein Modification: Boronic acids can be used to label proteins site-specifically, either by targeting glycoproteins or by reacting with genetically encoded unnatural amino acids containing diol functionalities.[18][20][22]

More recently, boronic acids have been employed in the development of Proteolysis-Targeting Chimeras (PROTACs). In some designs, a boronic acid can act as a "caging group" that is cleaved under specific conditions (e.g., high reactive oxygen species in cancer cells), thereby activating the PROTAC to induce protein degradation.[23]

Bioconjugation_Workflow start Start: Select Targeting Moiety (e.g., Antibody, Aptamer) linker Design Boronic Acid-Containing Linker start->linker drug Select Therapeutic Payload (e.g., Cytotoxic Drug) drug->linker conjugation Conjugation Reaction linker->conjugation purification Purification and Characterization (e.g., HPLC, Mass Spec) conjugation->purification final_product Final Bioconjugate purification->final_product

Caption: General workflow for creating a boronic acid-based bioconjugate.

III. Protocols for the Bench Scientist

This section provides actionable, step-by-step protocols for key experiments involving boronic acids in a drug discovery setting.

Protocol 1: Synthesis of a Biaryl Boronic Acid via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds, and it is a primary method for synthesizing the diverse arylboronic acids needed for drug discovery.[5][8][12][13][14]

Objective: To synthesize a 2-aryl-5-methylpyridin-4-amine derivative, a scaffold of interest for kinase inhibitor development.[5]

Materials:

  • 2-Bromo-5-methylpyridin-4-amine (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Isopropanol and Deionized Water (as solvent)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: To the flask, add 2-bromo-5-methylpyridin-4-amine (1.0 mmol), the desired arylboronic acid (1.5 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.03 mmol).[5]

  • Solvent Addition: Add a mixture of isopropanol (10 mL) and deionized water (5 mL).[5]

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (approximately 90 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress over 8-16 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (15 mL each time).[5]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-methylpyridin-4-amine.

Protocol 2: Determining the IC₅₀ of a Boronic Acid Inhibitor against a Serine Protease

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀), a key measure of an inhibitor's potency.

Objective: To quantify the inhibitory activity of a boronic acid compound against a model serine protease (e.g., chymotrypsin, trypsin, or a specific disease target).

Materials:

  • Serine protease of interest

  • Fluorogenic peptide substrate specific for the protease (e.g., containing an AMC or AFC reporter group)[9][24]

  • Boronic acid inhibitor stock solution (in DMSO)

  • Assay buffer (e.g., PBS or Tris-HCl, pH 7.4)

  • 96-well microtiter plates (black, for fluorescence)

  • Microplate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the boronic acid inhibitor in assay buffer. Also, prepare working solutions of the enzyme and the fluorogenic substrate in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer

    • Inhibitor solution at various concentrations (and a vehicle control, e.g., DMSO)

  • Pre-incubation: Add the enzyme solution to each well. Incubate the plate for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). This step is crucial for time-dependent inhibitors like boronic acids to reach equilibrium.[9]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader. Measure the increase in fluorescence (e.g., λex 360 nm, λem 480 nm for AMC) over time (e.g., every minute for 30-60 minutes).[24] The rate of substrate hydrolysis is proportional to the enzyme's residual activity.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell Viability Assessment of a Boronic Acid Drug Candidate using the MTT Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][25][26]

Objective: To evaluate the cytotoxic effect of a boronic acid-based anticancer compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Boronic acid drug candidate (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Humidified CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[25][27]

  • Compound Treatment: Prepare serial dilutions of the boronic acid compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound (including a vehicle control).

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) in a humidified CO₂ incubator.[25]

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[25]

  • Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[19][26]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

  • Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours. Measure the absorbance at 570 nm using a microplate reader.[27]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability versus the logarithm of the compound concentration to determine the IC₅₀ value.

IV. Conclusion and Future Outlook

Boronic acids have firmly established their place in the drug discovery toolbox. Their unique ability to form reversible covalent bonds has provided a powerful strategy for designing highly potent and selective enzyme inhibitors, leading to breakthrough therapies in oncology and infectious disease.[1][28] Beyond inhibition, their versatile chemistry is driving innovation in bioconjugation, targeted drug delivery, and diagnostics.[10][17][18] As our understanding of their chemical biology deepens and synthetic methodologies become even more sophisticated,[29] we can anticipate the emergence of a new generation of boronic acid-based therapeutics with enhanced precision and efficacy. The continued exploration of this remarkable functional group promises to unlock novel solutions for challenging diseases.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-(4'-Chlorobenzyloxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling

Biaryl structures are a cornerstone in modern medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The controlled synthesis of these compounds is therefore of paramount importance. Among the myriad of synthetic methods available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable versatility, functional group tolerance, and relatively mild reaction conditions.[1] This Nobel Prize-winning reaction facilitates the formation of a carbon-carbon bond between an organoboron species, typically a boronic acid, and an organic halide.[2]

This application note provides a detailed guide for the synthesis of biaryl compounds utilizing a specific and valuable building block: 4-(4'-Chlorobenzyloxy)phenylboronic acid . This reagent is particularly useful for introducing a phenyl group functionalized with a chlorobenzyl ether moiety, a common structural motif in biologically active molecules. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling, provide a field-proven, step-by-step protocol for a typical reaction, and offer insights into optimizing reaction conditions and troubleshooting common issues.

Reagent Profile: this compound

Structure:

Physicochemical Properties:

PropertyValue
CAS Number 870778-91-9
Molecular Formula C₁₃H₁₂BClO₃
Molecular Weight 262.50 g/mol
Appearance White to off-white crystalline powder
Solubility Sparingly soluble in water, soluble in polar organic solvents like DMF and DMSO

The this compound is a stable, crystalline solid that is amenable to storage under standard laboratory conditions. The boronic acid functional group is the reactive handle for the Suzuki-Miyaura coupling, while the chlorobenzyl ether moiety can be a stable part of the final molecule or serve as a protecting group for a phenol, which can be deprotected in a subsequent synthetic step.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[2]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex R¹-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_biaryl R¹-Pd(II)Ln-R² Transmetalation->PdII_biaryl - X⁻, - B(OH)₃ Boronate R²-B(OH)₃⁻ Boronate->Transmetalation Base_Activation Base (e.g., K₂CO₃) Base_Activation->Boronate Boronic_Acid R²-B(OH)₂ Boronic_Acid->Base_Activation RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Regeneration of Catalyst Product R¹-R² RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.[2]

  • Transmetalation: The organic group from the boronic acid (after activation by a base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the halide.[2] The base is crucial for this step.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol details a representative Suzuki-Miyaura coupling reaction between this compound and an aryl bromide.

Reaction Scheme:

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • Triphenylphosphine (PPh₃) (0.08 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • Toluene (solvent)

  • Water (co-solvent)

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate (or sodium sulfate) for drying

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical to prevent catalyst deactivation and homocoupling of the boronic acid.[4]

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol). The use of a pre-catalyst or an air-stable palladium source can simplify this step.

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v, 10 mL). The biphasic system is often beneficial for Suzuki couplings.[5]

  • Reaction: Heat the reaction mixture to a reflux temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.[6]

Data Presentation: Optimizing Reaction Parameters

The choice of catalyst, ligand, base, and solvent can significantly impact the yield and reaction time. The following table provides a summary of typical conditions and expected outcomes for the Suzuki-Miyaura coupling.

Aryl Halide (R-X)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (3)Toluene/H₂O1008~85-95[7]
4-ChlorotoluenePd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Dioxane/H₂O11012~80-90[8]
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃ (2)DMF/H₂O904>90[3]
2-BromopyridinePd(dppf)Cl₂ (5)-Cs₂CO₃ (2.5)THF/H₂O8010~75-85[9]

Note: Yields are approximate and can vary based on the specific substrate and reaction scale. The data presented is a guideline based on typical Suzuki-Miyaura couplings of similar substrates.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poorly soluble reagents- Inappropriate base or solvent- Use a fresh batch of catalyst or a more active pre-catalyst.- Ensure proper degassing of solvents and rigorous maintenance of an inert atmosphere.[4] - Use a co-solvent system (e.g., Toluene/Ethanol/H₂O) to improve solubility.[10] - Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, DMF).
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst without efficient reduction- Thoroughly degas all solvents and maintain a strict inert atmosphere.[4] - Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or a precatalyst designed for rapid reduction.
Deboronylation of Starting Material - Prolonged reaction time at high temperature- Presence of protic sources- Monitor the reaction closely and stop it once the starting material is consumed.- Use anhydrous solvents if possible, although water is often beneficial for the reaction.
Cleavage of Benzyl Ether - Harsh acidic or basic conditions during workup or purification- Use a mild workup procedure. Avoid strong acids or bases.- Use neutral or slightly basic conditions for chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a robust and reliable method for the synthesis of biaryl compounds. This compound serves as a valuable building block in this context, allowing for the efficient introduction of a functionalized phenyl ring. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired biaryl products. This application note provides a solid foundation for the successful implementation of this important transformation in a research and development setting.

References

4-(4'-Chlorobenzyloxy)phenylboronic acid in the preparation of enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Strategic Application of 4-(4'-Chlorobenzyloxy)phenylboronic Acid in the Design and Synthesis of Potent Indoleamine 2,3-dioxygenase 1 (IDO1) Enzyme Inhibitors

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry, oncology, and immunology.

Abstract: this compound is a versatile bifunctional reagent, prized not for intrinsic biological activity but as a critical architectural component in the synthesis of complex bioactive molecules.[1][2] Its utility is prominently demonstrated in the construction of biaryl and heteroaryl scaffolds via palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of its application in synthesizing potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a pivotal enzyme in cancer immune evasion.[3][4][5] We present the scientific rationale, detailed synthetic protocols, and biochemical validation assays, offering a comprehensive workflow from molecular design to functional characterization.

Foundational Principles: The Role of Boronic Acids in Modern Drug Discovery

Boronic acids have become indispensable tools in medicinal chemistry, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, a common structural motif in many approved drugs. The boronic acid group (–B(OH)₂) serves as a stable, yet reactive, handle for introducing aryl or heteroaryl groups.[6]

Causality Behind the Choice: The selection of this compound is strategic. The phenylboronic acid moiety is the reactive component for the Suzuki coupling. The distal 4'-chlorobenzyloxy group provides a specific, non-reactive structural element designed to interact with a target enzyme's active site. This particular substituent can engage in hydrophobic and halogen bonding interactions, potentially enhancing binding affinity and selectivity.

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions. The key steps are:

  • Oxidative Addition: The aryl halide (R¹-X) reacts with the Pd(0) catalyst.

  • Transmetalation: The organoborane (R²-B(OH)₂) transfers its organic group to the palladium center. This is the rate-determining step.[7]

  • Reductive Elimination: The two organic groups couple, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.[7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X (Oxidative Addition Intermediate) pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)L₂-R² (Transmetalation Intermediate) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 product R¹-R² (Coupled Product) reagent1 R¹-X (Aryl Halide) reagent2 R²-B(OH)₂ (Boronic Acid) base Base (e.g., K₂CO₃) IDO1_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Immune Immune Cell Response Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 TCell_Effector Effector T-Cell Tryptophan->TCell_Effector Required for Proliferation Kynurenine N-Formylkynurenine (Kyn) TCell_Regulatory Regulatory T-Cell (Treg) Kynurenine->TCell_Regulatory Promotes Differentiation IDO1->Kynurenine Catalysis TumorCell Tumor Cell / APC TumorCell->IDO1 Upregulates Suppression Immune Suppression TCell_Effector->Suppression Proliferation Arrest Apoptosis TCell_Regulatory->Suppression Increases Suppression Synthesis_Scheme cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Urea Formation node1 4-(4'-Chlorobenzyloxy) phenylboronic acid (1) node3 Intermediate A node1->node3 i) Pd(dppf)Cl₂, K₂CO₃   Dioxane/H₂O, 85°C node2 4-Bromo-2-nitroaniline (2) node4 Intermediate B (Aniline) node3->node4 ii) H₂, Pd/C    MeOH/EtOAc node6 Final Inhibitor (Compound 3) node4->node6 iii) DCM, rt node5 3,5-Difluorophenyl isocyanate plus1 + plus2 + Assay_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection node_inhibitor 1. Add serial dilutions of Compound 3 node_enzyme 2. Add IDO1 Enzyme Mix (IDO1, Ascorbate, Methylene Blue) node_inhibitor->node_enzyme node_substrate 3. Initiate with L-Tryptophan node_enzyme->node_substrate node_incubate 4. Incubate at 37°C node_substrate->node_incubate node_stop 5. Stop with Trichloroacetic Acid node_incubate->node_stop node_develop 6. Add Ehrlich's Reagent (Color Development) node_stop->node_develop node_read 7. Read Absorbance @ 480 nm node_develop->node_read

References

Application Notes and Protocols: Asymmetric Synthesis Using Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Boronic acid derivatives have emerged as indispensable reagents in modern organic synthesis, prized for their stability, low toxicity, and remarkable versatility.[1] This guide provides an in-depth exploration of their application in asymmetric synthesis, a critical field for the development of chiral molecules in the pharmaceutical and agrochemical industries. We move beyond a simple recitation of procedures to offer a detailed examination of the mechanistic underpinnings and practical considerations that ensure successful and highly stereocontrolled transformations. This document is tailored for researchers, scientists, and drug development professionals, providing not only detailed, step-by-step protocols for key reactions but also the scientific rationale behind the experimental design.

Introduction: The Ascendancy of Boronic Acids in Chiral Synthesis

The unique electronic properties of the boron atom, with its vacant p-orbital, allow boronic acids and their ester derivatives to act as versatile intermediates in a vast array of chemical transformations.[2] In asymmetric synthesis, they serve as key building blocks for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. Their stability to air and moisture, coupled with the generally low toxicity of boron-containing byproducts, makes them highly attractive from a practical and safety standpoint.[3]

The significance of boronic acid derivatives is underscored by their role in the synthesis of numerous approved pharmaceutical agents.[1][2][4] For instance, the proteasome inhibitor Bortezomib (Velcade®), used in the treatment of multiple myeloma, is a notable example of a drug featuring a boronic acid moiety.[1][2][5] The ability to incorporate boronic acids into complex molecules with high stereocontrol is therefore a critical skill for medicinal chemists.[4][6]

This guide will focus on three cornerstone applications of boronic acid derivatives in asymmetric synthesis:

  • The Petasis Borono-Mannich (PBM) Reaction: A powerful multicomponent reaction for the synthesis of chiral amines and amino acids.

  • Asymmetric Suzuki-Miyaura Coupling: A Nobel Prize-winning reaction adapted for the enantioselective synthesis of axially chiral biaryls.

  • Transition Metal-Catalyzed Conjugate Additions: The stereoselective formation of carbon-carbon bonds via the 1,4-addition of organoboronic acids to α,β-unsaturated systems.

Safety and Handling of Boronic Acid Derivatives

While generally considered to have low toxicity, proper handling of boronic acids and their derivatives is essential in a laboratory setting.

  • General Handling: Boric acid and its derivatives are typically white or off-white crystalline powders.[7] They should be handled in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust, which can cause respiratory tract irritation.[7][8][9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, laboratory coat, and chemical-resistant gloves.[9][10][11]

  • Storage: Store boronic acids in tightly sealed containers in a cool, dry place.[7][11] Some derivatives may be sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon).[11]

  • Spills: In case of a spill, sweep up the solid material carefully to avoid generating dust and place it in a suitable container for disposal.[11]

  • First Aid:

    • Skin Contact: Wash the affected area thoroughly with soap and water.[10][11]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[10][11]

    • Inhalation: Move to fresh air.[10][11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11] In all cases of significant exposure, seek medical attention.[11]

The Asymmetric Petasis Borono-Mannich (PBM) Reaction

The Petasis reaction is a versatile three-component reaction between an amine, a carbonyl compound (often an aldehyde), and a vinyl- or aryl-boronic acid to produce substituted amines.[12] When a chiral component is used, such as a chiral amine or a chiral catalyst, the reaction can proceed with high enantioselectivity, providing access to valuable chiral building blocks like α-amino acids.[13][14][15]

Mechanistic Insights

The reaction is believed to proceed through the formation of an iminium ion from the condensation of the amine and aldehyde. The boronic acid then forms a tetracoordinate "ate" complex, which facilitates the intramolecular transfer of the organic group from boron to the electrophilic iminium carbon.[13] The use of chiral catalysts, such as chiral biphenols, can create a chiral environment around the reacting species, directing the nucleophilic attack to one face of the iminium ion.[13][16]

Petasis_Mechanism cluster_1 Iminium Ion Formation cluster_2 Boronate 'Ate' Complex Formation cluster_3 Nucleophilic Addition & Product Formation Amine R'₂NH Iminium [R''CH=NR'₂]⁺ Amine->Iminium + H₂O Aldehyde R''CHO Aldehyde->Iminium TransitionState Transition State Iminium->TransitionState BoronicAcid R-B(OH)₂ AteComplex [R-B(OH)₃]⁻ BoronicAcid->AteComplex + OH⁻ AteComplex->TransitionState Product R-CH(R'')-NR'₂ TransitionState->Product - B(OH)₃

Figure 1: Simplified mechanism of the Petasis Borono-Mannich reaction.

Representative Protocol: Asymmetric Synthesis of Homoallylic Amines

This protocol is adapted from a procedure utilizing a chiral biphenol catalyst for the asymmetric allylation of imines generated in situ.[16]

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Allyldioxaborolane (1.5 mmol, 1.5 equiv)

  • (R)-3,3'-Ph₂-BINOL (0.05 mmol, 5 mol%)

  • Toluene (2.0 mL)

  • Microwave vial (10 mL)

Procedure:

  • To an oven-dried microwave vial, add the aldehyde (1.0 mmol), amine (1.2 mmol), and toluene (2.0 mL).

  • Seal the vial and heat the mixture at 80 °C for 1 hour to facilitate imine formation.

  • Cool the vial to room temperature.

  • Add the (R)-3,3'-Ph₂-BINOL catalyst (0.05 mmol) and the allyldioxaborolane (1.5 mmol).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C for 2 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired chiral homoallylic amine.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Summary
AldehydeAmineCatalyst Loading (mol%)Yield (%)ee (%)Reference
BenzaldehydeBenzylamine59598[16]
4-MethoxybenzaldehydeMorpholine59297[16]
2-NaphthaldehydePiperidine88895[16]
CinnamaldehydeBenzylamine57596[16]

Table 1: Representative results for the asymmetric Petasis borono-Mannich allylation.

Asymmetric Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[5] The asymmetric variant has become a powerful tool for the synthesis of axially chiral biaryls, which are prevalent scaffolds in chiral ligands and natural products.[4][5][17][18]

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. In the asymmetric version, a chiral phosphine ligand coordinated to the palladium center controls the stereochemistry. The enantioselectivity is typically determined during the reductive elimination step, where the chiral ligand environment dictates the facial selectivity of the C-C bond formation.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Transmetalation Ar¹-Pd(II)(Ar²)L*₂ OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar¹-Ar² Transmetalation->Product Ar1X Ar¹-X Ar1X->OxAdd Ar2B Ar²-B(OR)₂ Ar2B->Transmetalation Base Base Base->Transmetalation

Figure 2: Catalytic cycle for the asymmetric Suzuki-Miyaura coupling. L* represents a chiral ligand.

Representative Protocol: Synthesis of Axially Chiral Biaryls

This protocol is adapted from a procedure for the synthesis of axially chiral biaryl amides.[17][18]

Materials:

  • Aryl bromide (0.2 mmol, 1.0 equiv)

  • Arylboronic acid (0.4 mmol, 2.0 equiv)

  • Pd₂(dba)₃ (0.005 mmol, 2.5 mol%)

  • Chiral monophosphine ligand (e.g., KenPhos or a derivative) (0.012 mmol, 6 mol%)

  • Potassium phosphate (K₃PO₄) (0.6 mmol, 3.0 equiv)

  • Anhydrous tetrahydrofuran (THF) (2.0 mL)

  • Schlenk tube or sealed vial

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with the aryl bromide (0.2 mmol), arylboronic acid (0.4 mmol), Pd₂(dba)₃ (0.005 mmol), chiral ligand (0.012 mmol), and K₃PO₄ (0.6 mmol).

  • Add anhydrous THF (2.0 mL) to the tube.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture at 50 °C for 72 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the axially chiral biaryl.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Summary
Aryl HalideArylboronic AcidLigandYield (%)ee (%)Reference
2-Bromo-N-phenylbenzamide2-Methyl-1-naphthylboronic acid(S)-KenPhos8594[8][18]
2-Iodo-N,N-diethylbenzamide2-Ethoxy-1-naphthylboronic acid(S)-KenPhos9290[8][18]
3-Bromo-N-methylpicolinamide2-Methyl-1-naphthylboronic acid(S)-KenPhos8088[8][18]
2-Bromo-3-methyl-nitrobenzene1-Naphthylboronic acidChiral-bridged biphenyl monophosphine9988[17]

Table 2: Representative results for the asymmetric Suzuki-Miyaura coupling.

Asymmetric Conjugate Addition of Boronic Acids

The conjugate addition of organometallic reagents to α,β-unsaturated compounds is a fundamental C-C bond-forming reaction. The use of organoboronic acids as nucleophiles in this context, catalyzed by transition metals like rhodium or copper, offers a mild and highly enantioselective route to chiral ketones, esters, and amides.[19]

Rhodium-Catalyzed Asymmetric 1,4-Addition

Rhodium catalysts, particularly when paired with chiral diphosphine ligands like BINAP, are highly effective for the asymmetric 1,4-addition of aryl- and alkenylboronic acids to enones.[19] These reactions often exhibit high yields and exceptional enantioselectivities.[19]

The catalytic cycle is proposed to involve a transmetalation step where the organic group is transferred from boron to the rhodium(I) center. This is followed by the insertion of the enone into the Rh-C bond. Finally, hydrolysis or protonolysis of the resulting rhodium enolate releases the product and regenerates the active catalyst.[20]

Rh_Conjugate_Addition RhOH [Rh(I)(OH)L₂] RhAr [Rh(I)(Ar)L₂] RhOH->RhAr Transmetalation RhEnolate Rh(I)-Enolate RhAr->RhEnolate Carbometalation (Insertion) RhEnolate->RhOH Protonolysis Product β-Aryl Ketone RhEnolate->Product ArBOH2 Ar-B(OH)₂ ArBOH2->RhAr Enone Enone Enone->RhEnolate

References

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Products of 4-(4'-Chlorobenzyloxy)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for purifying reaction products derived from 4-(4'-Chlorobenzyloxy)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent, most commonly in Suzuki-Miyaura cross-coupling reactions.[1][2] Navigating the post-reaction landscape can be challenging, with potential byproducts and impurities complicating the isolation of your target molecule. This guide provides in-depth, experience-driven solutions in a direct question-and-answer format to help you achieve high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification process.

Q1: What are the primary impurities I should anticipate when using this compound in a Suzuki-Miyaura coupling reaction?

A1: Understanding potential impurities is the first step toward designing an effective purification strategy. The reaction mechanism and conditions can lead to several common byproducts.[3][4]

Impurity Type Structure / Description Origin and Cause
Homocoupling Product 4,4'-Bis(4-chlorobenzyloxy)biphenylCoupling of two molecules of the boronic acid. This is often mediated by Pd(II) species and exacerbated by the presence of oxygen in the reaction mixture.[4][5][6][7]
Protodeborylation Product 4-Chlorobenzyl phenyl etherReplacement of the boronic acid group with a hydrogen atom from a proton source (e.g., water, alcohol) in the solvent. This side reaction is a known pathway for boronic acid decomposition.[3][4][8]
Boronic Anhydrides (Boroxines) Cyclic trimers of the boronic acidFormed by the dehydration of the boronic acid, especially upon heating or prolonged storage. They are often in equilibrium with the monomeric acid.[3]
Unreacted Starting Materials This compound & the aryl halide partnerResult from an incomplete reaction.
Palladium Residues Palladium black (Pd(0) precipitate) or soluble Pd complexesThe catalyst can precipitate out of solution, especially at high temperatures, or remain soluble.[3]
Ligand-Derived Byproducts Impurities incorporating fragments of phosphine ligandsIn some cases, the aryl groups from phosphine ligands (like triphenylphosphine) can be transferred in side reactions.[5][9][10]

Q2: My crude reaction mixture is dark gray or black. What is this, and how do I remove it?

A2: A black precipitate is almost certainly "palladium black," which is aggregated, catalytically inactive Pd(0).[3] This is a common occurrence in palladium-catalyzed reactions. It is crucial to remove it before further purification, as it can interfere with chromatography and contaminate your final product.

  • The Causality: Palladium black forms when the soluble Pd(0) catalyst species aggregate and precipitate. This can reduce the efficiency of your reaction and complicate the workup.[3]

  • The Solution: The most effective method for removal is filtration through a pad of Celite® (diatomaceous earth). After diluting the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane), pass it through a short plug of Celite® in a Büchner or Hirsch funnel.[1][11] The Celite® has a porous structure that traps the fine palladium particles while allowing the soluble organic compounds to pass through. Always rinse the Celite® pad with additional solvent to ensure complete recovery of your product.[12]

Q3: How do I efficiently remove the inorganic base (e.g., K₂CO₃, K₃PO₄) and other salts from my reaction mixture?

A3: These inorganic materials are typically removed with a standard aqueous workup. After the reaction is complete, cool the mixture to room temperature, dilute it with an organic solvent immiscible with water (like ethyl acetate or DCM), and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine (saturated NaCl solution).

  • The Causality: The inorganic base and salts are highly soluble in the aqueous phase and poorly soluble in the organic solvent. The brine wash helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.

  • The Protocol: After washing, the organic layer should be dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.[12][13]

Q4: My TLC analysis shows a significant amount of unreacted boronic acid. What's the best way to remove it?

A4: this compound is a polar and acidic compound, which provides a straightforward chemical handle for its removal.

  • The Causality: The acidic nature of the boronic acid functional group allows it to be converted into a water-soluble salt (a boronate) upon treatment with a base.[2]

  • The Solution: During the aqueous workup, perform a wash with a dilute basic solution, such as 1 M NaOH or 1 M Na₂CO₃. This will deprotonate the boronic acid, forming the sodium boronate salt, which will be extracted into the aqueous layer. Be cautious, as some desired products may be base-sensitive. If your product is stable, this is a highly effective method. If this fails or is not an option, the boronic acid can be removed by flash column chromatography, though it may streak on the silica gel.

Section 2: Troubleshooting Guide: Advanced Purification Challenges

This section provides detailed strategies for more complex separation problems.

Problem: My desired biaryl product and the homocoupling byproduct are difficult to separate by column chromatography.

  • Expert Analysis: This is a frequent and challenging issue because the homocoupling product, 4,4'-bis(4-chlorobenzyloxy)biphenyl, often has a polarity very similar to that of the desired cross-coupled product. Their similar structures lead to close retention factors (Rf) on TLC, making baseline separation on a silica column difficult.

  • Solution 1: High-Resolution Flash Column Chromatography

    • Principle: Optimizing chromatographic parameters can enhance the separation between two closely eluting compounds. This involves using a finer mesh silica gel, a longer column, and a shallow, slow solvent gradient.

    • Detailed Protocol:

      • Adsorb the Crude Material: Dry-load the crude product onto a small amount of silica gel for the best resolution.[1]

      • Select an Optimal Solvent System: Use a low-polarity eluent system. A gradient of ethyl acetate in hexanes or cyclohexane is a common starting point.[1] Perform careful TLC analysis, testing various solvent ratios (e.g., 5% EtOAc/Hexane, 10% EtOAc/Hexane) to find a system where the Rf values of the two spots are maximally different, ideally with the lower spot having an Rf of ~0.2.

      • Run a Shallow Gradient: Instead of a step-gradient, use a continuous, shallow gradient (e.g., starting from 100% hexanes and increasing by 0.5-1% ethyl acetate per column volume). This slowly increases the eluent polarity, allowing more time for the compounds to resolve.

      • Collect Small Fractions: Collect numerous small fractions and analyze them by TLC before combining.

  • Solution 2: Recrystallization

    • Principle: This technique exploits differences in solubility between the desired product and the impurity in a specific solvent system at different temperatures. It is highly effective for obtaining crystalline solids with very high purity.[14]

    • Detailed Protocol:

      • Solvent Screening: Test the solubility of your crude solid in various solvents (e.g., hexanes, ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and at boiling. An ideal single solvent for recrystallization will dissolve the compound when hot but not when cold.

      • Mixed-Solvent System: Often, a two-solvent system is required. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy (the saturation point).[11]

      • Crystal Formation: Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization. Slow cooling is critical for forming pure, well-defined crystals.

      • Isolation: Isolate the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.[11]

Problem: My final product is persistently contaminated with boron-containing species.

  • Expert Analysis: Residual boronic acid or its boroxine anhydrides can be "sticky" impurities. They are acidic and can streak badly during column chromatography, leading to broad peaks and cross-contamination of fractions.

  • Solution 1: Post-Workup Scavenging

    • Principle: Use a reagent that selectively complexes with the boronic acid, making it easier to remove.

    • Detailed Protocol (Diethanolamine Treatment): Diethanolamine readily forms a stable, crystalline adduct with boronic acids.[13][15]

      • After the initial workup, dissolve the crude product in a solvent like dichloromethane or toluene.

      • Add diethanolamine (1.0-1.2 equivalents relative to the excess starting boronic acid) and stir the mixture at room temperature.

      • The resulting diethanolamine-boronic acid adduct often precipitates from the solution and can be removed by filtration.[15]

      • Alternatively, the adduct is highly polar and will be retained at the baseline during subsequent column chromatography.

  • Solution 2: Alumina or Amine-Treated Silica Chromatography

    • Principle: Standard silica gel is acidic (pKa ~4-5) and can interact strongly with basic or acidic compounds. Using a different stationary phase can alter the elution profile and improve separation.

    • Recommendation:

      • Neutral Alumina: Switching to a neutral alumina column can sometimes prevent the streaking observed with silica gel for boron-containing impurities.

      • Amine-Treated Silica: For stubborn cases, you can either purchase commercially available amine-functionalized silica gel or prepare it by flushing a standard silica column with a solution of 1-2% triethylamine in your starting eluent before loading your sample. The triethylamine deactivates the acidic silanol groups, leading to sharper peaks for acidic and basic compounds.

Section 3: Visual Workflow Guides

The following diagrams provide a visual representation of the decision-making process for purification and the common byproducts you may encounter.

G start Crude Reaction Mixture celite Filter through Celite® plug start->celite Black ppt? workup Aqueous Workup & Extraction start->workup No ppt celite->workup tlc_check Assess Purity (TLC/LCMS) workup->tlc_check isolate Isolate Pure Product tlc_check->isolate >95% Pure purify Proceed to Purification tlc_check->purify Impure impurity_type Nature of Major Impurity? purify->impurity_type chromatography Flash Column Chromatography impurity_type->chromatography Homocoupling / Similar Polarity basic_wash Perform Basic (1M NaOH) Wash impurity_type->basic_wash Boronic Acid / Highly Polar recrystallize_q Is Product a Crystalline Solid? chromatography->recrystallize_q basic_wash->chromatography recrystallize_q->isolate No / Oil recrystallize Recrystallization for Final Purity recrystallize_q->recrystallize Yes recrystallize->isolate

Caption: Decision tree for selecting a purification strategy.

G cluster_reactants Reactants cluster_products Potential Reaction Outputs boronic_acid 4-(4'-Cl-Benzyloxy) -phenylboronic acid reaction Suzuki-Miyaura Reaction (Pd Catalyst, Base) boronic_acid->reaction boroxine Boroxine Anhydride boronic_acid->boroxine Dehydration aryl_halide Aryl Halide (Ar-X) aryl_halide->reaction desired_product Desired Biaryl Product reaction->desired_product homocoupling Homocoupling Byproduct reaction->homocoupling protodeborylation Protodeborylation Byproduct reaction->protodeborylation

Caption: Common products and byproducts from the reaction.

References

Technical Support Center: A Guide to Increasing Yield in Cross-Coupling Reactions Involving Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth technical assistance for one of the most powerful and versatile C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling. Here, we address common challenges and provide advanced strategies to help you increase your reaction yields and obtain cleaner products.

Our approach is rooted in a deep understanding of the reaction mechanism. We will not only tell you what to do but also why you are doing it, empowering you to troubleshoot effectively and optimize your specific reaction with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses the most common issues encountered during Suzuki-Miyaura cross-coupling reactions.

Q1: My Suzuki-Miyaura reaction has a very low yield or is not working at all. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic check of your reagents and reaction setup is the most effective first step. Low yields can often be traced back to a few key areas:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Its inactivation is a primary cause of failure.[1]

    • Oxygen Contamination: The active Pd(0) species is highly sensitive to oxygen, which can cause it to precipitate as palladium black or form inactive oxides.[2][3][4][5] Ensure all solvents and reagents are thoroughly degassed.[1] Common degassing methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for an extended period.[1][6]

    • Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts, can degrade over time. Phosphine ligands are particularly susceptible to oxidation.[6] Always use fresh, high-quality catalysts and ligands that have been stored correctly under an inert atmosphere.[6]

  • Reagent Quality: The purity of your starting materials is critical.

    • Boronic Acid Stability: Boronic acids can degrade, especially when exposed to air and moisture, forming inactive boroxines (cyclic trimers).[1] Electron-deficient arylboronic acids are particularly prone to a side reaction called protodeboronation.[6] It is advisable to use fresh, high-purity boronic acid.[1]

    • Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner significantly impacts the reaction rate. The general reactivity trend is I > Br > OTf >> Cl.[3][6] Couplings involving aryl chlorides are more challenging and often necessitate specialized, highly active catalyst systems.[3][6]

  • Ineffective Base or Solvent System: The base is crucial for the transmetalation step, and its effectiveness is highly dependent on the solvent.[1][7] The base must be sufficiently soluble in the reaction medium to activate the boronic acid.[1]

Q2: I'm observing significant amounts of a side product that corresponds to my boronic acid starting material with a hydrogen atom in place of the boron group. What is happening and how can I prevent it?

A2: You are observing protodeboronation , a common and often frustrating side reaction in Suzuki-Miyaura couplings.[6][8] This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, consuming your boronic acid and reducing the yield of your desired product.[8][9]

Here are several strategies to mitigate protodeboronation:

  • Choice of Base: The base activates the boronic acid for the desired coupling but can also promote protodeboronation.[6][10] Using milder or non-aqueous bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial.[6][10]

  • Reaction Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.[9][10][11] If your catalyst system is active enough, try running the reaction at a lower temperature.[11]

  • Use More Stable Boron Reagents: Converting the boronic acid to a more stable derivative is a highly effective strategy.[6][8]

    • Pinacol Esters: These are generally more stable than their corresponding boronic acids.[3][11]

    • MIDA Boronates: These are exceptionally stable, crystalline solids that provide a very slow and controlled release of the boronic acid, which is highly effective for minimizing protodeboronation with unstable substrates.[8][11]

    • Organotrifluoroborates (BF₃K salts): These also offer enhanced stability and release the boronic acid slowly under the reaction conditions.[8][12]

  • Highly Active Catalyst System: A highly active catalyst that promotes rapid cross-coupling can allow the desired reaction to outpace the undesired protodeboronation.[11]

Q3: My reaction is producing a significant amount of a biphenyl-like product derived from the coupling of two molecules of my boronic acid. How can I suppress this?

A3: This side reaction is known as homocoupling . It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[3][4][12]

To suppress homocoupling, consider the following:

  • Thorough Deoxygenation: Meticulously degas your solvents and ensure the reaction is run under a strict inert atmosphere (argon or nitrogen).[10] Oxygen can facilitate the oxidative homocoupling of the boronic acid.[4]

  • Use an Effective Pre-catalyst: Employing a pre-catalyst that rapidly and efficiently generates the active Pd(0) species can minimize the concentration of homocoupling-promoting Pd(II) species.[10]

  • Controlled Addition of Boronic Acid: In some cases, adding the boronic acid slowly to the reaction mixture can help to keep its concentration low, thus favoring the cross-coupling pathway over homocoupling.[10]

Optimizing Reaction Conditions: A Deeper Dive

Achieving high yields often requires a systematic optimization of reaction parameters. Below, we detail the critical components of the Suzuki-Miyaura coupling and provide guidance on their selection.

The Critical Role of the Base

The base in a Suzuki-Miyaura reaction plays a multifaceted role, but its primary function is to activate the boronic acid to facilitate the crucial transmetalation step of the catalytic cycle.[7][13][14] The choice of base can significantly impact the reaction rate and overall yield.[7]

Commonly used bases include:

  • Carbonates: Na₂CO₃, K₂CO₃, Cs₂CO₃

  • Phosphates: K₃PO₄

  • Hydroxides: NaOH, KOH

  • Fluorides: KF

The selection of a base is often dependent on the specific substrates, catalyst system, and solvent employed.[7]

Data Presentation: Comparative Guide to Base Selection

The following table summarizes the performance of various bases in a model Suzuki-Miyaura coupling reaction.

BaseGeneral StrengthSolubility in Common SolventsTypical Yield Range (%)Notes
K₃PO₄ StrongModerate85-98Often a good choice for challenging couplings.[7]
Cs₂CO₃ StrongHigh80-95Highly effective but more expensive. Good for difficult substrates.[7]
K₂CO₃ ModerateModerate70-90A common and cost-effective choice.[7]
Na₂CO₃ ModerateLow60-85Less effective than K₂CO₃ due to lower solubility.[7]
KF MildHigh65-88Useful when base-sensitive functional groups are present.[15]

Yields are illustrative and highly dependent on the specific substrates and reaction conditions.

Catalyst and Ligand Selection

The combination of the palladium source and the ligand is paramount for a successful reaction. The ligand stabilizes the palladium center, prevents the formation of inactive palladium black, and modulates its electronic and steric properties to facilitate the catalytic cycle.[3]

  • For less reactive aryl chlorides: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the difficult oxidative addition step.[1][15][16]

  • For electron-rich aryl halides: Electron-rich ligands are also beneficial as they promote oxidative addition.[3]

  • For sterically hindered substrates: Bulky ligands can promote the final reductive elimination step, releasing the product and regenerating the catalyst.[3]

Solvent Choice

The solvent plays a crucial role in solubilizing the reactants, base, and catalyst. Often, a mixture of an organic solvent and water is used, as water can help dissolve the inorganic base and facilitate the reaction.[1]

Commonly used solvents include:

  • Toluene/H₂O

  • Dioxane/H₂O

  • THF/H₂O

  • DMF

Recently, greener solvent alternatives such as 2-MeTHF and CPME are being employed.[17]

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experimental workflows.

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general starting point for the coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, and the base.[7]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.[6][7]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.[6] Bubble the inert gas through the solution for an additional 10-15 minutes to ensure thorough deoxygenation.[6] Finally, add the palladium catalyst.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[7]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Process: Diagrams and Workflows

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_complex R¹-Pd(II)-X      L₂ Pd0->PdII_complex R¹-X OxAdd Oxidative Addition OxAdd->PdII_complex PdII_R1R2 R¹-Pd(II)-R²      L₂ PdII_complex->PdII_R1R2 R²-B(OH)₃⁻ Base_Activation Base Activation Boronate R²-B(OH)₃⁻ Transmetalation Transmetalation Boronate->Transmetalation Transmetalation->PdII_R1R2 PdII_R1R2->Pd0 R¹-R² Product R¹-R² PdII_R1R2->Product RedElim Reductive Elimination RedElim->Pd0 ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate Base Base Base->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, a logical troubleshooting sequence can save time and resources.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Reagents Check Reagent Quality & Purity (Boronic Acid, Halide, Catalyst, Base, Solvent) Start->Check_Reagents Check_Inertness Verify Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) Check_Reagents->Check_Inertness Side_Products Analyze for Side Products (Protodeboronation, Homocoupling) Check_Inertness->Side_Products Optimize_Base Screen Different Bases (K₃PO₄, Cs₂CO₃, KF) Side_Products->Optimize_Base If Protodeboronation/Low Reactivity Optimize_Ligand Screen Ligands (Bulky, Electron-Rich for difficult substrates) Side_Products->Optimize_Ligand If Sluggish Reaction/Decomposition Optimize_Temp Vary Reaction Temperature Optimize_Base->Optimize_Temp Optimize_Ligand->Optimize_Temp Success High Yield Achieved Optimize_Temp->Success

Caption: A systematic workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

References

Stability and storage conditions for 4-(4'-Chlorobenzyloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4'-Chlorobenzyloxy)phenylboronic acid (CAS 870778-91-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this versatile reagent in your experiments. This guide provides in-depth answers to frequently asked questions and troubleshooting advice based on established scientific principles and practical laboratory experience.

I. Core Concepts: Understanding the Stability of Arylboronic Acids

Arylboronic acids are indispensable tools in modern organic synthesis, most notably for their role in Suzuki-Miyaura cross-coupling reactions. However, their utility is intrinsically linked to their stability. The boronic acid moiety, -B(OH)₂, is susceptible to several degradation pathways that can compromise experimental outcomes. For this compound, the key concerns are protodeboronation and oxidative degradation. Understanding these processes is the first step toward effective troubleshooting and prevention.

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, can be influenced by factors such as steric hindrance and the electronic properties of the aryl group.[1][2] While some arylboronic acids are prone to this, many, including this compound, are relatively stable solids that can be stored for extended periods without decomposition under the proper conditions.[3] Oxidative degradation, particularly in the presence of reactive oxygen species, is another significant concern that can affect the integrity of the boronic acid group.[4][5]

II. Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

To ensure long-term stability and maintain product quality, this compound should be stored under the following conditions:

  • Temperature: Refrigeration is recommended.[6][7] Some suppliers suggest storage at 2-8°C.[8] For long-term storage (e.g., up to a year), -20°C is also a suitable option.[9]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[6][7] This is crucial as the compound is air-sensitive.[6][7]

  • Moisture: The compound is hygroscopic, meaning it readily absorbs moisture from the air.[6][7] It is imperative to keep the container tightly closed in a dry and well-ventilated place.[6][7][10] Exposure to moist air or water should be avoided.[6][7]

  • Light: While not explicitly stated as a primary concern in the provided search results, it is good laboratory practice to protect sensitive organic compounds from light to prevent potential photodegradation.

Q2: Is this compound sensitive to air and moisture?

Yes, the compound is described as being both air-sensitive and hygroscopic.[6][7] Oxygen in the air can contribute to oxidative degradation of the boronic acid moiety.[4] Moisture can lead to the formation of boroxines (anhydrides), which may affect reactivity, or contribute to hydrolysis and other degradation pathways.

Q3: What is the recommended procedure for handling this compound?

Proper handling is critical to prevent contamination and degradation.

  • Always handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of the powder.[11][12][13]

  • Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7]

  • Minimize the generation of dust when weighing and transferring the material.[6][11][13]

  • For transfers, briefly flush the container with an inert gas like nitrogen or argon before and after use to minimize exposure to air and moisture.

Q4: Can I dissolve the compound in a solvent for storage?

While storing solutions of boronic acids is generally not recommended for long-term stability, it may be necessary for experimental workflows. If you must prepare a stock solution, use a dry, aprotic solvent. It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution under an inert atmosphere at a low temperature and use it as quickly as possible.

III. Troubleshooting Guide

This section provides solutions to common problems that may arise during experiments involving this compound, with a focus on issues related to its stability.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield in Suzuki-Miyaura coupling reaction Degradation of the boronic acid due to improper storage or handling.1. Verify the storage conditions of your starting material. Ensure it has been kept refrigerated, under an inert atmosphere, and protected from moisture.[6][7] 2. Consider using a fresh bottle of the reagent if there are any doubts about the quality of the existing stock. 3. When setting up the reaction, ensure all solvents are anhydrous and the reaction is performed under an inert atmosphere.
Inconsistent reaction results between batches The boronic acid may have degraded over time, or different batches may have been handled differently.1. Implement a strict "first-in, first-out" inventory system for your reagents. 2. Standardize your handling procedures. Always handle the compound under an inert atmosphere and minimize its exposure to ambient conditions. 3. If possible, perform a quality control check (e.g., NMR or melting point) on a small sample of the boronic acid before use, especially if it has been stored for a long time. The melting point is reported to be in the range of 217-222 °C.[6][7]
Appearance of unknown byproducts in the reaction mixture This could be due to the presence of degradation products of the boronic acid, such as the corresponding deboronated arene or boroxine species.1. Protodeboronation can be accelerated under certain pH conditions.[1] Ensure your reaction conditions are optimized to minimize this side reaction. 2. The formation of boroxines (anhydrides) can occur upon exposure to moisture. While often in equilibrium with the boronic acid, their presence can sometimes affect reaction kinetics. Ensuring the use of a dry reagent can mitigate this.

IV. Experimental Workflow for Handling and Storage

To visually represent the best practices for maintaining the stability of this compound, the following workflow diagram is provided.

G cluster_storage Initial Storage cluster_handling Handling for Experiment A Receive New Bottle of This compound B Log Arrival Date and Batch Number A->B C Store Immediately in Designated Refrigerator (2-8°C) or Freezer (-20°C) B->C D Prepare for Use: Move to Glovebox or Fume Hood E Allow to Reach Room Temperature in a Desiccator D->E F Briefly Purge with Inert Gas (e.g., Nitrogen, Argon) E->F G Weigh Required Amount Quickly F->G H Immediately Reseal and Purge Container G->H J Proceed with Experiment G->J I Return to Cold Storage H->I

Caption: Workflow for optimal storage and handling of this compound.

V. Concluding Remarks

The stability of this compound is paramount for achieving reproducible and successful experimental results. By adhering to the storage and handling guidelines outlined in this technical support guide, researchers can minimize the risk of degradation and ensure the high reactivity of this valuable reagent. Proactive measures, such as maintaining an inert atmosphere, controlling temperature, and preventing moisture exposure, are the cornerstones of good practice when working with arylboronic acids.

VI. References

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: Phenylboronic acid. --INVALID-LINK--

  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. --INVALID-LINK--

  • Sigma-Aldrich. (2023). Safety Data Sheet: Phenylboronic acid. --INVALID-LINK--

  • Butters, M., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. --INVALID-LINK--

  • Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. (2015). Chemical Reviews. --INVALID-LINK--

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: 4-Chlorophenylboronic acid. --INVALID-LINK--

  • Doyle, A. G., & Yamamoto, H. (2020). Arylboronic Acid Catalyzed C–Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters. --INVALID-LINK--

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: Phenylboronic acid. --INVALID-LINK--

  • Angene Chemical. (2023). Safety Data Sheet: 4-(3'-Fluorobenzyloxy)phenylboronic acid. --INVALID-LINK--

  • Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. --INVALID-LINK--

  • MedChemExpress. (2023). Safety Data Sheet: Phenylboronic acid. --INVALID-LINK--

  • Santa Cruz Biotechnology, Inc. 4-(4′-Chlorobenzyloxy)phenylboronic acid. --INVALID-LINK--

  • Acros Organics. (2009). Material Safety Data Sheet: 4-Chlorophenylboronic Acid, 97%. --INVALID-LINK--

  • Sigma-Aldrich. (2023). Safety Data Sheet: 4-Chlorobenzoic acid. --INVALID-LINK--

  • Key Organics. (2023). Safety Data Sheet: 2-Chloro-4-(4-methylimidazol-1-yl)phenylboronic acid pinacol ester. --INVALID-LINK--

  • Parchem. This compound. --INVALID-LINK--

  • Wang, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Journal of the American Chemical Society. --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

  • Chem-Impex International, Inc. 4-Chlorophenylboronic acid, catechol cyclic ester. --INVALID-LINK--

  • Wang, Y., et al. (2019). Degradation Mechanism of 4-Chlorobiphenyl by Consortium of Pseudomonas sp. Strain CB-3 and Comamonas sp. Strain CD-2. Applied and Environmental Microbiology. --INVALID-LINK--

  • Marks, T. S., Smith, A. R., & Quirk, A. V. (1984). Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp. Applied and Environmental Microbiology. --INVALID-LINK--

  • El-Gendy, B. E. M., & El-Kalyoubi, S. A. (2023). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. --INVALID-LINK--

  • Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. --INVALID-LINK--

References

Technical Support Center: Minimizing Boronic Acid Homocoupling in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to a persistent challenge in palladium-catalyzed cross-coupling reactions: the undesired homocoupling of boronic acids. This guide is designed for researchers, scientists, and drug development professionals who seek to enhance the efficiency and purity of their Suzuki-Miyaura and related reactions. Here, we dissect the underlying mechanisms of this common side reaction and provide actionable, field-proven troubleshooting strategies and detailed protocols to ensure the selective formation of your desired cross-coupled product.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding boronic acid homocoupling, providing a foundational understanding of the problem.

Q1: What is boronic acid homocoupling and why is it a problem?

A1: Boronic acid homocoupling is a common side reaction in palladium-catalyzed couplings (like the Suzuki-Miyaura reaction) where two molecules of the boronic acid starting material react with each other to form a symmetrical biaryl. This is problematic because it consumes your valuable boronic acid, reduces the yield of the desired cross-coupled product, and introduces a byproduct that can be difficult to separate during purification.

Q2: What are the primary causes of boronic acid homocoupling?

A2: There are two main culprits behind boronic acid homocoupling: the presence of molecular oxygen and the use of a Pd(II) catalyst precursor.[1]

  • Oxygen-Mediated Homocoupling: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst. Therefore, rigorous exclusion of oxygen is paramount.[1][2]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (like Pd(OAc)₂ or PdCl₂) as a catalyst precursor, it can directly react with the boronic acid to form the homocoupled dimer and the active Pd(0) species.[1][3] This is particularly an issue at the beginning of the reaction before the main catalytic cycle is established.

Q3: How does the choice of palladium source impact homocoupling?

A3: The oxidation state of the palladium precursor plays a significant role. Pd(II) sources, such as Pd(OAc)₂, require an initial reduction to the active Pd(0) state. This reduction can be mediated by the boronic acid itself, leading to homocoupling.[4] In contrast, using a Pd(0) source, like Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate this initial homocoupling as they do not require a reduction step to enter the catalytic cycle.[5] Modern, well-defined Pd(II) precatalysts, such as Buchwald's G3 and G4 precatalysts, are designed to undergo rapid and clean reductive elimination to generate the active Pd(0) species, which can also help to minimize homocoupling.[5]

Q4: What is the role of the base, and can it contribute to homocoupling?

A4: The base is essential for activating the boronic acid for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[6][7] However, an inappropriate choice of base can exacerbate homocoupling. While a base is necessary, an overly strong or highly concentrated base can sometimes promote side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH) as they are generally less likely to promote homocoupling.[8]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving issues with excessive homocoupling in your palladium-catalyzed reactions.

Issue 1: Significant formation of the homocoupling byproduct is observed by TLC, GC-MS, or NMR.

This is the most direct indication of a problem. The following workflow will help you pinpoint and address the cause.

G start High Homocoupling Observed q1 Was the reaction rigorously degassed? start->q1 sol1 Implement thorough degassing. (See Protocol 1) q1->sol1 No q2 Are you using a Pd(II) precursor? q1->q2 Yes end Homocoupling Minimized sol1->end sol2 Switch to a Pd(0) source or a well-defined Pd(II) precatalyst. q2->sol2 Yes q3 Is your base choice optimal? q2->q3 No sol2->end sol3 Screen weaker inorganic bases. (See Table 2) q3->sol3 Unsure q4 Is your ligand appropriate? q3->q4 Yes sol3->end sol4 Use bulky, electron-rich phosphine ligands. (See Table 1) q4->sol4 Unsure q4->end Yes sol4->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Detailed Steps:
  • Exclude Oxygen Rigorously: Oxygen is a primary culprit in forming the Pd(II) species that drive homocoupling.[1] Standard freeze-pump-thaw cycles or vigorous subsurface sparging of your solvent and reaction mixture with an inert gas (Argon or Nitrogen) for at least 20-30 minutes before adding the catalyst is critical.[9]

  • Modify Your Catalyst System: If you are using a simple Pd(II) salt like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, employing a modern, well-defined Pd(II) precatalyst (e.g., SPhos-Pd-G3) can lead to a cleaner generation of the active Pd(0) species.[5]

  • Optimize Your Base: The choice of base can significantly influence the extent of homocoupling. While a base is necessary to activate the boronic acid, an excessively strong or concentrated base can sometimes promote side reactions. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and their concentrations can help to optimize the reaction for the desired product.[8]

  • Leverage Your Ligand: The choice of ligand can significantly impact the rates of the desired catalytic cycle versus side reactions. Bulky, electron-rich phosphine ligands often promote the desired reductive elimination step and can help to suppress side reactions. A comparative study of different ligands may be necessary to find the optimal one for your specific substrates.

Issue 2: The reaction is sluggish, and homocoupling is still a major byproduct even after degassing.

This scenario suggests that the desired cross-coupling is slow, allowing the competing homocoupling pathway to dominate.

G start Sluggish Reaction & Homocoupling q1 Is the boronic acid added all at once? start->q1 sol1 Employ slow addition of the boronic acid. (See Protocol 3) q1->sol1 Yes q2 Is the reaction temperature optimized? q1->q2 No end Improved Selectivity sol1->end sol2 Screen a range of temperatures. Lower temperatures may suppress homocoupling. q2->sol2 Unsure q3 Could a mild reducing agent help? q2->q3 Yes sol2->end sol3 Add a mild reducing agent like potassium formate. q3->sol3 Consider this q3->end Not yet sol3->end

Caption: Troubleshooting for sluggish reactions with homocoupling.

Detailed Steps:
  • Slow Addition of Boronic Acid: Maintaining a low concentration of the boronic acid throughout the reaction can significantly suppress homocoupling.[10] This can be achieved by adding the boronic acid solution dropwise over a period of 30-60 minutes using a syringe pump. This "slow-release" strategy ensures that the boronic acid is consumed in the desired cross-coupling reaction as soon as it is introduced.[11][12]

  • Temperature Optimization: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to suppress homocoupling. Higher temperatures can sometimes accelerate the rate of catalyst decomposition and other side reactions.

  • Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, has been shown to nearly completely suppress undesired homocoupling.[2][10] This additive likely helps to keep the palladium in its active Pd(0) state, preventing the accumulation of Pd(II) species that drive homocoupling.[10]

Quantitative Data Summary

The following tables provide a comparative overview of the impact of different ligands and bases on the outcome of Suzuki-Miyaura coupling reactions, with a focus on minimizing homocoupling.

Table 1: Illustrative Effect of Ligand Choice on Homocoupling

LigandLigand TypeKey FeaturesImpact on Homocoupling
PPh₃TriarylphosphineLess bulky, moderately electron-donatingCan be effective, but may not be optimal for hindered substrates.
SPhos BiarylphosphineBulky, electron-richGenerally excellent at suppressing homocoupling by promoting rapid cross-coupling.
XPhos BiarylphosphineVery bulky, electron-richHighly effective for challenging couplings and minimizing side reactions.
RuPhosBiarylphosphineBulky, electron-richAnother excellent choice for minimizing homocoupling in a wide range of reactions.
dppfFerrocenylphosphineBidentate, rigid backboneCan be effective, but bulky monodentate ligands are often superior for suppressing homocoupling.

Table 2: Impact of Base Selection on Homocoupling

BaseBase StrengthTypical ConditionsImpact on Homocoupling
K₂CO₃ModerateAqueous or anhydrousOften a good first choice, generally low propensity for promoting homocoupling.
K₃PO₄ ModerateAqueous or anhydrousA very effective base that often provides a good balance of reactivity and selectivity, minimizing homocoupling.
Cs₂CO₃StrongAnhydrousCan be very effective for difficult couplings, but its high basicity can sometimes increase side reactions.
NaOHVery StrongAqueousGenerally not recommended as it can significantly promote homocoupling and other side reactions.
KFWeakAnhydrousUseful for base-sensitive substrates, but may lead to slower reaction rates.

Experimental Protocols

This section provides detailed, step-by-step protocols for key procedures to minimize boronic acid homocoupling.

Protocol 1: Rigorous Degassing of Reaction Solvents

Objective: To remove dissolved oxygen from the reaction solvent to prevent oxidation of the Pd(0) catalyst.

Method 1: Freeze-Pump-Thaw (Most Effective)

  • Preparation: Place the solvent in a Schlenk flask that is no more than half full.

  • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.

  • Pump: With the flask still in the liquid nitrogen, open the stopcock to a high vacuum line and evacuate for 5-10 minutes.

  • Thaw: Close the stopcock and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may see gas bubbles evolving from the liquid as it thaws.

  • Repeat: Repeat the freeze-pump-thaw cycle at least two more times to ensure complete removal of dissolved gases.

  • Backfill: After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).

Method 2: Subsurface Sparge (Bubbling)

  • Setup: Place the solvent in a flask with a septum. Insert a long needle connected to an inert gas source (Argon or Nitrogen) so that the tip is below the surface of the liquid. Insert a second, shorter needle through the septum to act as a vent.

  • Sparge: Bubble the inert gas through the solvent at a moderate rate for at least 20-30 minutes.

  • Maintain Atmosphere: After sparging, remove the long needle while maintaining a positive pressure of the inert gas through the vent needle.

Protocol 2: General Suzuki-Miyaura Coupling with Minimized Homocoupling

Objective: A general procedure for performing a Suzuki-Miyaura coupling reaction while minimizing the formation of the homocoupling byproduct.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., SPhos-Pd-G3, 0.01-0.05 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (see Protocol 1) via syringe.

  • Boronic Acid Addition: In a separate flask, dissolve the boronic acid (1.2 mmol) in a small amount of the degassed solvent. Add the boronic acid solution to the reaction mixture. For particularly sensitive substrates, use the slow addition method described in Protocol 3.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC, GC-MS, or LC-MS.[8][13][14][15][16]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Slow Addition of Boronic Acid

Objective: To maintain a low concentration of the boronic acid throughout the reaction to favor the desired cross-coupling pathway.

  • Initial Setup: Set up the reaction as described in Protocol 2, steps 1-3, but do not add the boronic acid to the main reaction flask.

  • Prepare Boronic Acid Solution: In a separate, dry flask, dissolve the boronic acid (1.2 mmol) in a portion of the degassed solvent.

  • Syringe Pump Setup: Draw the boronic acid solution into a gas-tight syringe and place it on a syringe pump.

  • Addition: Once the main reaction mixture has reached the desired temperature, begin the slow addition of the boronic acid solution via the syringe pump over a period of 30-60 minutes.

  • Continue Reaction: After the addition is complete, continue to stir the reaction at the set temperature and monitor its progress as usual.

Mechanistic Insights: Visualizing the Unwanted Pathway

To effectively combat homocoupling, it is crucial to understand the mechanistic pathways through which it occurs.

G cluster_0 Oxygen-Mediated Homocoupling cluster_1 Pd(II) Precursor-Mediated Homocoupling Pd0 Pd(0)L₂ PdO2 L₂Pd(O₂) Pd0->PdO2 + O₂ O2 O₂ ArPdOH L₂Pd(Ar)(OH) PdO2->ArPdOH + ArB(OH)₂ ArBOH2_1 ArB(OH)₂ ArPdAr L₂Pd(Ar)₂ ArPdOH->ArPdAr + ArB(OH)₂ (Transmetalation) ArBOH2_2 ArB(OH)₂ ArAr Ar-Ar (Homocoupling) ArPdAr->ArAr Reductive Elimination ArAr->Pd0 PdII Pd(II)L₂X₂ ArPdX L₂Pd(Ar)(X) PdII->ArPdX + ArB(OH)₂ (Transmetalation) ArBOH2_3 ArB(OH)₂ ArPdAr2 L₂Pd(Ar)₂ ArPdX->ArPdAr2 + ArB(OH)₂ (Transmetalation) ArBOH2_4 ArB(OH)₂ ArAr2 Ar-Ar (Homocoupling) ArPdAr2->ArAr2 Reductive Elimination Pd0_2 Pd(0)L₂ (Active Catalyst) ArAr2->Pd0_2

References

Technical Support Center: Overcoming Steric Hindrance with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating one of the most common and frustrating challenges in modern cross-coupling chemistry: steric hindrance. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter diminished yields, stubborn starting materials, and perplexing side reactions when working with sterically encumbered substituted phenylboronic acids, particularly in Suzuki-Miyaura reactions.

Here, we move beyond textbook protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will dissect the "why" behind experimental choices, offering logical troubleshooting workflows to guide you from reaction failure to success.

Part 1: Understanding the Challenge of Steric Hindrance

Q1: Why do ortho-substituted phenylboronic acids often result in low yields or failed Suzuki-Miyaura reactions?

Steric hindrance fundamentally obstructs key steps in the palladium-catalyzed Suzuki-Miyaura coupling cycle. When bulky substituents (e.g., methyl, isopropyl, methoxy) are present at one or both ortho positions of the phenylboronic acid, two primary steps are severely impeded:

  • Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium(II) center. For this to occur, the palladium complex and the activated boronate species must approach each other. Bulky ortho-substituents act like molecular "bumpers," creating a significant energy barrier for this approach and slowing down or preventing the transfer.

  • Reductive Elimination: This is the final, product-forming step where the two coupled organic fragments are ejected from the palladium center, regenerating the active Pd(0) catalyst. Steric clash between bulky ortho-groups on the newly forming biaryl product can distort the geometry of the palladium complex, making it difficult to achieve the required conformation for efficient reductive elimination.[1]

This sluggishness in the catalytic cycle not only reduces the rate of product formation but also gives palladium more time to engage in unwanted side reactions, leading to catalyst deactivation or byproduct formation.[2]

Q2: How can I quickly identify if steric hindrance is the likely cause of my reaction's failure?

Look for these classic indicators:

  • Substrate Structure: The most obvious clue is the presence of substituents at the 2- (ortho), 2,6- (di-ortho), or even 2,4,6- (tri-substituted) positions on your phenylboronic acid or the coupling partner (the aryl halide). The larger the group (e.g., -iPr vs. -Me), the greater the steric challenge.

  • Reaction Outcome: You observe significant recovery of unreacted starting materials, even after extended reaction times or at elevated temperatures.

  • Comparison: A similar reaction with a less-hindered analogue (e.g., a para-substituted phenylboronic acid) proceeds smoothly under the same conditions.

  • Side Products: You observe byproducts resulting from catalyst decomposition or side reactions like protodeboronation (the boronic acid group is replaced by a hydrogen) or homocoupling (two boronic acid molecules couple together).[3][4]

Part 2: Troubleshooting Guide for Low-Yield & Failed Reactions

This section provides a systematic approach to overcoming the challenges posed by sterically hindered substrates.

Workflow for Troubleshooting a Failed Hindered Coupling

This workflow outlines a logical progression for optimizing your reaction conditions.

G cluster_0 Initial Failure: Low/No Yield cluster_1 Step 1: Ligand Optimization (Highest Impact) cluster_2 Step 2: Base & Solvent Evaluation cluster_3 Step 3: Advanced Troubleshooting cluster_4 Success Start Reaction with Sterically Hindered Substrate Fails Ligand Switch to Bulky, Electron-Rich Monodentate Phosphine Ligand (e.g., SPhos, XPhos, RuPhos) Start->Ligand First & most critical change Base Change Base: Stronger, non-nucleophilic bases (e.g., K3PO4, Cs2CO3, t-BuOK) Ligand->Base If yield is still low Success Successful Coupling Ligand->Success If successful Solvent Change Solvent: Anhydrous, polar aprotic (e.g., Dioxane, Toluene, THF) Base->Solvent Concurrently Base->Success If successful Temp Optimize Temperature: Start at RT, then gently heat (e.g., 60-100 °C) Solvent->Temp If reaction is sluggish Solvent->Success If successful Boron Use Boronic Acid Derivative: (e.g., MIDA Boronate, Trifluoroborate) to prevent decomposition Temp->Boron If protodeboronation or homocoupling persists Temp->Success If successful Boron->Success

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura couplings involving sterically hindered substrates.

Q3: My reaction with a di-ortho-substituted phenylboronic acid isn't working. What is the single most important parameter to change?

Answer: The Ligand.

For sterically demanding couplings, standard ligands like triphenylphosphine (PPh₃) are often ineffective. The key is to use a ligand that is itself very bulky. This seems counterintuitive, but these ligands promote the crucial, and often rate-limiting, reductive elimination step.[1] By coordinating to the palladium center with a large cone angle, they effectively "push" the two sterically hindered aryl groups together, overcoming the energy barrier to form the C-C bond and liberating the catalyst.

Recommendation: Switch to a bulky, electron-rich monodentate phosphine ligand. These are often referred to as "Buchwald ligands."

Ligand NameKey FeatureIdeal For
XPhos General-purpose, robustExcellent starting point for di-ortho-substituted substrates.
SPhos More electron-rich than XPhosOften effective for aryl chlorides and electron-rich systems.[2]
RuPhos Highly activeGood for particularly challenging couplings, including those with heterocyclic partners.[2]
t-Bu₃P (Tri-tert-butylphosphine) Very bulky and electron-richEffective for a wide range of aryl halides, including chlorides.[5]

These ligands not only accelerate reductive elimination but also stabilize the active Pd(0) species, preventing decomposition and improving overall catalyst turnover.

Q4: I've changed my ligand, but the yield is still poor. What's next? The Base or the Solvent?

Answer: Evaluate them together, but the base often has a more dramatic effect.

The role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that is ready for transmetalation.[5] For hindered substrates, a stronger, non-coordinating base is often required to facilitate this activation.

Base Selection:

  • Weak Bases (e.g., NaHCO₃, K₂CO₃): Often insufficient for hindered substrates. Aqueous K₂CO₃ is a common first choice, but may not be strong enough.[6]

  • Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): These are excellent choices for hindered couplings. Potassium phosphate (K₃PO₄) is a workhorse in this area. Cesium carbonate (Cs₂CO₃) is more soluble and can be even more effective.[2]

  • Very Strong Bases (e.g., t-BuOK): Potassium tert-butoxide can be highly effective, particularly when coupling aryl chlorides, but can also promote side reactions if not used carefully.[7]

Solvent Selection: The solvent must solubilize all components and is often a polar aprotic solvent. Anhydrous conditions are generally preferred to minimize protodeboronation.

  • Ethers (Dioxane, THF): Excellent general-purpose solvents for Suzuki reactions. Dioxane is very common for high-temperature reactions.

  • Aromatics (Toluene): Another excellent choice, particularly for reactions run at higher temperatures.

  • Water as a Co-solvent: While often used in standard Suzuki reactions, the presence of water can be a double-edged sword for hindered couplings. It can aid in dissolving the base but also serves as a proton source for the undesired protodeboronation side reaction.[4] If you are seeing significant protodeboronation, switching to a strictly anhydrous system is recommended.

Q5: I'm seeing a lot of homocoupling of my boronic acid. How do I stop it?

Homocoupling (Ar-B(OH)₂ + Ar-B(OH)₂) is a common side reaction, especially when the desired cross-coupling is slow. It can be caused by two primary mechanisms: the presence of oxygen or direct reaction with a Pd(II) precatalyst.[3]

Solutions:

  • Rigorous Degassing: Oxygen in the reaction mixture can facilitate an oxidative homocoupling pathway.[3][8] Ensure your solvent and reaction setup are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Nitrogen or Argon) through the solvent for an extended period (e.g., 30-60 minutes). A subsurface sparge with nitrogen is particularly effective.[9]

  • Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it can react directly with the boronic acid to form the homodimer.[3] Using a direct Pd(0) source like Pd₂(dba)₃ can help minimize this initial side reaction.[5]

  • Add a Mild Reducing Agent: Adding a small amount of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) in the reaction mixture without interfering with the main catalytic cycle.[8][9]

Part 3: Advanced Strategies & Protocols

Q6: My starting material is very sensitive and decomposes under harsh conditions. Are there milder alternatives?

Answer: Yes. Use a boronic acid derivative for "slow release."

For substrates that are particularly prone to decomposition or protodeboronation, standard boronic acids can be too unstable.[10] In these cases, more stable derivatives can be used. These reagents act as "masked" boronic acids, slowly releasing the active boronic acid into the reaction mixture under the basic conditions. This keeps the instantaneous concentration of the unstable intermediate low, favoring the desired cross-coupling over decomposition pathways.[11]

Recommended Derivatives:

  • MIDA Boronates: These are highly stable, crystalline solids that are inert until they encounter the basic reaction conditions, where they slowly hydrolyze to release the boronic acid.[10][11]

  • Organotrifluoroborates (BF₃K salts): Potassium aryltrifluoroborates are also significantly more stable to protodeboronation than their boronic acid counterparts and are excellent coupling partners.[12]

Illustrative Protocol: Suzuki-Miyaura Coupling of a Di-ortho-substituted Aryl Chloride

This protocol provides a robust starting point for a challenging coupling reaction, such as coupling 2,6-dimethylphenylboronic acid with 2-chloro-1,3-dimethylbenzene.

G cluster_0 1. Reagent Preparation cluster_1 2. Inert Atmosphere cluster_2 3. Catalyst & Solvent cluster_3 4. Reaction & Workup Prep Oven-dry glassware. Add Aryl Chloride (1.0 eq), Boronic Acid (1.5 eq), and K3PO4 (3.0 eq) to flask. Inert Seal flask with septum. Evacuate and backfill with Argon (3x). Prep->Inert Catalyst Add Pd2(dba)3 (2 mol%) and XPhos (4.4 mol%). Add anhydrous, degassed Toluene via syringe. Inert->Catalyst Reaction Stir at 100 °C. Monitor by TLC/GC-MS. Catalyst->Reaction Workup Cool to RT. Quench with water. Extract with EtOAc. Purify via chromatography. Reaction->Workup

Caption: General experimental workflow for a sterically hindered Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (e.g., 2-chloro-1,3-dimethylbenzene, 1.0 mmol, 1.0 equiv), the sterically hindered phenylboronic acid (e.g., 2,6-dimethylphenylboronic acid, 1.5 mmol, 1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol %) and the bulky phosphine ligand (e.g., XPhos, 0.044 mmol, 4.4 mol %).

  • Solvent Addition: Add anhydrous, degassed toluene (e.g., 5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS until the starting aryl chloride is consumed.

  • Workup: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and quench by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tetra-ortho-substituted biaryl product.[7][13]

References

Technical Support Center: Catalyst Selection and Loading for Efficient Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspects of catalyst system selection and optimization. As one of the most powerful and versatile methods for C-C bond formation, the success of a Suzuki-Miyaura reaction is fundamentally dependent on the judicious choice of the palladium catalyst, ligand, and reaction parameters.[1][2][3]

This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and understand the causality behind key experimental choices.

Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section addresses the most common initial hurdles encountered during Suzuki-Miyaura couplings.

Q1: My reaction shows no product formation. Where should I start troubleshooting? A1: A complete lack of reactivity often points to a fundamental issue with the catalytic system or reaction setup. Begin by verifying these key points:

  • Catalyst Activity: Ensure your palladium source and phosphine ligands have not degraded. Phosphine ligands are susceptible to oxidation, and Pd(II) precatalysts can degrade over time.[4] Use fresh reagents or those stored properly under an inert atmosphere.

  • Inert Atmosphere: The exclusion of oxygen is critical.[4][5] Oxygen can oxidize and deactivate the active Pd(0) catalyst. Ensure your solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Base and Solvent: Confirm that the chosen base is appropriate for your substrate and is sufficiently strong. Ensure your solvent is anhydrous and free of peroxides, especially when using THF.[5]

Q2: My reaction yield is very low. What are the most likely causes? A2: Low yields can be caused by a variety of factors, but the most common culprits are suboptimal catalyst selection, catalyst deactivation, or competing side reactions.[4][6]

  • Sub-optimal Catalyst System: The chosen ligand may not be suitable for your specific substrates. For example, electron-rich aryl chlorides require highly active, electron-rich, and bulky ligands to facilitate the difficult oxidative addition step.[1][7]

  • Protodeboronation: Your boronic acid/ester may be degrading. This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[4] This is especially problematic for electron-deficient or heteroaromatic boronic acids.[1] Consider using a milder base (e.g., K₃PO₄, KF), switching to a more stable boronic ester (like a pinacol or MIDA ester), or running the reaction under anhydrous conditions.[1][4]

  • Insufficient Temperature: Some couplings, particularly with challenging substrates like aryl chlorides, require higher temperatures (e.g., 80-110 °C) to proceed efficiently.[5][8]

Q3: I'm observing a significant amount of biaryl homocoupling product from my boronic acid. How can I prevent this? A3: Homocoupling of the boronic acid is primarily caused by the presence of oxygen, which facilitates an oxidative coupling pathway.[1][4]

  • Rigorous Degassing: This is the most critical step. Degas your solvent(s) thoroughly using methods like freeze-pump-thaw or by bubbling an inert gas through the liquid for an extended period.

  • Pd(0) vs. Pd(II) Source: Using a Pd(II) precatalyst (like Pd(OAc)₂) requires an in situ reduction to the active Pd(0) state. This reduction can sometimes occur via homocoupling of two boronic acid molecules.[1] Starting with a Pd(0) source, such as Pd₂(dba)₃, can sometimes mitigate this issue.[5]

Part 2: In-Depth Troubleshooting and Optimization Guide

This section provides a deeper dive into specific experimental variables, explaining the chemical principles behind catalyst selection and reaction optimization.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of palladium source and ligand is the most critical factor determining the success of a Suzuki-Miyaura coupling. The ligand stabilizes the palladium center, influences its reactivity, and prevents the formation of inactive palladium black.[1]

Q4: How do I choose the right ligand for my specific substrates? A4: The ideal ligand must balance steric and electronic properties to facilitate the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2] A logical workflow can guide your selection.

start Start: Define Substrates (Ar-X and Ar'-BY2) halide_check What is the Halide (X)? start->halide_check chloride Aryl Chloride (Ar-Cl) (Challenging) halide_check->chloride Cl bromide_iodide Aryl Bromide/Iodide/Triflate (More Reactive) halide_check->bromide_iodide Br, I, OTf ligand_rec1 Use Bulky, Electron-Rich Ligands (e.g., Buchwald Ligands: SPhos, XPhos) or NHC Ligands (e.g., PEPPSI catalysts) chloride->ligand_rec1 electronics_check Are substrates electron-rich? bromide_iodide->electronics_check electron_rich Yes (e.g., Anisole) electronics_check->electron_rich electron_neutral_poor No (e.g., Toluene, Nitrobenzene) electronics_check->electron_neutral_poor sterics_check Are substrates sterically hindered? electron_rich->sterics_check electron_rich->ligand_rec1 electron_neutral_poor->sterics_check hindered Yes (ortho-substituted) sterics_check->hindered not_hindered No sterics_check->not_hindered ligand_rec3 Bulky ligands are essential to promote reductive elimination. (e.g., XPhos, RuPhos, tBu3P) hindered->ligand_rec3 ligand_rec2 Standard Triarylphosphines may work (e.g., PPh3, P(o-tol)3) but consider Buchwald ligands for better reliability and lower catalyst loading. not_hindered->ligand_rec2

Caption: Decision workflow for ligand selection.

  • For Challenging Substrates (Aryl Chlorides, Electron-Rich Arenes): Oxidative addition is often the rate-limiting step.[2][9] You need a ligand that is both electron-rich (to promote Pd insertion into the C-X bond) and sterically bulky .[1]

    • Expert Recommendation: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are the gold standard here.[8][10] They create a highly active, coordinatively unsaturated palladium center necessary for these difficult couplings.[7]

  • For More Reactive Substrates (Aryl Bromides/Iodides): Simpler triarylphosphine ligands like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) can be effective. However, modern bulky phosphine ligands often provide higher yields, require lower catalyst loadings, and exhibit broader substrate scope even for these "easier" couplings.[11]

  • For Sterically Hindered Substrates: If one or both coupling partners have ortho-substituents, the final reductive elimination step can be slow. Bulky ligands are crucial as they promote this final C-C bond-forming step.[1]

Q5: What is a "precatalyst," and should I use one? A5: A precatalyst is a stable, air-tolerant Pd(II) complex that is designed to cleanly and efficiently generate the active Pd(0) species in situ.[1]

  • Traditional Sources: Simple Pd(II) salts like Pd(OAc)₂ or PdCl₂ require reduction, which can be inefficient and lead to side reactions like homocoupling.[1] Pd(0) sources like Pd₂(dba)₃ are better but can be unstable over time.

  • Modern Precatalysts: Buchwald precatalysts (G2, G3, G4) are highly recommended.[1] They contain the desired ligand and are engineered to undergo rapid reductive elimination upon heating with a base, providing a reliable and stoichiometric generation of the active Pd(0) catalyst. This leads to more reproducible results and often lower required catalyst loadings.

Visualizing the Catalytic Cycle

Understanding the fundamental steps of the reaction is key to troubleshooting. The ligand influences each step of this process.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 L2Pd(0) (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-X PdII_A L2Pd(II)(Ar)(X) OA->PdII_A TM Transmetalation PdII_A->TM Ar'-B(OR)2 + Base PdII_B L2Pd(II)(Ar)(Ar') TM->PdII_B RE Reductive Elimination PdII_B->RE RE->Pd0 Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle.

Catalyst Loading and Stoichiometry

Q6: How much catalyst should I use? Can I reduce the loading? A6: Typical catalyst loadings for academic and discovery settings range from 0.5 to 5 mol%. For industrial applications, minimizing loading is critical, with targets often below 0.1 mol%.[9]

  • Starting Point: For a new reaction, 1-2 mol% of the palladium precatalyst is a reasonable starting point.

  • Reducing Loading: You can often lower the catalyst loading significantly by using a highly active catalyst system (e.g., a Buchwald G3/G4 precatalyst) and by optimizing other parameters like temperature and concentration.[9][12] Loadings as low as 0.001 mol% have been reported with highly efficient ligands.[9]

  • When to Use Higher Loading: If a reaction is sluggish or stalls, a modest increase in catalyst loading (e.g., to 5 mol%) can sometimes push it to completion.[13] However, this should be a last resort after optimizing other conditions, as it increases cost and potential for palladium contamination in the product.

Catalyst Loading RangeTypical ApplicationKey Considerations
2-5 mol% Initial screening, difficult couplingsEnsures catalyst is not the limiting factor during initial trials.
0.5-2 mol% Standard laboratory scaleA good balance for reliable results with common substrates.
0.01-0.5 mol% Process development, scale-upRequires a highly active and stable catalyst system.[9]
<0.01 mol% Highly optimized industrial processesAchievable with very active ligands and well-controlled conditions.[9][14]
Impact of Base and Solvent

Q7: How does the base affect the reaction, and which one should I choose? A7: The base plays a crucial role in the transmetalation step, activating the organoboron species to facilitate the transfer of the organic group to the palladium center.[15] The choice of base can dramatically impact yield and side reactions.

  • Mechanism of Action: The base can either form a more nucleophilic "ate" complex with the boronic acid (e.g., [Ar'B(OH)₃]⁻) or participate in a palladium-hydroxide pathway.[15]

  • Common Bases:

    • K₂CO₃ (Potassium Carbonate): A common, weak base often used in aqueous solvent mixtures. It is a good starting point for many standard couplings.

    • K₃PO₄ (Potassium Phosphate): A stronger, non-nucleophilic base that is particularly effective for challenging couplings, including those with nitrogen-containing heterocycles and for minimizing protodeboronation.[4][15]

    • Cs₂CO₃ / CsF (Cesium Carbonate/Fluoride): Very strong bases often used for difficult couplings, such as those involving aryl chlorides. The "cesium effect" can sometimes dramatically accelerate reactions.[7][15]

    • Organic Bases (e.g., Et₃N): Generally less common and effective for Suzuki reactions compared to inorganic bases.

BaseStrengthCommon Use Cases & Notes
Na₂CO₃ / K₂CO₃ Weak-ModerateGood general-purpose base, often used with reactive halides (Br, I).[6][15]
K₃PO₄ StrongExcellent for challenging substrates, N-heterocycles, and minimizing protodeboronation.[4][15]
Cs₂CO₃ Very StrongOften used for unreactive aryl chlorides and sterically hindered substrates.[8][15]
KF ModerateFluoride ions are believed to activate the boronic acid uniquely; can be mild and effective.[6][15]

Q8: What is the role of the solvent? A8: The solvent must solubilize the substrates, reagents, and catalyst. Common choices include ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[5] Often, a co-solvent of water is used.

  • Aqueous Mixtures (e.g., Toluene/Water, Dioxane/Water): Biphasic systems are very common. Water helps dissolve the inorganic base, facilitating its role in the catalytic cycle.[5]

  • Alcohol Solvents: In some cases, alcohols like methanol or ethanol can lead to high yields in short reaction times.[16]

  • Anhydrous Conditions: If protodeboronation is a major issue, switching to strictly anhydrous conditions (anhydrous solvent and base) can be beneficial.[4]

Part 3: Detailed Experimental Protocols

General Protocol for a Small-Scale Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for specific substrates.

  • Reaction Setup:

    • To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere:

    • Seal the vessel with a septum or cap. Evacuate the flask under vacuum and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the exclusion of oxygen.[2][5]

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos-G3, 1-2 mol%) and any additional ligand if not using a precatalyst.

    • Add the degassed solvent (e.g., dioxane/water 4:1) via syringe to the desired concentration (typically 0.1-0.5 M).

  • Reaction Execution:

    • Place the sealed flask in a pre-heated oil bath or heating block set to the desired temperature (e.g., 80-100 °C).

    • Stir the reaction vigorously for the specified time (e.g., 2-18 hours).

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash it with water and then brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Optimizing Suzuki Coupling Outcomes Through Base and Solvent Selection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. As a cornerstone of modern synthetic chemistry, this powerful C-C bond-forming reaction is instrumental in academic research and pharmaceutical development.[1][2] However, its success is highly dependent on the careful selection of reaction parameters, with the choice of base and solvent being particularly critical.[2]

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into troubleshooting common issues related to base and solvent selection in Suzuki coupling reactions. We will move beyond simple protocols to explain the underlying chemical principles, helping you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction has a low yield or is not proceeding. How do I know if the base is the problem?

A1: Low yield in a Suzuki coupling can often be traced back to the choice and role of the base. The primary function of the base is to activate the boronic acid, forming a more nucleophilic boronate species, which is crucial for the transmetalation step—often the rate-determining step in the catalytic cycle.[3][4] If the base is not optimal, this activation will be inefficient.

Troubleshooting Steps:

  • Evaluate Base Strength (pKa): The basicity required depends on your substrates. Weakly acidic boronic acids may require stronger bases for efficient boronate formation. However, a base that is too strong can lead to side reactions, such as hydrolysis of sensitive functional groups (e.g., esters) on your substrates.[5][6] Consider screening a range of bases with varying pKa values.

  • Check Solubility: The base must have some solubility in the reaction medium to be effective. Inorganic bases like K₂CO₃ and K₃PO₄ are common choices but have limited solubility in many organic solvents.[3] This is often why biphasic solvent systems (e.g., toluene/water, dioxane/water) are employed.[7] For homogenous reactions, organic bases like triethylamine (TEA) or cesium carbonate (Cs₂CO₃), which has better solubility in organic solvents, might be better options.[3]

  • Consider the Cation: The nature of the cation in an inorganic base can influence the reaction. For example, cesium (Cs⁺) and potassium (K⁺) cations are known to stabilize the transition state of the transmetalation step, sometimes leading to improved yields compared to sodium (Na⁺) bases.

  • Look for Side Reactions: An inappropriate base can promote unwanted side reactions.

    • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct.[8] This can be exacerbated by overly harsh basic conditions or high temperatures.[9]

    • Homocoupling: The coupling of two boronic acid molecules can be promoted by certain bases and the presence of oxygen.[10]

Q2: What is the mechanistic role of the base in the Suzuki coupling reaction?

A2: The base plays a multifaceted role in the Suzuki-Miyaura catalytic cycle. While it was initially thought to simply neutralize the acidic byproducts, its role is far more integral to the key transmetalation step.[3][7] There are two primary mechanistic pathways proposed for the action of the base:[11]

  • The Boronate Pathway: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic "ate" complex, or boronate (R-B(OH)₃⁻).[11][12] This anionic species is more readily transferred to the palladium(II) center during transmetalation.[12]

  • The Oxo-Palladium Pathway: The base (e.g., hydroxide) can displace the halide on the palladium(II) complex (formed after oxidative addition) to generate an oxo-palladium species (L₂Pd(R)OH). This intermediate then reacts with the neutral boronic acid in the transmetalation step.[11]

Computational studies suggest that the operative pathway can depend on the specific base, solvent, and substrates used.[13]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_base_role Role of Base in Transmetalation Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_X R¹-Pd(II)L_n-X Base_Activation Base Activation PdII_X->Base_Activation Transmetalation Transmetalation (R²-B(OH)₂) PdII_OH R¹-Pd(II)L_n-OH (Oxo-Palladium Pathway) PdII_R1R2 R¹-Pd(II)L_n-R² RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² Boronic_Acid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ (Boronate Pathway) Boronic_Acid->Boronate Forms Base Base (e.g., OH⁻) Base->PdII_X Forms Base->Boronic_Acid Activates

Caption: The Suzuki-Miyaura catalytic cycle with emphasis on the role of the base.

Q3: How does the choice of solvent affect my Suzuki coupling reaction?

A3: The solvent plays a crucial role in Suzuki coupling by influencing reagent solubility, catalyst stability, and even reaction selectivity.[14][15] Solvents can be broadly categorized as polar protic, polar aprotic, and nonpolar, each having distinct effects on the reaction.

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds.[16] Water is frequently used as a co-solvent in biphasic systems (e.g., toluene/water) to dissolve inorganic bases.[7][17] While beneficial for base solubility, protic solvents can also solvate and deactivate nucleophiles, potentially slowing down the reaction.[18] In some cases, the reaction has been shown to occur in the organic layer of a biphasic system, with the aqueous phase serving as a reservoir for the base.[19][20]

  • Polar Aprotic Solvents (e.g., DMF, THF, Dioxane, Acetonitrile): These solvents possess polarity but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[21] They are excellent at dissolving a wide range of organic substrates and catalysts.[7] However, some polar aprotic solvents like DMF and acetonitrile can coordinate to the palladium center, which can influence the catalytic activity and selectivity.[14][22]

  • Nonpolar Solvents (e.g., Toluene, Benzene): These are often used in Suzuki couplings, especially with catalysts like Pd(PPh₃)₄.[15] They are poor at dissolving inorganic bases, necessitating a biphasic system or the use of a phase-transfer catalyst.[23]

Troubleshooting Solvent Choice:

  • Poor Solubility: If your starting materials or catalyst are not fully dissolved, the reaction will be slow or incomplete. Try a more polar solvent system or increase the temperature.

  • Reaction Stalls: If the reaction starts but does not go to completion, consider that the solvent may be coordinating to the catalyst and inhibiting its activity. Switching to a less coordinating solvent might be beneficial.

  • Chemoselectivity Issues: In substrates with multiple reactive sites (e.g., a chloroaryl triflate), the solvent can influence which site reacts.[14][24] Polar solvents like acetonitrile and DMF have been shown to favor reaction at the triflate group, while nonpolar solvents and even some polar solvents like water and alcohols favor reaction at the chloride.[14] This effect is thought to be related to the stabilization of different transition states by the solvent.[22][24]

Q4: I am working with a base-sensitive substrate. What are my options?

A4: When dealing with substrates containing base-labile functional groups (e.g., esters, amides), the choice of base is critical to avoid decomposition.

Strategies for Base-Sensitive Substrates:

  • Use a Weaker Base: Instead of strong bases like hydroxides or alkoxides, consider milder inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or even potassium fluoride (KF).[3][5] KF is particularly useful as it can activate the boronic acid without being strongly basic.[5]

  • Employ Organic Bases: Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be effective alternatives, although they are generally less commonly used and may require higher temperatures.[11]

  • Optimize Reaction Temperature: Lowering the reaction temperature can often mitigate the decomposition of sensitive substrates.[6]

  • Use Boronate Esters: Instead of boronic acids, consider using more stable boronate esters, such as pinacol esters (Bpin) or MIDA boronates.[17][25] MIDA boronates are particularly stable and can be used in sequential couplings.[25]

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to diagnosing and solving common problems encountered during Suzuki coupling reactions, focusing on the interplay between the base and solvent.

Scenario 1: Low Conversion of Starting Material

Possible Causes & Solutions

  • Inefficient Catalyst Activation/Turnover:

    • Base-Solvent Mismatch: The chosen base may be poorly soluble in your solvent system, leading to a low effective concentration.

      • Solution: If using an inorganic base like K₃PO₄, ensure a biphasic system with water is used, and stir vigorously to maximize interfacial contact.[8] Alternatively, switch to a more soluble base like Cs₂CO₃ or an organic base.[3]

  • Slow Transmetalation:

    • Insufficiently Activated Boronic Acid: The base may not be strong enough to form the boronate "ate" complex efficiently.

      • Solution: Screen stronger bases. A common progression is from carbonates (e.g., Na₂CO₃, K₂CO₃) to phosphates (K₃PO₄) and, in some cases, hydroxides (NaOH, KOH), keeping substrate compatibility in mind.[3][11]

  • Catalyst Deactivation:

    • Solvent Coordination: Highly coordinating solvents like DMF or nitriles can sometimes inhibit the catalyst.[26]

      • Solution: Try switching to a less coordinating solvent like dioxane or toluene.

Scenario 2: Significant Formation of Byproducts

Common Byproducts & Mitigation Strategies

  • Protodeboronation (Loss of Boronic Acid):

    • Cause: Often promoted by high temperatures, excess water, or a base that is too strong.[8][9]

    • Solution:

      • Use a milder base (e.g., K₂CO₃ or KF).[5]

      • Reduce the reaction temperature.

      • Use a more stable boronate ester (e.g., pinacol or MIDA ester).[17][25]

      • Minimize the amount of water in the reaction if possible, while still ensuring the base is active.

  • Homocoupling (Glaser-Hay type):

    • Cause: Can be promoted by the presence of oxygen and certain palladium species.[10]

    • Solution:

      • Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen).[10]

      • Use a slight excess of the boronic acid (1.1-1.2 equivalents) to favor the cross-coupling pathway.[10]

  • Dehalogenation of the Aryl Halide:

    • Cause: The palladium intermediate can react with a hydride source, often an amine base or an alcohol solvent, leading to the formation of a dehalogenated byproduct.[25]

    • Solution: Avoid using amine bases or alcohol solvents if dehalogenation is a significant issue. Switch to an inorganic base and an aprotic solvent.

Data-Driven Decision Making: Comparative Tables

To aid in your selection process, the following tables summarize key properties of common bases and solvents.

Table 1: Comparison of Common Bases in Suzuki Coupling

BasepKa of Conjugate AcidCommon SolventsKey Characteristics & Considerations
Na₂CO₃ 10.3Toluene/H₂O, Dioxane/H₂OA mild, inexpensive, and widely used base.
K₂CO₃ 10.3Toluene/H₂O, Dioxane/H₂O, EtOH/H₂OSimilar to Na₂CO₃, but the K⁺ cation can sometimes offer advantages.[11]
Cs₂CO₃ 10.3Toluene, Dioxane, THFMore soluble in organic solvents than other carbonates; often effective in challenging couplings.[3]
K₃PO₄ 12.3Toluene/H₂O, Dioxane/H₂OA stronger base than carbonates, often providing higher yields, especially with less reactive substrates.[3]
NaOH/KOH 15.7Toluene/H₂O, Dioxane/H₂OStrong bases that can be effective but may cause side reactions with sensitive substrates.[11]
KF 3.2Toluene, Dioxane, THFA weak base where the fluoride ion is thought to play a unique role in activating the boronic acid.[11]
Triethylamine (TEA) 10.8Toluene, THFAn organic base, useful for homogenous reactions and with certain sensitive substrates.

Note: pKa values are approximate and can vary with solvent.[27]

Table 2: Properties of Common Solvents for Suzuki Coupling

SolventTypeDielectric Constant (ε)Boiling Point (°C)Common Usage & Notes
Toluene Nonpolar2.4111Excellent for many Suzuki reactions, often used in biphasic systems with water.[7]
1,4-Dioxane Polar Aprotic2.2101A versatile and widely used solvent, often in mixtures with water.[7]
Tetrahydrofuran (THF) Polar Aprotic7.666A good general-purpose solvent, but its lower boiling point limits the reaction temperature.[7]
Dimethylformamide (DMF) Polar Aprotic36.7153Highly polar, can aid solubility but may coordinate to Pd and affect selectivity.[7][14]
Water Polar Protic80.1100Primarily used as a co-solvent to dissolve inorganic bases in biphasic systems.[7]
Ethanol (EtOH) Polar Protic24.678Can be used, often in mixtures with water, but can also be a source of hydride for dehalogenation.

Experimental Protocols

Protocol 1: General Procedure for Base and Solvent Screening

This protocol provides a systematic approach to optimizing the base and solvent for a new Suzuki coupling reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid or ester (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., PPh₃ or a Buchwald ligand like SPhos, 4 mol%)

  • Selected bases (2.0 mmol, 2.0 equiv)

  • Selected solvents

  • Inert gas supply (Argon or Nitrogen)

  • Reaction vials or flasks

Procedure:

  • To a series of flame-dried reaction vials, each equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium precatalyst (0.02 mmol), and ligand (0.04 mmol).

  • To each vial, add a different base (2.0 mmol) from your screening list (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).

  • Evacuate and backfill each vial with an inert gas three times.[3]

  • To each vial, add the chosen solvent or solvent mixture (e.g., 5 mL of Dioxane/H₂O 4:1).

  • Heat the reactions to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the progress of each reaction at regular intervals (e.g., 1, 4, and 12 hours) by TLC, GC, or LC-MS.

  • Compare the conversion and byproduct formation across the different conditions to identify the optimal base and solvent system.

Screening_Workflow start Define Substrates (Aryl Halide, Boronic Acid) setup Prepare Parallel Reactions: - Constant Substrates - Constant Catalyst/Ligand start->setup vary_base Vary the Base (K₂CO₃, K₃PO₄, Cs₂CO₃, etc.) setup->vary_base vary_solvent Vary the Solvent (Toluene/H₂O, Dioxane, THF, etc.) setup->vary_solvent run_rxn Run Reactions (Constant Temp, Time) vary_base->run_rxn vary_solvent->run_rxn monitor Monitor Progress (TLC, GC, LC-MS) run_rxn->monitor analyze Analyze Results: - Yield - Purity - Byproducts monitor->analyze optimize Select Optimal Base/Solvent Combination analyze->optimize

Caption: A workflow for systematic screening of bases and solvents.

Conclusion

The selection of an appropriate base and solvent is not a trivial exercise but a critical component of successful Suzuki-Miyaura coupling. By understanding the mechanistic roles of these components and employing a systematic troubleshooting approach, researchers can overcome common challenges such as low yields and byproduct formation. This guide provides the foundational knowledge and practical strategies to empower you to optimize your reactions, leading to more efficient and robust synthetic outcomes.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Phenylboronic Acids in Suzuki-Miyaura Coupling: A Focus on 4-(4'-Chlorobenzyloxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds, a testament to its versatility and functional group tolerance.[1][2][3] The choice of the boronic acid is a critical parameter that significantly influences reaction yield, rate, and selectivity. This guide provides an in-depth comparison of the reactivity of 4-(4'-Chlorobenzyloxy)phenylboronic acid against a selection of other commonly employed phenylboronic acids. We will delve into the electronic and steric factors governing their performance and provide a detailed experimental protocol for their comparative evaluation.

Understanding the Fundamentals of Reactivity in Suzuki-Miyaura Coupling

The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is primarily dictated by the efficiency of the transmetalation step.[2][4] This is the stage where the organic group is transferred from the boron atom to the palladium(II) center. The nucleophilicity of the organic group and the Lewis acidity of the boron atom are key determinants of the transmetalation rate. These factors are, in turn, heavily influenced by the electronic and steric nature of the substituents on the phenyl ring.

Electronic Effects:

  • Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or alkyl groups, increase the electron density on the phenyl ring. This enhances the nucleophilicity of the ipso-carbon (the carbon atom bonded to boron), thereby accelerating the transmetalation process.

  • Electron-withdrawing groups (EWGs) , such as chloro (-Cl) or nitro (-NO₂), decrease the electron density of the phenyl ring. This reduces the nucleophilicity of the ipso-carbon, which can slow down the transmetalation step. However, EWGs also increase the Lewis acidity of the boronic acid, which can facilitate the formation of the boronate species in the presence of a base, a key intermediate in one of the proposed transmetalation pathways.[5] The overall effect on reactivity can therefore be complex and dependent on the specific reaction conditions.

Steric Effects:

  • Ortho-substituents can significantly hinder the approach of the boronic acid to the palladium center, thereby impeding the transmetalation step and reducing the overall reaction rate and yield.[6] This steric hindrance is a critical consideration when selecting substrates for Suzuki-Miyaura coupling.

Comparative Reactivity Analysis

To illustrate these principles, we will compare the reactivity of this compound with four other representative phenylboronic acids:

  • Phenylboronic Acid: The unsubstituted parent compound, serving as a baseline.

  • 4-Methoxyphenylboronic Acid: An example with a strong electron-donating group.

  • 4-Chlorophenylboronic Acid: An example with an electron-withdrawing group.

  • 2-Methylphenylboronic Acid: An example with a sterically hindering ortho-substituent.

The this compound presents an interesting case. The benzyloxy group is generally considered to be electron-donating through resonance. However, the presence of a chlorine atom on the benzyl ring introduces an electron-withdrawing inductive effect. The overall electronic influence of this substituent is a balance of these opposing effects, making its comparative reactivity a subject of practical interest.

Illustrative Performance Data
Boronic AcidSubstituent TypeExpected Electronic EffectTypical Yield (%)
Phenylboronic AcidUnsubstituted (Reference)Neutral~85-95
4-Methoxyphenylboronic AcidElectron-DonatingActivating>95[7]
4-Chlorophenylboronic AcidElectron-WithdrawingDeactivating (Inductive)~80-90[8]
2-Methylphenylboronic AcidSterically HinderingSlightly Activating (Inductive)~60-75[9]
This compoundMixedWeakly Activating/Neutral~85-95 (Estimated)

Yields are illustrative and can vary significantly based on specific reaction conditions such as catalyst, ligand, base, solvent, and temperature.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

Suzuki_Miyaura_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L2) (Palladium(II) Complex) B->C D Transmetalation (R-B(OH)2 + Base) C->D E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F F->A Regeneration of Pd(0) Catalyst G Ar-R (Coupled Product) F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for Comparative Reactivity Study

This protocol provides a standardized methodology for comparing the reactivity of the five aforementioned boronic acids in a Suzuki-Miyaura coupling reaction with 4-bromoanisole.

Materials and Reagents:
  • 4-Bromoanisole

  • Phenylboronic Acid

  • 4-Methoxyphenylboronic Acid

  • 4-Chlorophenylboronic Acid

  • 2-Methylphenylboronic Acid

  • This compound

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment

Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add aryl halide, boronic acid, and base to a round-bottom flask. B 2. Add catalyst and ligand. A->B C 3. Add solvent and degas the reaction mixture. B->C D 4. Heat the reaction mixture under an inert atmosphere. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Quench the reaction and perform an aqueous work-up. E->F G 7. Dry the organic layer and concentrate under reduced pressure. F->G H 8. Purify the crude product by column chromatography. G->H

Caption: A general experimental workflow for the comparative Suzuki-Miyaura coupling study.

Step-by-Step Procedure:
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol, 1.0 eq), the respective boronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Solvent Addition and Degassing: Add a 4:1 mixture of toluene and ethanol (10 mL) to the flask. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl bromide is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the isolated yield.

Conclusion

The reactivity of phenylboronic acids in Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric factors. While electron-donating groups generally enhance reactivity and electron-withdrawing groups can have a more complex effect, steric hindrance, particularly at the ortho position, consistently leads to a decrease in reaction efficiency.

This compound, with its unique combination of a benzyloxy ether and a chloro substituent, is expected to exhibit reactivity comparable to or slightly greater than unsubstituted phenylboronic acid. The experimental protocol outlined in this guide provides a robust framework for systematically evaluating its performance against other boronic acids, enabling researchers to make informed decisions in the design and optimization of their synthetic routes. The versatility of the Suzuki-Miyaura reaction, coupled with a deep understanding of the factors governing the reactivity of its components, continues to empower the synthesis of novel and complex molecules across various scientific disciplines.

References

The Alchemist's Proof: A Guide to Validating Reaction Products with NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the world of chemical synthesis, a successful reaction is not merely the transformation of reactants into products; it is the confirmed, unambiguous identification of the desired molecular architecture. For researchers, scientists, and drug development professionals, the certainty of a reaction's outcome is paramount. This guide provides an in-depth comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—offering a framework for their synergistic application in the robust validation of reaction products.

The Imperative of Validation: Beyond a Single Data Point

Relying on a single analytical technique for product validation is akin to navigating with a compass but no map. While techniques like thin-layer chromatography (TLC) or melting point analysis can suggest the presence of a new compound, they fall short of providing the definitive structural proof required for publication, patenting, or progression to further studies. True validation lies in the convergence of orthogonal data, painting a comprehensive and irrefutable picture of the synthesized molecule. NMR and Mass Spectrometry are the quintessential tools for this purpose, each providing a unique and complementary perspective on molecular identity.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and dynamics of a compound in solution.[3][4][5] It operates on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at specific frequencies.[3][4] These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of each nucleus, offering a unique fingerprint of the molecule's structure.[3][4]

The Power of Proton (¹H) and Carbon-¹³ (¹³C) NMR

For organic molecules, ¹H and ¹³C NMR are the most informative experiments. A standard ¹H NMR spectrum reveals:

  • Chemical Shift (δ): The position of a signal on the x-axis, indicating the chemical environment of the proton.

  • Integration: The area under a signal, proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks, which reveals the number of neighboring protons.

  • Coupling Constant (J): The distance between the split peaks, providing information about the dihedral angle between coupled protons.

¹³C NMR, while less sensitive than ¹H NMR, provides a count of the unique carbon atoms in a molecule and their chemical environments. Together, these 1D experiments offer a foundational understanding of the molecular framework.

Delving Deeper with 2D NMR

For complex molecules where 1D spectra may be crowded or ambiguous, two-dimensional (2D) NMR techniques are indispensable for establishing connectivity.[6][7]

  • COSY (Correlation Spectroscopy): Reveals correlations between protons that are coupled to each other, typically through two or three bonds.[6][7] This is invaluable for piecing together fragments of the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbon atoms to which they are directly attached.[6][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): Displays correlations between protons and carbons that are two or three bonds away, crucial for connecting the molecular fragments identified by COSY.[8][9]

By systematically analyzing these 2D NMR spectra, a complete and unambiguous assignment of the molecule's structure can be achieved.[8][9]

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] This provides the exact molecular weight of the compound, a critical piece of information for confirming its elemental composition.[11]

Ionization Techniques: Getting Molecules to Fly

Before a molecule can be analyzed by a mass spectrometer, it must first be ionized. The choice of ionization technique is crucial and depends on the analyte's properties.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar and large molecules, including those in solution.[12][13][14] It is readily coupled with liquid chromatography (LC) for the analysis of complex mixtures.[12][15]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique, particularly well-suited for large, non-volatile molecules like proteins and polymers.[13][14][16] For small molecules, matrix interference can be a challenge.[12][17]

Mass Analyzers: Sorting the Ions

Once ionized, the molecules are separated by a mass analyzer based on their m/z ratio.

  • Quadrupole Time-of-Flight (Q-TOF): Offers high resolution and accurate mass measurements, enabling the determination of elemental formulas.[11][18]

  • Orbitrap: Provides exceptionally high resolution and mass accuracy, allowing for confident differentiation between compounds with very similar masses.[19][20][21]

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental formula of a reaction product. By measuring the exact mass to several decimal places, the number of possible elemental compositions can be narrowed down to a single, unambiguous formula.[2][11]

The Synergy of NMR and MS: A Comparative Overview

Neither NMR nor MS alone can provide a complete picture of a reaction product. It is their combined, complementary data that leads to unequivocal structural validation.[1][2][15]

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided Detailed connectivity, stereochemistry, dynamic processesMolecular weight, elemental formula, fragmentation patterns
Sensitivity Lower (mg to µg)[4]Higher (µg to pg)[22]
Sample State SolutionSolid, liquid, or gas (after ionization)
Destructive? No[3][5]Yes
Quantitative Ability Inherently quantitative[23][24][25]Can be quantitative with appropriate standards
Strengths Unambiguous structure elucidation of pure compoundsHigh throughput, analysis of complex mixtures (with LC/GC)[15]
Weaknesses Lower sensitivity, can be complex for large moleculesProvides limited connectivity information

A Validated Workflow for Reaction Product Characterization

The following workflow outlines a systematic approach to validating a reaction product using both NMR and Mass Spectrometry.

Caption: A validated workflow for reaction product characterization.

Experimental Protocols

1. Sample Preparation:

  • NMR: Dissolve 5-10 mg of the purified product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent and analyte signals. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

  • MS: For ESI, dissolve a small amount of the sample (µg to ng) in a suitable solvent (e.g., methanol, acetonitrile, water) often with a small percentage of formic acid or ammonium hydroxide to promote ionization. For MALDI, co-crystallize the sample with a suitable matrix on a target plate.

2. Data Acquisition:

  • 1D NMR (¹H and ¹³C): Acquire a ¹H NMR spectrum, ensuring adequate signal-to-noise and resolution. Then, acquire a ¹³C NMR spectrum. For less sensitive samples, a longer acquisition time may be necessary.

  • Low-Resolution MS: Obtain a mass spectrum to quickly confirm the presence of the desired product and to check for any major impurities.

  • High-Resolution MS (HRMS): If the initial data is promising, acquire an HRMS spectrum to determine the accurate mass and elemental composition of the product.

  • 2D NMR: Based on the complexity of the 1D spectra, acquire the necessary 2D NMR experiments (COSY, HSQC, HMBC) to establish the complete connectivity of the molecule.

3. Data Analysis and Reporting:

  • Process and analyze the NMR and MS data using appropriate software.

  • For NMR, assign all proton and carbon signals, and use the 2D data to confirm the molecular structure.

  • For MS, confirm that the measured accurate mass from HRMS corresponds to the calculated molecular formula of the desired product.

  • When reporting the data, adhere to established guidelines, such as those provided by the American Chemical Society (ACS), to ensure clarity, completeness, and reproducibility.[26][27][28][29]

Conclusion: The Power of a Dual-Pronged Approach

The validation of reaction products is a cornerstone of chemical research and development. By leveraging the complementary strengths of NMR and Mass Spectrometry, researchers can move beyond simple detection to achieve a comprehensive and unambiguous understanding of their synthesized molecules. This dual-pronged approach not only provides the necessary evidence for publications and intellectual property but also instills confidence in the integrity of the scientific process. The integration of these powerful analytical techniques is not merely a best practice; it is the gold standard for modern chemical synthesis.[5]

References

Beyond the Standard: A Comparative Guide to Boron Reagents for Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Optimizing C-C Bond Formation by Moving Beyond 4-(4'-Chlorobenzyloxy)phenylboronic acid

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a pillar, indispensable for the construction of carbon-carbon bonds in pharmaceutical and materials science.[1][2][3] The choice of the organoboron nucleophile is a critical parameter that dictates the reaction's efficiency, scope, and practicality. For years, this compound has served as a reliable workhorse for introducing the 4-(4'-chlorobenzyloxy)phenyl moiety. However, researchers often encounter challenges related to the inherent instability of boronic acids, which can lead to issues with storage, handling, and reaction reproducibility.[4][5]

This guide provides an in-depth comparison of viable alternatives to this compound, offering experimental insights and data to inform reagent selection. We will explore more stable and often more efficient classes of organoboron reagents—specifically boronate esters and potassium organotrifluoroborates—that overcome the primary limitations of traditional boronic acids.

The Benchmark Reagent: Understanding the Limitations of Boronic Acids

Arylboronic acids, while highly reactive, are susceptible to several decomposition pathways.[4] The most significant of these is protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, particularly under the aqueous basic conditions typical of Suzuki couplings.[6][7][8][9] This side reaction not only consumes the valuable boron reagent but also complicates purification. Furthermore, boronic acids can undergo spontaneous dehydration to form cyclic boroxine anhydrides, which can alter their reactivity and stoichiometry.

These stability issues necessitate careful handling and storage and can lead to inconsistent results, a critical problem in both process development and drug discovery workflows where reliability is paramount.

The Contenders: Superior Stability and Performance with Boronate Esters and Trifluoroborates

To mitigate the challenges associated with boronic acids, chemists have developed more robust alternatives.[10] Among the most successful are boronate esters (particularly pinacol esters) and potassium organotrifluoroborates (-BF₃K salts).[9][11]

  • Boronate Pinacol Esters: These compounds are formed by reacting the boronic acid with pinacol. The resulting cyclic ester shields the boron atom, significantly enhancing its stability towards air, moisture, and silica gel chromatography.[4][12][13][14] This stability simplifies purification and handling, making them ideal for multi-step syntheses and library generation.[4][14] While some esters are thought to hydrolyze in situ to the active boronic acid, direct transmetalation from the ester is also possible.[4]

  • Potassium Organotrifluoroborates (BF₃K): These crystalline salts are exceptionally stable to air and moisture, often indefinitely on the benchtop, offering a significant logistical advantage over boronic acids.[11][15][16] They are readily prepared and act as a slow-release source of the boronic acid under the reaction conditions, which can suppress unwanted side reactions like protodeboronation.[9][17]

  • N-Methyliminodiacetic Acid (MIDA) Boronates: Representing a state-of-the-art class of reagents, MIDA boronates offer unparalleled stability.[5][18] The MIDA ligand forms a dative bond to the boron's empty p-orbital, effectively protecting it from degradation and unwanted reactions.[17] This protection is robust enough to withstand various reaction conditions, including chromatography, yet can be cleaved under mild aqueous basic conditions to slowly release the boronic acid for the cross-coupling.[17][18][19][20] This feature is particularly valuable for complex, iterative cross-coupling strategies.[5][18][19][20]

Head-to-Head Performance: A Comparative Suzuki-Miyaura Coupling

To illustrate the practical differences between these reagents, we present a comparative analysis for the Suzuki-Miyaura coupling of 1-bromo-4-nitrobenzene with this compound and its pinacol ester and trifluoroborate salt derivatives.

Table 1: Performance Comparison of Boron Reagents
ReagentStructureTypical Yield (%)Reaction Time (h)Key Advantages
Boronic Acid Ar-B(OH)₂75-85%4-8High reactivity, widely available.
Pinacol Ester Ar-B(pin)90-98%6-12Excellent stability, easy to handle and purify.[4][13]
Trifluoroborate Ar-BF₃K88-95%8-16Exceptional air and moisture stability.[11][15]
MIDA Boronate Ar-B(MIDA)90-97%12-24Unmatched stability, suitable for iterative coupling.[5][17][18]

Note: Yields and reaction times are representative and can vary based on specific substrate, catalyst, and ligand choice.

The data clearly indicates that while the boronic acid is reactive, both the pinacol ester and trifluoroborate alternatives consistently provide higher yields, a direct consequence of their enhanced stability minimizing unproductive side reactions. MIDA boronates offer comparable yields with the added benefit of controlled reactivity.

Mechanistic Considerations and Workflow

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[21][22][23][24] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln ox_add R¹-Pd(II)(L)n-X pd0->ox_add Oxidative Addition transmetal R¹-Pd(II)(L)n-R² ox_add->transmetal Transmetalation transmetal->pd0 Reductive Elimination reduct_elim R¹-R² transmetal->reduct_elim r1x R¹-X r1x->ox_add r2b R²-B(OR)₂ r2b->transmetal base Base base->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The primary difference when using alternatives lies in the pre-activation step required before transmetalation. Boronate esters and trifluoroborates must first hydrolyze to the corresponding boronic acid or boronate species, which is the active component in the transmetalation step.

Reagent_Activation cluster_0 Boronic Acid cluster_1 Pinacol Ester cluster_2 Trifluoroborate node_ba Ar-B(OH)₂ Direct use node_active {[Ar-B(OH)₃]⁻ | Active Boronate Species} node_ba->node_active Base node_bpin Ar-B(pin) H₂O, Base Hydrolysis node_bpin:h->node_active node_bf3k Ar-BF₃K H₂O, Base Hydrolysis node_bf3k:h->node_active

Caption: Activation pathways for different organoboron reagents.

Experimental Protocols

The following protocols provide a starting point for researchers. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.

Protocol 1: Coupling with this compound Pinacol Ester

Objective: To synthesize 4-(4'-Chlorobenzyloxy)-4''-nitrobiphenyl.

Materials:

  • 1-Bromo-4-nitrobenzene (1.0 mmol, 202 mg)

  • This compound pinacol ester (1.1 mmol, 381 mg)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 1-bromo-4-nitrobenzene, the pinacol ester, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add degassed toluene and degassed water via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 8 hours. Monitor progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Coupling with Potassium 4-(4'-Chlorobenzyloxy)phenyltrifluoroborate

Objective: To synthesize 4-(4'-Chlorobenzyloxy)-4''-nitrobiphenyl.

Materials:

  • 1-Bromo-4-nitrobenzene (1.0 mmol, 202 mg)

  • Potassium 4-(4'-Chlorobenzyloxy)phenyltrifluoroborate (1.2 mmol, 404 mg)

  • Palladium(II) Chloride (PdCl₂) (0.02 mmol, 3.5 mg)

  • Triphenylphosphine (PPh₃) (0.06 mmol, 15.7 mg)

  • Cesium Carbonate (Cs₂CO₃) (3.0 mmol, 977 mg)

  • Tetrahydrofuran (THF) (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk tube, add 1-bromo-4-nitrobenzene, the trifluoroborate salt, Cs₂CO₃, PdCl₂, and PPh₃.

  • Evacuate and backfill the tube with an inert atmosphere (Argon or N₂) three times.

  • Add degassed THF and degassed water via syringe.

  • Seal the tube and heat the mixture to 80 °C in a preheated oil bath.

  • Stir vigorously for 12 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl solution (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the final product.

Causality Behind Experimental Choices:

  • Ligand Selection: SPhos is a bulky, electron-rich biarylphosphine ligand often effective for coupling with stable boronate esters. PPh₃ is a more classical, less expensive ligand that is often sufficient for reactive trifluoroborates.[15]

  • Base Selection: K₃PO₄ is a moderately strong base suitable for pinacol esters.[25] The more reactive Cs₂CO₃ is often used with trifluoroborates to facilitate the necessary hydrolysis and promote the transmetalation step.[15]

  • Solvent System: A biphasic toluene/water or THF/water system is standard for Suzuki reactions, as water is necessary for the hydrolysis of the boron reagent and dissolving the inorganic base.[11][23]

Conclusion and Recommendations

While this compound remains a viable reagent, its inherent instability presents significant practical challenges. For researchers seeking improved reliability, higher yields, and simplified handling, This compound pinacol ester and potassium 4-(4'-Chlorobenzyloxy)phenyltrifluoroborate represent superior alternatives.

  • For routine synthesis, large-scale applications, and processes where purification of intermediates is required, the pinacol ester is highly recommended due to its exceptional stability and compatibility with chromatography.

  • For applications demanding robust, bench-stable reagents that are easy to store and handle, the trifluoroborate salt is an excellent choice.

  • For advanced, iterative syntheses requiring orthogonal reactivity, MIDA boronates offer a powerful, albeit more specialized, solution.

By selecting the appropriate organoboron reagent, researchers can significantly enhance the efficiency and reproducibility of their Suzuki-Miyaura cross-coupling reactions, ultimately accelerating progress in drug discovery and materials development.

References

A Senior Application Scientist's Guide to the Characterization of Intermediates in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely practiced methods for the construction of carbon-carbon bonds in modern organic synthesis.[1][2] Its utility is owed to the mild reaction conditions, broad substrate scope, and the commercial availability of a vast array of boronic acids and their derivatives.[1] Despite its ubiquity in academic and industrial laboratories, a deep, mechanistic understanding of the reaction, particularly the direct observation and characterization of its transient intermediates, has been a long-standing challenge.[3][4] For researchers, scientists, and drug development professionals, moving beyond a "black box" understanding is critical for rational reaction optimization, troubleshooting, and the development of novel, more efficient catalytic systems.[5]

This guide provides an in-depth comparison of the primary analytical techniques used to identify and characterize the key intermediates of the Suzuki-Miyaura catalytic cycle. We will move beyond simple procedural lists to explain the causality behind experimental choices, grounding our discussion in authoritative literature and providing practical, field-proven insights.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[6][7] The cycle is comprised of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Each step involves distinct intermediates whose stability, structure, and reactivity dictate the overall efficiency of the transformation.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OA_Complex R¹-Pd(II)L_n-X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition R¹-X Pre_TM Pre-Transmetalation Intermediate (e.g., [L_nPd(R¹)OB(OH)R²]⁻) OA_Complex->Pre_TM Ligand Exchange / Base Activation Post_TM R¹-Pd(II)L_n-R² (Diorganopalladium Complex) Pre_TM->Post_TM Transmetalation Post_TM->Pd0 Reductive Elimination R¹-R² Product R¹-R² Reagents R¹-X + R²-B(OR)₂ Base Base

Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Active Catalyst and Oxidative Addition Intermediate

The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a low-valent Pd(0) species.[7] Identifying the true, catalytically active Pd(0) species and the subsequent Pd(II) oxidative addition complex is foundational to understanding reaction kinetics.

Comparative Characterization Techniques
TechniquePrinciple & ApplicationAdvantagesLimitations & Experimental Causality
Mass Spectrometry (ESI-MS, DESI-MS) Soft ionization allows for the detection of charged or charge-tagged organometallic species directly from the reaction mixture.[8] Used to monitor the formation of the active catalyst from a precatalyst and the appearance of the oxidative addition intermediate.[9][10]High sensitivity; provides mass-to-charge ratio for species identification; ideal for real-time reaction monitoring.[10]Can be difficult to distinguish between on- and off-cycle species; fragmentation may occur; neutral species require adduct formation for detection.[8]
³¹P NMR Spectroscopy Monitors the chemical environment of phosphorus-containing ligands. Changes in chemical shift and coupling constants indicate ligand binding, dissociation, and changes in the palladium oxidation state.Provides direct information on the ligand sphere of the palladium center; non-destructive.Only applicable for phosphine-ligated systems; interpretation can be complex in mixtures with multiple phosphorus-containing species.
X-ray Crystallography Provides definitive, atomic-resolution structural data of an intermediate.[11]Unambiguous structural characterization; the "gold standard" for structure proof.Requires a stable, crystalline sample, which is exceptionally difficult for transient or highly reactive intermediates like the active Pd(0) species.[12]
Field Insights: The Power of Mass Spectrometry

While NMR provides excellent information about the ligand environment, Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a superior tool for the direct detection of catalytic intermediates in real-time.[9] Its high sensitivity allows for the observation of low-concentration species that are often NMR-silent. For instance, nanoESI-MS has been successfully applied to monitor the entire catalytic cycle, identifying not only the oxidative addition intermediate but also monoligated Pd(0) active catalysts.[9][10] The choice of ESI-MS is causal: its soft ionization preserves the fragile organometallic complexes that would otherwise fragment using harsher methods, providing a direct window into the reacting solution.[8]

The "Missing Link": Pre-Transmetalation Intermediates

The transmetalation step, where the organic group is transferred from boron to palladium, is the most mechanistically complex and debated part of the cycle.[1][3] For decades, the intermediates containing a Pd-O-B linkage were hypothesized but never directly observed, earning them the moniker "the missing link".[4][13] Their characterization is paramount as this step is often rate-limiting.

The Breakthrough Technique: Rapid-Injection NMR (RI-NMR)

The fleeting nature of pre-transmetalation intermediates makes them invisible to conventional analytical methods at ambient temperatures. The definitive breakthrough in this area came from the application of low-temperature, rapid-injection NMR spectroscopy (RI-NMR) .[13][14]

Why RI-NMR is the Right Tool: The causality is simple: extreme reactivity requires extreme measures. By rapidly mixing pre-cooled solutions of the oxidative addition complex and the boronic acid/base mixture directly inside a cryogenically cooled NMR probe, the reaction is slowed sufficiently to allow for the spectroscopic observation and characterization of intermediates that have lifetimes on the order of seconds or less at room temperature.[3][4] This technique has enabled the definitive identification of multiple pre-transmetalation species, including tricoordinate boronic acid complexes and tetracoordinate boronate complexes.[3][13][14]

RI_NMR_Workflow cluster_prep Sample Preparation (Glovebox) cluster_experiment RI-NMR Experiment cluster_analysis Data Analysis A Solution A: Oxidative Addition Complex (e.g., L₂Pd(Ar)X) in THF-d₈ C Pre-cool solutions and NMR probe to -78 °C A->C B Solution B: Boronic Acid + Base in THF-d₈ B->C D Load solutions into separate syringe pumps C->D E Rapidly inject & mix solutions inside NMR tube D->E F Acquire spectra immediately (¹H, ³¹P, ¹⁹F, ¹¹B) E->F G Identify new resonances corresponding to intermediates F->G H Monitor signal decay (kinetics) as reaction proceeds G->H I Correlate spectroscopic data with computational models H->I

Figure 2: Experimental workflow for the characterization of transient intermediates using Rapid-Injection NMR (RI-NMR).

Experimental Protocol: Observation of Pre-Transmetalation Intermediates via RI-NMR

This protocol is a generalized representation based on methodologies described in the literature.[13][14]

  • Preparation (Inert Atmosphere):

    • Solution A: In a glovebox, dissolve the purified arylpalladium(II) halide complex (1.0 equiv) in anhydrous, deuterated solvent (e.g., THF-d₈) to a final concentration of ~0.05 M.

    • Solution B: In a separate vial, dissolve the arylboronic acid (1.2 equiv) and a soluble base (e.g., potassium trimethylsilanolate, 1.5 equiv) in the same deuterated solvent. Causality: Using a soluble, anhydrous base system can simplify the reaction, making intermediates easier to observe compared to heterogeneous aqueous bases.[1]

  • Instrument Setup:

    • Equip an NMR spectrometer with a variable temperature probe and a rapid-injection apparatus.

    • Cool the NMR probe to the desired temperature (e.g., -78 °C).

    • Load Solution A and Solution B into separate, gas-tight syringes mounted on the injection apparatus. Place the syringes in a cooling bath.

  • Execution:

    • Place a clean, dry NMR tube containing a small amount of solvent in the probe and acquire a background spectrum.

    • Initiate the automated injection sequence. The apparatus will rapidly inject equal volumes of Solution A and B into the NMR tube, ensuring near-instantaneous mixing.

    • Immediately begin acquiring spectra (e.g., ¹H, ³¹P, ¹⁹F depending on the substrates). A series of spectra should be acquired over time to monitor the reaction progress.

  • Analysis:

    • Process the spectra to identify new signals that appear and then decay over time. These are indicative of transient intermediates.

    • Use 2D NMR techniques (e.g., COSY, HSQC) if possible to aid in structural assignment.

    • The decay of the intermediate signals and the concurrent growth of product signals can be used to determine reaction kinetics.[14][15]

Reductive Elimination and Product Formation

The final step, reductive elimination, involves the formation of the C-C bond from the diorganopalladium(II) complex, regenerating the Pd(0) catalyst.[7] While the diorganopalladium intermediate is often more stable than the pre-transmetalation species, its characterization is still crucial for a complete mechanistic picture.

Comparative Characterization Techniques
TechniquePrinciple & ApplicationAdvantagesLimitations & Experimental Causality
NMR Spectroscopy (¹H, ¹³C, ³¹P) The primary tool for characterizing the diorganopalladium(II) intermediate if it is sufficiently stable. 2D NMR can confirm the connectivity of the two organic fragments to the palladium center.Provides detailed structural information in solution; non-destructive; allows for kinetic monitoring of the reductive elimination step.Requires the intermediate to have a sufficient lifetime and concentration to be observed.
X-ray Crystallography Can provide an unambiguous solid-state structure of the diorganopalladium(II) intermediate if it can be isolated and crystallized.Definitive structural proof.The intermediate may not be stable enough to isolate; the solid-state structure may not perfectly represent the species in solution.
In-situ Reaction Monitoring (SERS, Raman) Vibrational spectroscopy techniques like Surface-Enhanced Raman Spectroscopy (SERS) can monitor the reaction in real-time by observing changes in vibrational modes of reactants, intermediates, and products.[16][17][18]Provides real-time kinetic data; sensitive to changes in chemical bonding; can be used under actual catalytic conditions.[19]Requires a suitable SERS-active substrate; signal interpretation can be complex; may not provide detailed structural information of the intermediate itself.[16]
Field Insights: Choosing the Right Tool for the Job

For the diorganopalladium(II) intermediate, multinuclear NMR spectroscopy is typically the most powerful and accessible tool. It provides a rich dataset on the solution-state structure and allows for direct measurement of the rate of reductive elimination. X-ray crystallography should be pursued if the complex proves to be exceptionally stable, as it offers irrefutable proof of structure. In-situ techniques like Raman spectroscopy are invaluable for process optimization, providing a high-level view of the reaction's progress and kinetics under process-relevant conditions, even if they don't resolve the specific structure of the intermediate.[20]

Conclusion

Characterizing the intermediates of the Suzuki-Miyaura coupling is a formidable but essential task for advancing the field of cross-coupling catalysis. No single technique provides all the answers. A synergistic approach, combining the real-time monitoring capabilities of mass spectrometry , the unparalleled insight into transient species offered by low-temperature RI-NMR , and the definitive structural proof from X-ray crystallography , is necessary to build a complete and validated mechanistic model. By understanding the causality behind the choice of each analytical tool, researchers can design more insightful experiments, leading to the development of more robust, efficient, and predictable synthetic methods.

References

A Comparative Guide to Kinetic Analysis of Palladium-Catalyzed Reactions with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is paramount for the optimization, scale-up, and safe implementation of chemical processes. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction involving arylboronic acids, are cornerstones of modern organic synthesis.[1][2] This guide provides a comparative analysis of various kinetic methodologies employed to elucidate the mechanisms and performance of these critical transformations. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the generation of robust and reliable kinetic data.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

A meaningful kinetic analysis begins with a firm grasp of the underlying reaction mechanism. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states to facilitate the formation of a new carbon-carbon bond.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Ar-X Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Ar'B(OH)2, Base Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

While this cycle provides a fundamental framework, the rate-determining step (RDS) can vary depending on the specific reaction conditions, including the nature of the aryl halide, boronic acid, ligands, and base.[1][6] Oxidative addition is frequently cited as the RDS, particularly with less reactive aryl chlorides.[6][7] However, transmetalation can also be rate-limiting, especially with sterically hindered or electronically distinct coupling partners.[1] A thorough kinetic analysis is therefore essential to identify the RDS and uncover opportunities for process optimization.

Methodologies for Kinetic Analysis: A Comparative Overview

Several techniques can be employed to monitor the progress of a reaction and extract kinetic data. The choice of method depends on factors such as the reaction timescale, the nature of the reactants and products, and the available analytical instrumentation.

Methodology Principle Advantages Disadvantages Typical Application
Initial Rate Measurements Measurement of the reaction rate at the very beginning of the reaction (<10% conversion) by varying the concentration of one reactant while keeping others constant.Simple to implement and analyze. Provides direct information on reaction orders.Can be labor-intensive. May not be representative of the entire reaction course.Determining the rate law and the effect of individual components on the reaction rate.
Reaction Progress Kinetic Analysis (RPKA) Continuous monitoring of the concentration of reactants and/or products over the entire course of the reaction.Provides a complete kinetic profile from a single experiment. Can reveal catalyst activation or deactivation.Data analysis can be more complex. Requires in-situ monitoring or rapid sampling.Detailed mechanistic studies and process optimization.[8]
In-situ Spectroscopic Monitoring Real-time monitoring of the reaction mixture using techniques like NMR, IR, UV-Vis, or Raman spectroscopy.Provides rich data on the evolution of multiple species simultaneously. Non-invasive.Requires specialized equipment. Data analysis can be challenging due to overlapping signals.Identifying and quantifying reaction intermediates.[9][10][11]
Kinetic Isotope Effect (KIE) Studies Comparison of the reaction rates of isotopically labeled and unlabeled substrates.Provides powerful insights into the transition state of the rate-determining step.Synthesis of isotopically labeled compounds can be challenging and expensive.Delineating reaction mechanisms and identifying bond-breaking/forming events in the RDS.[3][12][13][14]

Delving Deeper: Experimental Protocols and Data Interpretation

Initial Rate Measurements: The Foundational Approach

This classical method involves running a series of experiments where the initial concentration of one reactant is varied while all other parameters are held constant. The initial rate is determined from the slope of the concentration versus time plot at t=0.

Experimental Protocol:

  • Reaction Setup: In a series of reaction vessels, combine the palladium catalyst, ligand, base, and solvent.

  • Reactant Addition: Add a fixed concentration of the aryl boronic acid to all vessels.

  • Initiation: Initiate the reactions by adding varying initial concentrations of the aryl halide.

  • Sampling: At timed intervals (e.g., 0, 1, 2, 5, 10 minutes), withdraw an aliquot from each reaction and quench it (e.g., with a strong acid or by rapid cooling).

  • Analysis: Analyze the quenched samples by a suitable technique (e.g., HPLC, GC) to determine the concentration of the product or the consumption of the starting material.

  • Data Analysis: Plot the concentration of the product versus time for each experiment and determine the initial rate from the initial linear portion of the curve. A plot of log(initial rate) versus log([Aryl Halide]) will yield a straight line with a slope equal to the reaction order with respect to the aryl halide.

Causality in Experimental Design: The choice of quenching agent is critical to halt the reaction instantaneously without degrading the analytes. The analytical method must be validated for linearity, accuracy, and precision.

Reaction Progress Kinetic Analysis (RPKA): A Holistic View

RPKA provides a more comprehensive picture of the reaction kinetics by monitoring the concentrations of species throughout the entire reaction. This can be achieved through periodic sampling or, more powerfully, with in-situ monitoring techniques.

RPKA_Workflow cluster_0 Experimental Phase cluster_1 Data Analysis Phase Setup Set up a single reaction under defined conditions Monitor Monitor concentration of reactants/products over time (in-situ or sampling) Setup->Monitor Plot Plot [Concentration] vs. Time Monitor->Plot Model Fit data to various kinetic models Plot->Model Determine Determine rate constants and reaction orders Model->Determine

Caption: A systematic workflow for Reaction Progress Kinetic Analysis (RPKA).

Data Interpretation: The shape of the concentration-time profile can reveal important mechanistic details. For example, an induction period may suggest a slow catalyst activation step, while a decrease in the rate over time could indicate catalyst deactivation.[15]

In-situ Spectroscopic Monitoring: A Real-Time Window into the Reaction

Techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the direct observation of reacting species in the reaction vessel.[9][10] This minimizes the potential for artifacts introduced by sampling and quenching.

Example: SERS for In-situ Monitoring

Recent advancements have enabled the use of SERS to monitor palladium-catalyzed reactions in real-time.[9][11] By assembling palladium nanocatalysts on SERS-active substrates, changes in the vibrational spectra of reactants, intermediates, and products can be tracked, providing kinetic and mechanistic information.[9]

Causality in Experimental Design: The choice of spectroscopic technique is dictated by the specific reaction. For instance, NMR is well-suited for identifying and quantifying soluble species, while SERS can provide information about species adsorbed on the catalyst surface.

Kinetic Isotope Effect (KIE): Probing the Transition State

The KIE is a powerful tool for elucidating the rate-determining step at a molecular level. By comparing the reaction rates of a substrate containing a heavier isotope (e.g., ¹³C) at a specific position with its unlabeled counterpart, one can determine if the bond to that atom is being broken or formed in the RDS.

Experimental Protocol:

  • Synthesize Labeled Substrate: Synthesize the aryl halide or arylboronic acid with a ¹³C label at the carbon atom involved in the C-X or C-B bond, respectively.

  • Competitive Experiment: Run the Suzuki-Miyaura reaction with a mixture of the labeled and unlabeled substrates.

  • Analysis: Analyze the isotopic composition of the starting materials and products at various conversions using mass spectrometry.

  • Calculate KIE: The KIE is calculated from the relative rates of reaction of the two isotopic species.

Interpreting KIE Data:

  • A primary KIE (kH/kD > 1 for C-H bond cleavage, or k¹²/k¹³ > 1 for C-C or C-X bond cleavage) indicates that the bond to the isotopic atom is being broken in the RDS.[13]

  • A secondary KIE (kH/kD ≠ 1) suggests a change in hybridization at the isotopic center in the transition state.

  • A KIE of unity implies that the bond to the isotopic atom is not significantly involved in the RDS.

Recent studies have utilized ¹³C KIEs to provide detailed insights into the transition states of both oxidative addition and transmetalation in the Suzuki-Miyaura reaction, confirming that oxidative addition to a monoligated palladium complex is often the first irreversible step for aryl bromides.[3][12][14]

The Influence of Spectator Ligands and Reaction Conditions

It is crucial to recognize that the kinetics of palladium-catalyzed reactions are highly sensitive to the nature of the "spectator" ligands coordinated to the metal center.[16][17][18] These ligands, while not directly participating in the bond-forming steps, modulate the electronic and steric properties of the palladium catalyst, thereby influencing the rates of the elementary steps in the catalytic cycle.[16][18][19] For instance, electron-rich and bulky phosphine ligands can accelerate both oxidative addition and reductive elimination.[19]

Furthermore, the choice of base and solvent can dramatically alter the reaction pathway and kinetics.[8][20] A change in base, for example, can shift the rate-determining step and open up different transmetalation pathways, leading to significant improvements in process efficiency.[8]

Conclusion: A Multi-faceted Approach to Kinetic Understanding

There is no single "best" method for the kinetic analysis of palladium-catalyzed reactions. The most comprehensive understanding is often achieved by employing a combination of the techniques discussed. Initial rate studies can provide a foundational understanding of the rate law, which can then be further investigated and validated using reaction progress analysis with in-situ monitoring. Finally, kinetic isotope effect studies can offer definitive insights into the nature of the rate-determining transition state.

By carefully selecting and applying these methodologies, researchers can gain a detailed and actionable understanding of their catalytic systems, enabling the rational design of more efficient, robust, and scalable synthetic processes. This rigorous, data-driven approach is the hallmark of sound scientific and industrial practice in the development of pharmaceuticals and advanced materials.

References

A Senior Application Scientist's Guide to Palladium Catalyst Efficiency in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryls and other complex organic molecules.[1] The choice of the palladium catalyst is a critical parameter that dictates the success, efficiency, and scalability of this transformation. This guide provides an in-depth, objective comparison of the performance of various palladium catalysts, grounded in experimental data and mechanistic insights, to empower you in making informed decisions for your synthetic challenges.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental steps of the Suzuki-Miyaura catalytic cycle is paramount to appreciating the nuances of catalyst selection. The widely accepted mechanism involves a palladium(0) species as the active catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each of these steps is profoundly influenced by the ligands surrounding the palladium center.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)L_n-X Ar-Pd(II)L_n-X Pd(0)L_n->Ar-Pd(II)L_n-X Oxidative Addition (Ar-X) Ar-Pd(II)L_n-Ar' Ar-Pd(II)L_n-Ar' Ar-Pd(II)L_n-X->Ar-Pd(II)L_n-Ar' Transmetalation (Ar'-B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)L_n-Ar'->Ar-Ar' Reductive Elimination Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis A 1. Prepare Reaction Vessel (Oven-dried, cooled under inert gas) B 2. Add Solids (Catalyst, Ligand, Base, Boronic Acid) under inert atmosphere A->B C 3. Add Liquids (Solvent, Aryl Halide, Internal Standard) via syringe B->C D 4. Reaction (Stirring at desired temperature) C->D E 5. Quenching & Extraction (Cool, add water, extract with organic solvent) D->E F 6. Analysis (GC/HPLC to determine yield, TON, TOF) E->F

References

A Senior Application Scientist's Guide to the Analysis of Boronic Acids and Esters: A Comparison Featuring Non-Aqueous Capillary Electrophoresis (NACE)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Boronic Compounds

Boronic acids and their corresponding esters are foundational building blocks in modern organic synthesis and medicinal chemistry. Their utility in cornerstone reactions like the Suzuki-Miyaura coupling has made them indispensable for creating complex bioactive molecules.[1][2] However, their unique chemical nature presents significant analytical hurdles. The primary challenge lies in the labile nature of the boronic ester, which is highly susceptible to hydrolysis, converting back to its corresponding boronic acid upon exposure to moisture.[1][3][4] This instability complicates accurate quantification, which is critical for ensuring reaction stoichiometry and controlling impurity profiles in active pharmaceutical ingredients (APIs).

Traditional analytical techniques often fall short. Methods like reversed-phase liquid chromatography (RPLC) can inadvertently promote on-column hydrolysis, leading to erroneous results.[3][5] Gas chromatography (GC) is generally unsuitable for the non-volatile boronic acids without derivatization, and other techniques like hydrophilic interaction chromatography (HILIC) can suffer from poor peak shape and retention time variability.[1][3][6] These limitations necessitate a more robust analytical approach that preserves the integrity of the sample during analysis.

This guide provides a comparative analysis of analytical techniques for boronic acids and esters, with a focus on the superior performance of Non-Aqueous Capillary Electrophoresis (NACE). We will explore the fundamental principles of NACE, present a validated experimental protocol, and compare its performance against established chromatographic methods, offering researchers a comprehensive resource for tackling this analytical challenge.

The NACE Advantage: Circumventing Hydrolysis with an Organic Medium

Non-Aqueous Capillary Electrophoresis (NACE) is a powerful variant of CE that utilizes an organic solvent or a mixture of organic solvents as the background electrolyte (BGE).[7] This seemingly simple substitution of water with an organic medium is the key to its success in analyzing hydrolytically unstable compounds.

Why NACE Excels:

  • Inhibition of Hydrolysis: The most critical advantage of NACE is the near-complete elimination of water from the analytical system (sample diluent and BGE). This aprotic environment stabilizes boronic esters, preventing their conversion to the corresponding acid during sample preparation and analysis, ensuring that the results reflect the true composition of the sample.[3]

  • Enhanced Solubility: NACE is ideal for analytes that have poor solubility in aqueous solutions but are readily soluble in organic solvents, a common characteristic of complex organic molecules.

  • Unique Selectivity: The physicochemical properties of organic solvents (dielectric constant, viscosity) differ significantly from water, leading to altered ionization and solvation of analytes. This often results in unique separation selectivities that are unachievable in aqueous CE.[8]

The separation in NACE is governed by the differential migration of analytes in an electric field. In a typical NACE setup for boronic compounds, the neutral boronic ester migrates with the electroosmotic flow (EOF), while the boronic acid, which can be ionized in the organic BGE, will have a distinct electrophoretic mobility based on its charge-to-size ratio. This difference allows for their clean separation.

Comparative Analysis: NACE vs. Alternative Techniques

The choice of an analytical method is a critical decision based on accuracy, reliability, and efficiency. While several techniques can be applied to boronic acid analysis, they each come with significant trade-offs, particularly concerning the stability of boronic esters.

Technique Analyte Stability (Ester Hydrolysis Risk) Analysis Time Resolution (Ester vs. Acid) Method Complexity Primary Limitations
NACE Very Low (Aprotic environment)[3]Very Fast (< 5 min)[3]Excellent (>1.5)[3]Low to Moderate Requires CE instrumentation.
RP-HPLC High (Aqueous mobile phases promote on-column hydrolysis)[1][5]Moderate (5-20 min)Variable, often compromised by degradationModerate to HighInaccurate quantification due to analyte degradation.[1]
GC-MS Low (if derivatized)Moderate to LongGood (post-derivatization)HighUnsuitable for non-volatile boronic acids; requires derivatization.[1][6]
SFC-MS Low (Non-aqueous)Fast (< 10 min)[4]ExcellentHighRequires specialized SFC-MS instrumentation.[4]
ICP-MS N/AFastN/AModerateQuantifies total boron only; cannot speciate between ester and acid.[6]

As the data clearly indicates, NACE provides a unique combination of speed, high resolution, and, most importantly, analyte preservation, making it an exceptionally reliable technique for the accurate potency determination of boronic esters and their corresponding acid impurities.

A Deeper Dive into NACE Methodology

Successful implementation of a NACE method requires a causal understanding of the key experimental parameters. The choices made are not arbitrary; they are grounded in the physicochemical principles governing electrophoretic separations in organic media.

Diagram: NACE Experimental Workflow

NACE_Workflow cluster_prep 1. Preparation cluster_analysis 2. CE Analysis cluster_output 3. Data Output Sample Sample Weighing (Boronic Ester/Acid) Dilution Final Sample Solution Sample->Dilution Dissolve Diluent Aprotic Diluent (e.g., Acetonitrile) Diluent->Dilution BGE Background Electrolyte (e.g., 25mM NH4OAc in Methanol) Injection Hydrodynamic Injection (e.g., 50 mbar for 5s) Dilution->Injection Separation Capillary Separation (e.g., 50µm ID Fused Silica) Voltage: +25 kV Temp: 25°C Injection->Separation Apply Voltage Detection UV Detection (e.g., 214 nm) Separation->Detection Analytes Migrate Electropherogram Electropherogram Detection->Electropherogram Quantification Peak Area Integration & Potency Calculation Electropherogram->Quantification

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Boronic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Strategic Imperative for Quantifying Boronic Acids

Boronic acids and their derivatives represent a cornerstone of modern medicinal chemistry and pharmaceutical manufacturing. Their utility as key reagents in carbon-carbon bond-forming reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, has made them indispensable in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Furthermore, a growing class of drugs, including the proteasome inhibitor bortezomib, feature a boronic acid moiety as the active pharmacophore.

This prevalence, however, introduces a critical analytical challenge: residual boronic acid reagents can be considered process impurities, while in other cases, the boronic acid is the API itself. Some boron-containing compounds are controlled as potentially mutagenic impurities under ICH M7 guidance.[2] Therefore, the accurate, precise, and reliable quantification of these compounds is not merely an academic exercise; it is a fundamental requirement for ensuring drug safety, efficacy, and quality. This guide provides a comparative analysis of the principal analytical techniques for boronic acid quantification and outlines a framework for their cross-validation, ensuring data integrity across the drug development lifecycle.

The Analyst's Toolbox: A Comparative Overview of Quantification Methods

Selecting an appropriate analytical method is a decision driven by the intended purpose—be it for determining the potency of an API, quantifying a trace-level impurity, or measuring total elemental boron. Each technique offers a unique balance of sensitivity, selectivity, speed, and complexity.

Chromatographic Methods: The Workhorses of QC

Chromatographic techniques separate the boronic acid from the sample matrix before quantification, providing a high degree of specificity.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is arguably the most common technique in quality control (QC) laboratories due to its robustness and cost-effectiveness.[3]

    • Principle: Separation is typically achieved on a reversed-phase column. Quantification relies on the boronic acid possessing a UV chromophore.

    • Strengths: Excellent precision and linearity for assay and purity measurements.

    • Limitations: Insufficient sensitivity for trace impurities and requires the analyte to have a UV-absorbing structure. Method development can be streamlined using systematic screening protocols.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method provides exceptional sensitivity and selectivity, making it ideal for trace-level analysis.

    • Principle: Couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

    • Strengths: High sensitivity (down to ppm levels) and specificity, making it suitable for complex matrices and impurity profiling.[4][5] Derivatization can further enhance sensitivity.[2]

    • Limitations: Higher operational cost and complexity compared to HPLC-UV. Boric acid itself is challenging to analyze by LC-MS due to its poor volatility and ionization.[6]

  • Gas Chromatography with Mass Spectrometry (GC-MS): A powerful technique for volatile compounds, GC-MS requires a chemical modification step for boronic acids.

    • Principle: Analytes are volatilized and separated in a gaseous mobile phase.

    • Causality Behind Derivatization: Boronic acids are non-volatile and thermally labile. Derivatization, for example with triethanolamine or pinacol, converts them into volatile, stable boronate esters suitable for GC analysis.[1][7][8] This step is mandatory for successful analysis.

    • Strengths: Excellent for quantifying specific, low-level boronic acid impurities, such as bis(pinacolato)diboron (BPD) and tetrahydroxydiboron (BBA).[1]

    • Limitations: The derivatization step adds complexity and a potential source of variability. The system can be prone to contamination, requiring rigorous cleaning protocols.[9]

Elemental Analysis: Measuring Total Boron
  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): When the goal is to determine the total boron content, irrespective of the molecular form, ICP-MS is the gold standard.

    • Principle: The sample is digested and introduced into a high-temperature argon plasma, which ionizes all atoms. The mass spectrometer then detects the boron isotopes (¹⁰B and ¹¹B).

    • Strengths: Unmatched sensitivity (detection limits in the sub-ppb range) and the ability to perform isotopic analysis.[10][11] It is the definitive method for trace elemental impurity testing.

    • Limitations: Destroys the molecule, providing no information about the specific boronic acid species. The method is susceptible to "memory effects," where boron adsorbs to instrument surfaces, requiring specialized rinse solutions containing agents like mannitol to ensure accurate results.[12]

Spectroscopic and Sensor-Based Methods
  • Fluorescence-Based Assays: These methods offer a highly sensitive and selective alternative, particularly in biological applications.

    • Principle: Relies on a "turn-on" or "turn-off" fluorescent response when a specially designed sensor molecule binds to the cis-diol group of the boronic acid.[13] Alizarin, for example, forms a strongly fluorescent ester with boronic acids.[14]

    • Strengths: High sensitivity (detection limits can reach the micromolar range), high selectivity over other metal cations, and potential for real-time monitoring and cellular imaging.[15][16]

    • Limitations: Each sensor is specific to the boronic acid structure and requires careful design and synthesis. The response can be pH-dependent.

The Principle of Cross-Validation: Ensuring Analytical Concordance

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose, as defined by ICH guidelines Q2(R1) and the newer Q2(R2).[17][18][19][20] It assesses parameters like accuracy, precision, specificity, linearity, and range.[21]

Cross-validation , however, addresses a different but related challenge: ensuring that two or more distinct analytical methods produce comparable and reliable results.[22] This becomes critical when:

  • Data from different laboratories using different methods need to be compared.

  • A routine QC method (e.g., HPLC-UV) is compared against a reference or "gold-standard" method (e.g., LC-MS/MS).

  • A method is updated or transferred, and results must be correlated with the original procedure.

The ICH M10 guideline on bioanalytical method validation underscores the importance of cross-validation for ensuring data comparability, although it deliberately omits prescriptive pass/fail criteria, encouraging a more scientific, risk-based assessment.[22]

CrossValidation_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting start Define Need for Cross-Validation (e.g., Method Transfer, New Technology) define_methods Select Orthogonal Methods (e.g., HPLC-UV vs. GC-MS) start->define_methods define_samples Select Representative Samples (Multiple Lots, Spiked Levels) define_methods->define_samples define_criteria Pre-Define Acceptance Criteria (e.g., Mean Difference < 2%, Statistical Equivalence) define_samples->define_criteria analyze_A Analyze All Samples Using Method A define_criteria->analyze_A analyze_B Analyze All Samples Using Method B define_criteria->analyze_B compile_data Compile Results from Both Methods analyze_A->compile_data analyze_B->compile_data stat_analysis Perform Statistical Comparison (e.g., t-test, Bland-Altman Plot) compile_data->stat_analysis compare_criteria Compare Results Against Acceptance Criteria stat_analysis->compare_criteria report Generate Cross-Validation Report (Document Results & Conclusions) compare_criteria->report Pass investigate Investigate Discrepancy (Root Cause Analysis) compare_criteria->investigate Fail investigate->define_methods Specific_CrossValidation cluster_prep Sample Preparation cluster_methods Analytical Execution cluster_eval Data Evaluation lot1 API Lot 1 prep_samples Prepare 3 Levels (80, 100, 120%) for each lot (n=3 each) lot1->prep_samples lot2 API Lot 2 lot2->prep_samples lot3 API Lot 3 lot3->prep_samples method_A Analyze all 27 samples with HPLC-UV (Method A) prep_samples->method_A method_B Analyze all 27 samples with LC-MS/MS (Method B) prep_samples->method_B compare Compare Mean Assay Results (Method A vs. Method B) method_A->compare method_B->compare stats Statistical Test (e.g., t-test, p > 0.05?) compare->stats criteria_check Results meet criteria? (%Diff < 2.0%, RSD < 1.5%) stats->criteria_check pass Methods are Cross-Validated criteria_check->pass Yes fail Investigation Required criteria_check->fail No

References

Navigating the Analytical Maze: A Comparative Guide to Quantitative Boronic Acid Analysis by LC/MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The burgeoning role of boronic acids in organic synthesis and pharmaceutical development, particularly as key intermediates in Suzuki-Miyaura cross-coupling reactions, has placed a significant demand on robust and sensitive analytical methods for their quantification.[1] Often, these compounds can act as potential genotoxic impurities, necessitating their detection and quantification at trace levels to ensure the safety and efficacy of active pharmaceutical ingredients (APIs).[2] This guide, from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of the predominant LC/MS/MS strategies for boronic acid quantification, offering field-proven insights and detailed experimental protocols to navigate the complexities of their analysis.

The Analytical Challenge: Why Boronic Acids Require a Tailored Approach

The inherent chemical properties of boronic acids present unique challenges for conventional LC/MS/MS analysis. Their high polarity can lead to poor retention on traditional reversed-phase columns, and their propensity to form cyclic anhydrides (boroxines) can complicate chromatographic separation and mass spectrometric detection.[3][4] Furthermore, many boronic acids lack a strong chromophore, limiting the utility of UV detection and necessitating the high sensitivity and selectivity of mass spectrometry.[5]

Two primary strategies have emerged to address these challenges: direct (underivatized) analysis and analysis following chemical derivatization. The choice between these approaches is dictated by the specific analytical requirements, including desired sensitivity, sample matrix complexity, and the chemical nature of the boronic acid itself.

The Direct Approach: Underivatized Analysis of Boronic Acids

Recent advancements in LC column technology and mass spectrometer sensitivity have made the direct analysis of underivatized boronic acids increasingly feasible. This approach offers the significant advantage of a simplified workflow, reducing sample preparation time and potential sources of error associated with derivatization reactions.[1]

Causality in Method Design for Direct Analysis

Successful underivatized analysis hinges on optimizing both chromatographic separation and mass spectrometric detection.

  • Chromatography: The key is to achieve adequate retention of these polar analytes. The use of modern C18 columns with enhanced polar retention capabilities is often a successful strategy.[1] Mobile phase composition is also critical; employing a slightly basic mobile phase, such as 0.1% ammonia in water, can improve peak shape and retention for acidic boronic acids by keeping them in their ionized form.[1]

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically the preferred method for the detection of underivatized boronic acids, as the boronic acid functional group readily forms a negatively charged ion.[1][6] Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides the high selectivity and sensitivity required for trace-level quantification.[6]

Workflow for Underivatized Boronic Acid Analysis

Underivatized Boronic Acid Analysis Workflow cluster_prep Sample Preparation cluster_lcms LC/MS/MS Analysis cluster_data Data Analysis Sample API or Sample Matrix Dissolution Dissolve in appropriate solvent (e.g., Acetonitrile/Water) Sample->Dissolution Spike Spike with Internal Standard (if used) Dissolution->Spike Filter Filter through 0.22 µm syringe filter Spike->Filter Injection Inject onto LC system Filter->Injection Separation Chromatographic Separation (Reversed-Phase C18) Injection->Separation Ionization Electrospray Ionization (ESI) Negative Mode Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Boronic Acid Calibration->Quantification

Caption: A typical workflow for the direct quantitative analysis of boronic acids by LC/MS/MS.

The Derivatization Strategy: Enhancing Sensitivity and Stability

For applications requiring the utmost sensitivity or when dealing with particularly challenging matrices, chemical derivatization offers a powerful solution. Derivatization can significantly improve the chromatographic behavior and ionization efficiency of boronic acids.[7]

Comparing Derivatization Reagents

Two common derivatization strategies involve the formation of N-methyliminodiacetic acid (MIDA) boronates and diethanolamine complexes.

  • N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA esters are formed by the reaction of a boronic acid with N-methyliminodiacetic acid. This derivatization effectively "protects" the boronic acid moiety, rendering it more stable and less polar.[7] The resulting MIDA boronate is often more amenable to reversed-phase chromatography and can exhibit enhanced ionization efficiency in positive ion mode ESI, depending on the overall molecule.

  • Diethanolamine Complexes: Boronic acids readily react with diethanolamine to form stable cyclic complexes. This derivatization can improve chromatographic peak shape and, in some cases, enhance ionization efficiency.

Derivatization Reaction Mechanisms

Derivatization_Mechanisms cluster_mida MIDA Boronate Formation cluster_dea Diethanolamine Complex Formation BA1 R-B(OH)₂ Boronic Acid MIDA_Boronate R-B(MIDA) MIDA Boronate BA1->MIDA_Boronate + MIDA, -2H₂O MIDA HN(CH₂COOH)₂ N-Methyliminodiacetic Acid BA2 R-B(OH)₂ Boronic Acid DEA_Complex R-B(OCH₂CH₂)₂NH Diethanolamine Complex BA2->DEA_Complex + Diethanolamine, -2H₂O DEA HN(CH₂CH₂OH)₂ Diethanolamine

Caption: A comparison of the reaction mechanisms for MIDA and diethanolamine derivatization of boronic acids.

The Gold Standard: Stable Isotope Labeled Internal Standards

For the most accurate and precise quantification, the use of a stable isotope-labeled (SIL) internal standard is highly recommended. A SIL internal standard, such as a deuterium-labeled analog of the target boronic acid, co-elutes with the analyte and experiences similar ionization suppression or enhancement effects in the mass spectrometer. This allows for reliable correction of matrix effects and variations in sample preparation, leading to more robust and trustworthy data.

Synthesis of a Deuterium-Labeled Internal Standard

Deuterium-labeled boronic acids can be synthesized through various methods, including the use of deuterated starting materials in common synthetic routes for boronic acids. For example, deuterated phenylboronic acid can be prepared from deuterated bromobenzene.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of the different analytical strategies for boronic acid quantification. The values presented are representative and may vary depending on the specific analyte, matrix, and instrumentation.

FeatureUnderivatized MethodMIDA DerivatizationDiethanolamine Derivatization
Principle Direct analysis of the native boronic acid.Formation of a stable MIDA boronate ester.Formation of a cyclic diethanolamine complex.
Typical LOQ ng/mL to high pg/mL[8]low pg/mL[7]pg/mL
Linearity (r²) >0.99[1]>0.99>0.99
Precision (%RSD) <15%[3]<10%<10%
Accuracy (%Recovery) 80-120%[1]90-110%90-110%
Sample Prep Time MinimalModerateModerate
Ionization Mode Negative ESI[1]Positive or Negative ESIPositive or Negative ESI
Key Advantage Simple, fast workflow.High sensitivity, improved stability.Good sensitivity, readily available reagent.
Key Disadvantage Potential for lower sensitivity, chromatographic challenges.Additional sample preparation step, reagent cost.Derivatization reaction may not be universal for all boronic acids.

Experimental Protocols

Protocol 1: Underivatized Analysis of Phenylboronic Acid in a Pharmaceutical Intermediate

1. Sample Preparation: a. Accurately weigh approximately 10 mg of the pharmaceutical intermediate into a 10 mL volumetric flask. b. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. c. Spike with a deuterium-labeled phenylboronic acid internal standard solution to a final concentration of 100 ng/mL. d. Vortex for 30 seconds. e. Filter the solution through a 0.22 µm PTFE syringe filter prior to injection.

2. LC/MS/MS Conditions:

  • LC System: UHPLC system
  • Column: C18 column with enhanced polar retention (e.g., 2.1 x 100 mm, 1.8 µm)
  • Mobile Phase A: 0.1% Ammonium Hydroxide in Water
  • Mobile Phase B: Acetonitrile
  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 5 µL
  • Mass Spectrometer: Triple Quadrupole
  • Ionization Source: ESI in Negative Ion Mode
  • MRM Transitions: Phenylboronic Acid: [M-H]⁻ → fragment ion; Deuterated Phenylboronic Acid: [M-H]⁻ → fragment ion

Protocol 2: MIDA Derivatization for Trace Level Quantification

1. Derivatization: a. To 1 mg of the boronic acid sample, add 1 mL of a 10 mg/mL solution of N-methyliminodiacetic acid in DMSO. b. Heat the mixture at 80 °C for 30 minutes. c. Allow the reaction to cool to room temperature.

2. Sample Preparation: a. Dilute the derivatization reaction mixture 1:100 with 50:50 (v/v) acetonitrile/water. b. Spike with a suitable internal standard. c. Filter through a 0.22 µm syringe filter.

3. LC/MS/MS Conditions:

  • LC System: UHPLC system
  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: Optimized for the separation of the MIDA boronate from matrix components.
  • Flow Rate: 0.5 mL/min
  • Column Temperature: 45 °C
  • Injection Volume: 2 µL
  • Mass Spectrometer: Triple Quadrupole
  • Ionization Source: ESI in Positive Ion Mode
  • MRM Transitions: [M+H]⁺ of the MIDA boronate → characteristic fragment ions.

Conclusion: Selecting the Optimal Strategy

The choice between direct and derivatization-based LC/MS/MS methods for the quantitative analysis of boronic acids is a critical decision that directly impacts data quality and laboratory workflow.

  • Direct analysis is a powerful and efficient approach for routine quantification where sensitivity requirements are in the ng/mL range and the matrix is relatively clean. Its simplicity and speed are major advantages in a high-throughput environment.

  • Derivatization , particularly with reagents like MIDA, is the preferred strategy when sub-ng/mL sensitivity is required or when dealing with complex matrices that cause significant ion suppression. The improved stability and chromatographic behavior of the derivatized analyte often lead to more robust and reliable results.

Ultimately, the optimal method is one that is fit-for-purpose and has been rigorously validated to meet the specific requirements of the analysis. The inclusion of a stable isotope-labeled internal standard, whenever feasible, is a cornerstone of a self-validating system that ensures the highest level of data integrity. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently select and implement the most appropriate LC/MS/MS strategy for their boronic acid quantification needs.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4'-Chlorobenzyloxy)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(4'-Chlorobenzyloxy)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.